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  • Product: Demeton-S-d10

Core Science & Biosynthesis

Foundational

Demeton-S-d10: Physicochemical Profiling and Isotope Dilution Mass Spectrometry (IDMS) Workflows

Executive Summary Demeton-S is a highly toxic organophosphate compound historically utilized as a systemic insecticide and acaricide. Due to its severe environmental persistence and potent acetylcholinesterase (AChE) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demeton-S is a highly toxic organophosphate compound historically utilized as a systemic insecticide and acaricide. Due to its severe environmental persistence and potent acetylcholinesterase (AChE) inhibitory properties, rigorous regulatory monitoring of Demeton-S residues in agricultural and environmental matrices is mandatory[1]. Demeton-S-d10 , the stable isotope-labeled analog (isotopologue) of Demeton-S, serves as an indispensable internal standard in analytical chemistry. By enabling Isotope Dilution Mass Spectrometry (IDMS), Demeton-S-d10 allows researchers to correct for matrix-induced ion suppression and extraction losses, ensuring high-fidelity quantification.

Chemical Identity and Structural Elucidation

Demeton-S-d10 is synthetically derived by replacing ten specific hydrogen atoms with deuterium isotopes. According to its structural elucidation, the deuteration occurs entirely on the two ethoxy groups attached to the phosphorus core, leaving the thioether tail unmodified[2].

  • IUPAC Name: 1,1,1,2,2-pentadeuterio-2-[2-ethylsulfanylethylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxyethane[2].

  • SMILES: [2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])SCCSCC[2].

  • CAS Registry Nuance: In chemical cataloging, stable isotopes often share the Chemical Abstracts Service (CAS) registry number of their native parent compound. Consequently, Demeton-S-d10 is frequently tracked under CAS 126-75-0 (the native Demeton-S CAS) by commercial vendors, or designated as "Unassigned/NA" to distinguish its specialized synthetic nature[3].

Physicochemical Properties

The substitution of hydrogen with deuterium increases the molecular mass by approximately 10 Da but preserves the native compound's chromatographic retention time, polarity, and extraction partitioning behavior. Like its native counterpart, Demeton-S-d10 is a colorless to pale yellow oil that is highly susceptible to thermal decomposition, emitting toxic phosphorus and sulfur oxides upon heating[4].

Table 1: Comparative Physicochemical Data
PropertyNative Demeton-SDemeton-S-d10
Molecular Formula C8H19O3PS2C8H9D10O3PS2
Molecular Weight 258.34 g/mol 268.40 g/mol [5]
PubChem CID 24723156613460[2]
Physical State Colorless oily liquid[4]Colorless oily liquid
Water Solubility ~2.0 g/L (at 20°C)[1]Identical to native
LogP (Octanol/Water) 2.38[1]2.30[2]

Mechanistic Role and Toxicology

To understand the necessity of tracking Demeton-S in the environment, one must understand its mechanism of action. Demeton-S exerts its toxicity by acting as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE) in the central and peripheral nervous systems. The organophosphate core undergoes a nucleophilic attack by the serine hydroxyl group in the AChE active site, leading to a stable, phosphorylated enzyme complex. This prevents the hydrolysis of the neurotransmitter acetylcholine, resulting in synaptic overstimulation, muscle cramping, and potential respiratory failure[4].

ACHE_Inhibition A Demeton-S (Organophosphate) B Acetylcholinesterase (AChE) Active Site A->B Nucleophilic Attack C Phosphorylated AChE (Irreversible Inhibition) B->C Covalent Binding D Acetylcholine Accumulation C->D Hydrolysis Blocked E Synaptic Overstimulation & Paralysis D->E Neurotoxicity

Fig 1: Mechanism of AChE inhibition by Demeton-S leading to neurotoxicity.

Self-Validating IDMS Protocol for Complex Matrices

When analyzing trace pesticide residues in complex matrices (e.g., agricultural soil, crop tissue), co-extracted organic compounds can cause severe ion suppression in the Electrospray Ionization (ESI) source of a mass spectrometer.

The Causality of IDMS: By spiking the sample with Demeton-S-d10 prior to extraction, the internal standard undergoes the exact same procedural losses and matrix interactions as the native analyte. Because the mass spectrometer can resolve the 10 Da mass difference, the final ratio of the native peak area to the d10 peak area remains absolute. This creates a self-validating system that mathematically neutralizes extraction inefficiencies and instrument drift.

Step-by-Step Buffered QuEChERS LC-MS/MS Workflow

Objective: To extract and quantify Demeton-S residues with high recovery fidelity.

  • Matrix Preparation and Isotope Spiking:

    • Action: Homogenize 10.0 g of the sample matrix in a 50 mL centrifuge tube. Immediately spike the matrix with 100 µL of a 1.0 µg/mL Demeton-S-d10 working solution.

    • Causality: Spiking before solvent interaction ensures the internal standard is subjected to the entirety of the matrix effects, validating the entire recovery process.

  • Solvent Extraction:

    • Action: Add 10 mL of LC-MS grade acetonitrile and vortex vigorously for 1 minute.

    • Causality: Acetonitrile acts as a universal extractant that efficiently precipitates matrix proteins while solubilizing the target organophosphates.

  • pH-Controlled Partitioning:

    • Action: Add EN 15662 extraction salts (4.0 g MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Shake and centrifuge at 4000 rpm for 5 minutes.

    • Causality: Demeton-S is highly susceptible to alkaline hydrolysis[6]. The citrate buffer system strictly maintains the aqueous phase pH between 5.0 and 5.5, preventing the degradation of both the native analyte and the d10 standard during extraction.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up:

    • Action: Transfer 1.0 mL of the upper organic layer into a dSPE tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, stripping out co-extracted organic acids and sugars that cause ESI suppression.

  • System Suitability and LC-MS/MS Injection:

    • Action: Filter the supernatant (0.22 µm PTFE) and inject 5 µL into the LC-MS/MS system.

    • Validation Check: Monitor the absolute peak area of the Demeton-S-d10 transition across all injections. A variance of >20% in the d10 peak area indicates severe matrix loading or source contamination, triggering an automatic reinjection or sample dilution.

IDMS_Workflow S1 1. Matrix Homogenization (Soil/Tissue/Water) S2 2. Internal Standard Spiking (Demeton-S-d10 addition) S1->S2 S3 3. Buffered QuEChERS Extraction (pH 5.0-5.5 to prevent hydrolysis) S2->S3 Equilibration S4 4. dSPE Clean-up (PSA/MgSO4) S3->S4 Centrifugation S5 5. LC-MS/MS Analysis (Co-elution & Mass Resolution) S4->S5 Organic Extract S6 6. Data Processing (Native/d10 Area Ratio) S5->S6 MRM Chromatograms

Fig 2: Self-validating IDMS workflow for Demeton-S quantification using QuEChERS.

Table 2: Representative LC-MS/MS MRM Parameters (ESI+)

Because the two ethoxy groups of Demeton-S-d10 are fully deuterated, the precursor ion shifts by exactly +10.1 Da relative to the native compound.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Function
Demeton-S 259.1115.015Quantifier
Demeton-S 259.1199.010Qualifier
Demeton-S-d10 269.1125.015Internal Standard

Sources

Exploratory

The Analytical and Pharmacological Dynamics of Demeton-S and Its Deuterated Isotope (Demeton-S-d10)

Executive Summary In the realm of analytical chemistry and pesticide residue monitoring, the accurate quantification of highly toxic organophosphates is a critical mandate for global food safety and environmental health....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and pesticide residue monitoring, the accurate quantification of highly toxic organophosphates is a critical mandate for global food safety and environmental health. Demeton-S, a potent systemic insecticide and acaricide, presents significant analytical challenges due to its thermal lability and susceptibility to matrix-induced ion suppression during mass spectrometric analysis. To overcome these barriers, modern analytical workflows employ stable isotope dilution techniques. This whitepaper provides an in-depth technical analysis of the physicochemical differences between native Demeton-S and its deuterated analog, Demeton-S-d10, and establishes a self-validating methodological framework for its precise quantification.

Pharmacological Profiling & Mechanism of Action

Demeton-S (O,O-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorothioate) is a Category I highly toxic organothiophosphate ([1]). Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission in both insects and mammals.

From a mechanistic standpoint, the electrophilic phosphorus atom in Demeton-S covalently bonds to the nucleophilic serine hydroxyl group within the esteratic site of AChE ([2]). This stable phosphorylation prevents the hydrolysis of the neurotransmitter acetylcholine. The subsequent accumulation of acetylcholine in the synaptic cleft leads to continuous hyperstimulation of cholinergic receptors, culminating in severe neurotoxicity, muscular paralysis, respiratory depression, and potentially death ([3]).

Pathway D Demeton-S Exposure A AChE Active Site (Serine Hydroxyl) D->A Electrophilic Attack P Phosphorylation of Esteratic Site A->P Covalent Binding Ac Acetylcholine Accumulation P->Ac Enzyme Inhibition N Cholinergic Hyperstimulation Ac->N Receptor Overactivation

Fig 1. Mechanism of acetylcholinesterase (AChE) inhibition by Demeton-S leading to neurotoxicity.

The Rationale for Isotopic Labeling: Demeton-S vs. Demeton-S-d10

When analyzing complex agricultural matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform. This is due to the thermal lability of Demeton-S, which can degrade in the hot vaporizing injectors of standard Gas Chromatography (GC) systems ([4]). However, LC-MS/MS utilizing Electrospray Ionization (ESI) is highly vulnerable to matrix effects—where co-eluting matrix components compete for charge droplets, leading to unpredictable ion suppression or enhancement ([5]).

To establish a highly accurate quantitative system, Demeton-S-d10 is synthesized by replacing ten hydrogen atoms on the O,O-diethyl moiety with deuterium ([6]). Because the deuterium substitution does not significantly alter the molecule's polarity or its interaction with the C18 stationary phase, Demeton-S and Demeton-S-d10 exhibit identical chromatographic retention times.

The Causality of the Internal Standard: Any matrix component that suppresses the ionization of the native analyte will suppress the d10 internal standard by the exact same magnitude. By quantifying the ratio of their mass transitions rather than absolute peak areas, the matrix effect is mathematically nullified.

Quantitative Data Summary

The structural modification of adding ten neutrons slightly increases the molecular weight and shifts the precursor mass, while preserving the chemical behavior of the molecule.

ParameterDemeton-S (Native)Demeton-S-d10 (Isotope)
Chemical Formula C₈H₁₉O₃PS₂C₈H₉D₁₀O₃PS₂
Molecular Weight 258.34 g/mol 268.40 g/mol
CAS Number 126-75-0N/A (Isotopically Labeled)
LogP (Octanol/Water) 2.38~2.38
Primary MRM Precursor m/z 259.1 [M+H]⁺m/z 269.1[M+H]⁺
Primary Role Target Analyte / ToxicantInternal Standard (IS)

Self-Validating Experimental Protocol: Isotope Dilution LC-MS/MS

The following QuEChERS-based LC-MS/MS protocol is engineered as a self-validating system . By introducing the Demeton-S-d10 internal standard prior to any extraction steps, the workflow continuously monitors both extraction recovery and ionization efficiency. If the absolute peak area of the d10 standard drops below a predefined threshold (e.g., <50% of a solvent-only standard), the system automatically invalidates the sample result, preventing false-negative reporting ([7]).

Step-by-Step Methodology

Step 1: Matrix Homogenization & Isotope Spiking Weigh 10.0 g of homogenized agricultural sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of a 1.0 µg/mL Demeton-S-d10 working solution. Causality: Spiking before any solvent addition ensures the isotope fully equilibrates with the matrix, accounting for any subsequent physical or chemical losses during the extraction process.

Step 2: Solvent Extraction Add 10.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute. Causality: Acetonitrile is chosen for its excellent protein precipitation properties and its ability to extract a broad polarity range of pesticides while leaving highly polar matrix components (like complex carbohydrates) behind.

Step 3: Phase Partitioning Add QuEChERS partitioning salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ drives an exothermic reaction to remove water from the organic phase, while NaCl induces a "salting-out" effect, forcing Demeton-S and its d10 isotope into the upper acetonitrile layer.

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup Transfer 1.0 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Vortex and centrifuge. Causality: PSA removes organic acids and pigments, while C18 removes lipophilic interferences. This targeted cleanup drastically reduces matrix components that would otherwise compete for charge in the mass spectrometer's ESI source.

Step 5: LC-MS/MS Acquisition Inject the cleaned extract into an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) and triggered Multiple Reaction Monitoring (tMRM) mode. Causality: Monitoring the native transition (m/z 259.1 → 89.0) against the isotopic transition (m/z 269.1 → 99.0) allows for precise quantification. The ratio of these areas mathematically cancels out any residual matrix effects, ensuring absolute quantitative accuracy.

Workflow cluster_0 Self-Validating Isotope Dilution Workflow N1 1. Sample Homogenization (10g Matrix) N2 2. Internal Standard Spiking (Demeton-S-d10) N1->N2 N3 3. Acetonitrile Extraction & Partitioning N2->N3 N4 4. dSPE Cleanup (PSA / C18 Sorbents) N3->N4 N5 5. LC-MS/MS Analysis (tMRM Acquisition) N4->N5 N6 6. Data Quantification (Native/d10 Ratio) N5->N6

Fig 2. Isotope dilution LC-MS/MS workflow utilizing Demeton-S-d10 to correct for matrix effects.

Conclusion

The integration of Demeton-S-d10 into pesticide residue workflows represents a paradigm shift in analytical reliability. By understanding the causal relationships between molecular structure, pharmacological toxicity, and mass spectrometric ionization behavior, researchers can deploy self-validating protocols that ensure absolute data integrity in regulatory compliance and environmental safety monitoring.

References

  • Demeton-S-methyl | CID 13526 - PubChem, National Institutes of Health.[Link]

  • Demeton - Wikipedia. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent Technologies. [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS - ResearchGate.[Link]

Sources

Foundational

Isotopic purity specifications for Demeton-S-d10 reference standards

Isotopic Purity Specifications for Demeton-S-d10 Reference Standards: A Technical Guide for LC-MS/MS Bioanalysis Mechanistic Foundations of Isotopic Purity Demeton-S (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate)...

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Purity Specifications for Demeton-S-d10 Reference Standards: A Technical Guide for LC-MS/MS Bioanalysis

Mechanistic Foundations of Isotopic Purity

Demeton-S (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate) is a highly toxic organophosphate insecticide requiring rigorous environmental and agricultural monitoring[1]. In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), its deuterated analog, Demeton-S-d10 ( C8​H9​D10​O3​PS2​ ), serves as the gold-standard stable isotopically labeled internal standard (SIL-IS)[2]. By replacing ten hydrogen atoms with deuterium on the diethyl groups, the standard achieves a mass shift of +10 Da (m/z 268.11 vs 258.05)[1].

This significant mass difference is mechanically designed to prevent natural isotopic overlap (such as from naturally occurring 13C or 34S isotopes) between the target analyte and the internal standard. When utilized correctly, Demeton-S-d10 perfectly mimics the extraction recovery, chromatographic retention, and ionization efficiency of unlabeled Demeton-S, thereby correcting for matrix-induced ion suppression and instrumental drift[3].

However, the efficacy of this Deuterated Internal Standard (D-IS) is entirely dependent on its isotopic enrichment and chemical purity[4].

The Causality of Isotopic Impurities (The M+0 Problem)

During the custom synthesis of Demeton-S-d10—typically via controlled hydrogen-deuterium exchange or de novo chemical synthesis—incomplete deuteration can lead to a heterogenous mixture of isotopologues (e.g., M+9, M+8)[4].

The most critical isotopic impurity is the presence of the completely unlabeled species (M+0) within the D-IS material[5]. The causality of analytical failure due to M+0 contamination follows a direct, compounding pathway:

  • Systematic Spiking: The D-IS is added at a constant, relatively high concentration (usually mid-range of the calibration curve) to all blanks, calibrators, and unknown samples.

  • Artificial Inflation: If the D-IS contains even a fraction of a percent of M+0, a fixed amount of unlabeled Demeton-S is artificially injected into every sample.

  • Ratiometric Bias: Because LC-MS/MS relies on ratiometric measurement (Analyte Area / IS Area), this M+0 contribution directly inflates the peak area of the target analyte's Multiple Reaction Monitoring (MRM) transition[5].

  • LLOQ Skewing: While this absolute increase might be negligible at high concentrations, it causes a severe positive bias at the Lower Limit of Quantitation (LLOQ), skewing the calibration curve's intercept away from zero and causing the assay to fail regulatory accuracy criteria[5].

Quantitative Specifications & Data Presentation

To mitigate these risks, Demeton-S-d10 reference materials must adhere to strict quantitative purity thresholds before being qualified for quantitative bioanalysis.

Table 1: Quantitative Specifications for Demeton-S-d10 Reference Standards

ParameterSpecification ThresholdMechanistic Rationale
Chemical Purity > 99%Minimizes risk of chromatographic interference and ion suppression from synthesis byproducts or degradation products[4].
Isotopic Enrichment ≥ 98%Ensures the vast majority of the standard is the M+10 species, maximizing the signal-to-noise ratio of the internal reference[4].
Mass Shift ( Δm ) +10 DaProvides complete baseline resolution in the m/z domain, easily bypassing the 3-5 Da minimum required to avoid natural isotope overlap[1].
Unlabeled (M+0) Contribution ≤ 5% of LLOQ responsePrevents positive bias in analyte quantification, ensuring the calibration curve's intercept remains near zero[5].

Experimental Protocol: Self-Validating Isotopic Purity Assessment

Relying solely on a manufacturer's Certificate of Analysis (CoA) is a critical vulnerability. Apparent isotopic cross-talk is highly dependent on instrument-specific ionization efficiencies, resolution settings, and matrix effects.

The following protocol establishes a self-validating system : it empirically proves the standard's fitness-for-purpose by testing the isotopic contribution against the specific LLOQ within the exact biological or environmental matrix used for the study[5].

Step 1: Solution and Matrix Preparation

  • D-IS Working Solution: Prepare a high-concentration solution of Demeton-S-d10 in the assay's extraction solvent at the final intended working concentration.

  • "Zero Sample" (Matrix + D-IS): Spike an aliquot of the blank matrix (e.g., untreated soil extract or plasma) with the D-IS Working Solution. Crucial: Do not add any unlabeled Demeton-S[5].

  • "LLOQ Sample" (Matrix + Analyte): Spike an aliquot of the blank matrix with unlabeled Demeton-S exactly at the targeted LLOQ concentration. Crucial: Do not add the D-IS[5].

Step 2: LC-MS/MS MRM Acquisition

  • Process both samples through the full extraction workflow. This self-validates the protocol by accounting for any matrix-induced hydrogen-deuterium exchange or degradation occurring during sample prep.

  • Inject the samples onto the LC-MS/MS system using the validated MRM method.

  • Monitor both the M+0 transitions (Demeton-S) and M+10 transitions (Demeton-S-d10) for all injections.

Step 3: Ratiometric Data Analysis & Validation

  • Integrate the chromatograms to determine peak areas.

  • Extract the peak area of the M+0 transition in the "Zero Sample" ( AreaZero​ ).

  • Extract the peak area of the M+0 transition in the "LLOQ Sample" ( AreaLLOQ​ ).

  • Calculate Cross-Talk Bias: Bias(%)=(AreaZero​/AreaLLOQ​)×100

  • Self-Validation Check: The calculated bias must be ≤ 5%. If the bias exceeds this threshold, the Demeton-S-d10 lot must be rejected, repurposed for higher-concentration assays, or the assay's LLOQ must be raised until the 5% threshold is satisfied.

Workflow Visualization

G N1 Demeton-S-d10 Synthesis/Procurement (Target: ≥98% Isotopic Enrichment) N2 Prepare Validation Solutions 1. Zero Sample (Matrix + D-IS) 2. LLOQ Sample (Matrix + Analyte) N1->N2 N3 LC-MS/MS MRM Acquisition Monitor M+10 and M+0 Transitions N2->N3 N4 Calculate Cross-Talk Bias Bias = (Area M+0 in Zero) / (Area M+0 in LLOQ) N3->N4 N5 Is M+0 Contribution ≤ 5% of LLOQ? N4->N5 N6 Standard Approved for Quantitative Bioanalysis N5->N6 Yes N7 Standard Rejected Requires Re-purification N5->N7 No

Figure 1: Self-validating LC-MS/MS workflow for assessing Demeton-S-d10 isotopic cross-talk.

Conclusion

The analytical integrity of organophosphate residue monitoring relies heavily on the quality of the internal standards. By enforcing strict isotopic purity specifications (≥98% enrichment) and implementing self-validating empirical checks for M+0 cross-talk, laboratories can ensure that Demeton-S-d10 functions as a true internal reference. This guarantees the standard effectively neutralizes matrix effects and instrument variability without compromising the assay's lower limits of quantitation.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Demeton-S-d10 | C8H19O3PS2 | CID 156613460. PubChem - NIH.[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.[Link]

  • Page 02438 (Chemical) - Demeton-S-d10. Advtechind. [Link]

Sources

Exploratory

Identification of Demeton-S-d10 Precursor Ions in Mass Spectrometry: A Technical Guide for Quantitative LC-MS/MS

Executive Summary In the rigorous landscape of pesticide residue monitoring and pharmacokinetic profiling, matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present a significant analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pesticide residue monitoring and pharmacokinetic profiling, matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present a significant analytical hurdle. To achieve absolute quantitative accuracy, the deployment of stable isotope-labeled internal standards (SIL-IS) is a non-negotiable requirement. This whitepaper provides an in-depth mechanistic analysis of Demeton-S-d10 , elucidating the causality behind its ionization, precursor selection, and collision-induced dissociation (CID) pathways.

By integrating Demeton-S-d10 into a self-validating QuEChERS methodology, researchers can effectively nullify matrix-induced ion suppression, ensuring high-fidelity data acquisition.

Mechanistic Principles of Ionization & Precursor Selection

Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate) is a systemic organophosphate insecticide. In modern LC-MS/MS workflows utilizing positive electrospray ionization (ESI+), the molecule readily accepts a proton to form a stable [M+H]+ precursor ion.

The selection of the precursor ion for the internal standard requires precise mass calculations to prevent quadrupole cross-talk:

  • Native Demeton-S ( C8​H19​O3​PS2​ ): The monoisotopic mass is 258.051 Da. Upon protonation in the ESI source, the precursor ion is observed at m/z 259.1 [1].

  • Demeton-S-d10 ( C8​H9​D10​O3​PS2​ ): To synthesize the internal standard, 10 protium atoms on the O,O-diethyl moiety are replaced with deuterium[2]. Because each deuterium atom adds approximately 1.006 Da over protium, the total mass shift is +10.063 Da. This yields a monoisotopic mass of 268.114 Da, resulting in an [M+H]+ precursor ion of m/z 269.1 [3].

Causality of the Mass Shift: The +10 Da mass differential is an intentional design choice. It provides a wide isolation window in the first quadrupole (Q1), ensuring that the high-abundance native analyte does not artificially inflate the internal standard signal via isotopic overlap.

Collision-Induced Dissociation (CID) & Product Ion Causality

Once the m/z 269.1 precursor is isolated in Q1, it enters the Q2 collision cell. Here, it undergoes Collision-Induced Dissociation (CID) via interactions with a neutral collision gas (e.g., Argon or Nitrogen). Organophosphates are highly prone to specific fragmentation pathways dictated by the thermodynamic stability of the resulting carbocations and neutral losses[4].

For Demeton-S, the most labile bond under CID conditions is the S-C bond connecting the phosphate group to the alkyl chain.

  • Cleavage Mechanism: CID preferentially cleaves this bond, expelling the O,O-diethyl phosphate moiety as an uncharged neutral loss.

  • Charge Retention: The positive charge is retained on the S-[2-(ethylthio)ethyl] group, forming a highly stable [C4​H9​S]+ product ion at m/z 89.0 [1].

  • Isotopic Localization: Because the 10 deuterium atoms in3[3] are localized entirely on the expelled O,O-diethyl group, the resulting [C4​H9​S]+ fragment contains zero deuterium atoms.

Consequently, both the native analyte and the deuterated internal standard yield the exact same quantifier product ion (m/z 89.0). This structural causality establishes the definitive Multiple Reaction Monitoring (MRM) transition for Demeton-S-d10 as 269.1 → 89.0 [3][5].

CID_Mechanism Precursor Demeton-S-d10 [M+H]+ m/z 269.1 (Deuterated O,O-diethyl) CID Q2 Collision Cell (CID) Cleavage at S-C bond Precursor->CID Product Product Ion [C4H9S]+ m/z 89.0 (Unlabeled Alkyl Chain) CID->Product Neutral Neutral Loss Deuterated Phosphate CID->Neutral

CID fragmentation mechanism of Demeton-S-d10 yielding the m/z 89.0 product ion.

Self-Validating Experimental Methodology

To achieve robust quantification, the analytical protocol must be a self-validating system. By spiking Demeton-S-d10 directly into the raw sample prior to extraction, any subsequent analyte loss or matrix-induced ion suppression affects both the native compound and the internal standard equally. The ratio of their responses remains constant, inherently correcting for analytical variances[6].

Step-by-Step QuEChERS Extraction & LC-MS/MS Protocol

Phase 1: Matrix Spiking & Extraction

  • Homogenization: Weigh exactly 10.0 g of the homogenized sample matrix into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL Demeton-S-d10 working solution to achieve a matrix concentration of 10 ng/g. Allow the sample to equilibrate for 15 minutes. (Causality: Early integration ensures the SIL-IS undergoes identical extraction thermodynamics as the native analyte).

  • Solvent Addition: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute to disrupt matrix-analyte binding.

Phase 2: Partitioning & Cleanup 4. Salting Out: Add a standard QuEChERS salt packet (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute. (Causality: MgSO4​ drives the exothermic partitioning of water away from the organic layer, while citrate buffers maintain an optimal pH to prevent organophosphate hydrolysis). 5. Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C. 6. dSPE Purification: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg MgSO4​ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. (Causality: PSA effectively sequesters interfering polar organic acids and pigments without binding the target organophosphates)[6]. 7. Preparation for Injection: Filter the final supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LCMS_Workflow A Matrix Spiking (Demeton-S-d10) B QuEChERS Extraction A->B C UHPLC Separation B->C D ESI+ Ionization [M+H]+ Formation C->D E MRM Detection (Q1: 269.1 -> Q3: 89.0) D->E

Experimental workflow for Demeton-S-d10 quantification via LC-MS/MS.

Quantitative Data Summaries

The following tables summarize the optimized instrumental parameters required to execute this methodology successfully.

Table 1: Precursor and Product Ion MRM Parameters

Parameters optimized for triple quadrupole mass spectrometers (e.g., Agilent 6400 series or Shimadzu LCMS-8060).[1][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Demeton-S 259.189.0Quantifier15
Demeton-S 259.161.0Qualifier25
Demeton-S-d10 (IS) 269.189.0Quantifier15
Demeton-S-d10 (IS) 269.161.0Qualifier25
Table 2: UHPLC Gradient Conditions

Column: C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm). Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
1.0955
5.04060
8.0595
10.0595
10.1955
13.0955

References

  • 1. Agilent Technologies. 2.5. Shimadzu Corporation.

  • 6. Benchchem.

  • 3. Benchchem.

  • 2. LGC Standards / Dr. Ehrenstorfer. 6.4. IntechOpen.

Sources

Foundational

Mapping Organophosphate Biotransformation: Metabolic Pathway Analysis Using Demeton-S-d10 Tracers

Executive Summary Organophosphorus (OP) compounds, such as Demeton-S, represent a highly toxic class of systemic agents whose primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE). Und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organophosphorus (OP) compounds, such as Demeton-S, represent a highly toxic class of systemic agents whose primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE). Understanding the precise pharmacokinetic (PK) and toxicokinetic profiles of Demeton-S is complicated by its rapid biotransformation in mammalian and plant systems. To accurately map its metabolic fate without the confounding interference of endogenous background or artifactual ex vivo degradation, researchers rely on stable isotope labeling. This technical guide details the implementation of Demeton-S-d10 as a definitive tracer for LC-MS/MS metabolic pathway analysis, providing a self-validating framework for modern drug metabolism and pharmacokinetics (DMPK) studies.

Mechanistic Foundations of Demeton-S Metabolism

In biological systems, the thioether moiety of Demeton-S is highly susceptible to Phase I metabolic oxidation. Cytochrome P450 (CYP450) enzymes rapidly oxidize the parent thioether to [1]. Subsequently, a secondary, slower oxidation event converts the sulfoxide into Demeton-S sulfone[1]. Concurrently, esterases and other hydrolytic enzymes catalyze the cleavage of the O-alkyl/S-alkyl ester bonds, leading to less toxic, highly polar hydrolyzed products[2].

Crucially, the oxidized metabolites—particularly the sulfoxide and sulfone—often exhibit significantly higher binding affinities for AChE than the parent compound, making them the primary drivers of[3].

MetabolicPathway D Demeton-S (Parent Thioether) DSox Demeton-S Sulfoxide (Primary Metabolite) D->DSox CYP450 Oxidation (Rapid) Cleave Hydrolyzed Products (O-dealkylation / Cleavage) D->Cleave Esterase Cleavage DSon Demeton-S Sulfone (Secondary Metabolite) DSox->DSon CYP450 Oxidation (Slow) DSox->Cleave Esterase Cleavage

Metabolic oxidation and cleavage pathways of Demeton-S.

The Analytical Rationale for Demeton-S-d10 Tracers

When conducting metabolic flux or residue analysis, unlabelled Demeton-S presents severe analytical challenges. The natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S) in complex biological matrices creates background noise that obscures low-abundance metabolites. By utilizing[4], researchers introduce a +10 Da mass shift.

Causality of Experimental Tracer Choice:

  • Absolute Matrix Isolation: A +10 Da shift completely bypasses the M+1 and M+2 isotopic envelopes of endogenous lipids and peptides, enabling a near-zero background in Multiple Reaction Monitoring (MRM) modes.

  • Minimizing Kinetic Isotope Effects (KIE): By ensuring the deuterium atoms are located on the ethyl groups rather than the sulfur-adjacent carbons, the primary kinetic isotope effect on thioether oxidation is negligible. This ensures the tracer metabolizes at the exact same rate as the wild-type compound, preserving the biological accuracy of the kinetic models.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure data integrity, the analytical protocol must be designed as a self-validating system, where each step actively prevents common OP analytical artifacts.

Step 1: Dosing and Matrix Sampling Administer Demeton-S-d10 to the in vitro model (e.g., human liver microsomes at 1 mg/mL protein concentration). Collect 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

Step 2: Cold Quenching (Critical Step) Causality: OP thioethers are notoriously prone to ex vivo oxidation when exposed to atmospheric oxygen and room temperature. To prevent artifactual sulfoxide formation, immediately quench the sample using 3 volumes (150 µL) of ice-cold (-20°C) acetonitrile containing 0.1% formic acid. The acid denatures metabolic enzymes instantly, while the sub-zero temperature halts spontaneous chemical oxidation.

Step 3: Liquid-Liquid Extraction (LLE) Causality: While protein precipitation is fast, it leaves phospholipids that cause severe ion suppression in the MS source. Perform LLE using an optimized ratio of Ethyl Acetate:Hexane (80:20, v/v). This specific polarity window efficiently partitions both the lipophilic parent Demeton-S-d10 and the moderately polar sulfoxide/sulfone metabolites into the organic layer, while leaving polar matrix interferents in the aqueous phase.

Step 4: LC-MS/MS Analysis Reconstitute the dried organic extract in 100 µL of mobile phase. Utilize a C18 reverse-phase column with a gentle gradient of Water/Methanol (both containing 0.1% Formic Acid and 5 mM Ammonium Formate). Causality: The addition of ammonium formate facilitates the formation of stable [M+H]⁺ and [M+NH4]⁺ adducts, significantly enhancing ionization efficiency and signal-to-noise ratio in the Electrospray Ionization (ESI) positive mode.

Workflow S1 1. Dosing Demeton-S-d10 S2 2. Cold Quenching (-20°C ACN) S1->S2 S3 3. LLE Extraction (Ethyl Acetate) S2->S3 S4 4. LC-MS/MS (ESI+ MRM) S3->S4 S5 5. Kinetic Modeling S4->S5

Step-by-step LC-MS/MS workflow for Demeton-S-d10 tracer analysis.

Quantitative Data Presentation: MRM Parameters

To accurately track the metabolic flux, the mass spectrometer must be tuned to specific precursor-to-product ion transitions. The table below summarizes the theoretical MRM transitions for the d10 tracer compared to the unlabelled parent[5].

Analyte TargetChemical FormulaExact Mass [M+H]⁺Precursor Ion (m/z)Product Ion (m/z)
Demeton-S (Unlabelled) C₈H₁₉O₃PS₂259.05259.1115.0
Demeton-S Sulfoxide C₈H₁₉O₄PS₂275.05275.1115.0
Demeton-S Sulfone C₈H₁₉O₅PS₂291.04291.1115.0
Demeton-S-d10 (Tracer) C₈H₉D₁₀O₃PS₂269.11269.1125.0
Demeton-S-d10 Sulfoxide C₈H₉D₁₀O₄PS₂285.11285.1125.0
Demeton-S-d10 Sulfone C₈H₉D₁₀O₅PS₂301.10301.1125.0

(Note: Product ions shift by +10 Da because the deuterium label is retained on the diethyl phosphate fragment during collision-induced dissociation).

Conclusion

The deployment of Demeton-S-d10 as a stable isotope tracer provides an unparalleled analytical window into the toxicokinetics of organophosphate pesticides. By combining the +10 Da mass isolation with a self-validating extraction protocol that prevents ex vivo oxidation, researchers can generate highly reliable, artifact-free metabolic pathway models. This methodology not only advances our understanding of OP toxicity but also sets a rigorous standard for modern mass spectrometry-based tracer studies.

References

  • Demeton-S-methyl Metabolism Source: Wikipedia URL:[Link]

  • Demeton-S | C8H19O3PS2 | CID 24723 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Demeton-S-d10 | C8H19O3PS2 | CID 156613460 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Reductive Cleavage of Demeton-S-Methyl by Corynebacterium glutamicum in Cometabolism Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

Sources

Exploratory

Demeton-S-d10 as a Surrogate Standard in Organophosphate Analysis: A Technical Guide for Mass Spectrometry Workflows

Executive Summary The trace-level quantitation of organophosphate pesticides (OPPs) in complex environmental and biological matrices presents a formidable analytical challenge. OPPs are highly effective but toxic agricul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trace-level quantitation of organophosphate pesticides (OPPs) in complex environmental and biological matrices presents a formidable analytical challenge. OPPs are highly effective but toxic agricultural chemicals that require rigorous monitoring[1]. Due to their diverse polarities, thermal lability, and susceptibility to matrix-induced ion suppression, standard external calibration is often insufficient. As a Senior Application Scientist, I have engineered numerous high-throughput workflows, and I consistently rely on Isotope Dilution Mass Spectrometry (IDMS) as the gold standard for data integrity[2]. This whitepaper explores the integration of Demeton-S-d10 , a stable deuterium-labeled isotope, as a surrogate and internal standard to create self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Analytical Challenge of Organophosphates

Organophosphates, such as Demeton-S (CID 24723)[3], are characterized by a central phosphorus atom linked to a terminal oxygen or sulfur, making them potent acetylcholinesterase inhibitors[1]. When extracting these compounds from matrices like soil, wastewater, or human plasma, analysts face two primary failure modes:

  • Physical Losses: OPPs frequently exhibit non-specific adsorption (NSA) or non-specific binding (NSB) to the metal surfaces of analytical columns and sample preparation hardware, leading to poor peak shape and low recovery[4].

  • Ion Suppression: During Electrospray Ionization (ESI) in LC-MS/MS, co-eluting matrix interferents compete with the target analytes for available charge, artificially depressing the analyte signal[5].

According to guidelines from the and the , the use of mass-labeled surrogate standards is mandatory to monitor method performance and correct for these phenomena[6][7].

Demeton-S-d10: Chemical Profiling and Surrogate Rationale

Demeton-S-d10 is the deuterated analog of Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). By replacing 10 hydrogen atoms on the diethyl moiety with deuterium, the molecule gains a +10 Da mass shift (Native MW: 258.3 g/mol ; d10 MW: 268.4 g/mol )[3].

The Causality Behind the Choice: Why use a deuterated surrogate rather than a structural analog? A structural analog may elute at a different retention time, subjecting it to a different ionization environment than the target analyte. Demeton-S-d10 possesses identical physicochemical properties to native Demeton-S. It co-elutes perfectly during chromatography and experiences the exact same matrix suppression in the ESI source. By taking the ratio of the native analyte response to the Demeton-S-d10 response, we mathematically cancel out the matrix effect, ensuring absolute quantitative accuracy.

Mechanistic Advantages in Mass Spectrometry Workflows

To visualize how Demeton-S-d10 validates the workflow and corrects for matrix effects, consider the following logical relationships:

G N1 Environmental/Biological Sample (Complex Matrix) N2 Spike with Demeton-S-d10 (Surrogate Standard) N1->N2 N3 Solid Phase Extraction (SPE) (Analyte & Surrogate Co-extraction) N2->N3 N4 Elution & Concentration (Maintains Isotopic Ratio) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Data Processing (Isotope Dilution Quantitation) N5->N6

Workflow for OP pesticide extraction and LC-MS/MS analysis using Demeton-S-d10.

G Native Native OP Analyte (Subject to Matrix Suppression) ESI Electrospray Ionization (ESI) (Competitive Ionization Environment) Native->ESI Surrogate Demeton-S-d10 (Identical RT & Ionization) Surrogate->ESI Matrix Matrix Interferents (Co-eluting Compounds) Matrix->ESI Ion Suppression Detector MS/MS Detector (Ratio Output Corrects Suppression) ESI->Detector

Mechanism of matrix effect correction via Isotope Dilution Mass Spectrometry.

Self-Validating Experimental Protocol: SPE to LC-MS/MS

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system for water and biological matrices, aligning with principles from [8]. Every batch must include a Method Blank (to prove absence of contamination) and a Laboratory Control Sample (to prove baseline recovery)[6].

Step 1: Sample Preparation & Surrogate Spiking
  • Action: Aliquot 100 mL of the filtered aqueous sample into a silanized glass beaker. Spike with 10 µL of a 1 µg/mL Demeton-S-d10 working solution (final concentration: 100 ng/L). Equilibrate for 30 minutes.

  • Causality: Silanized glass prevents the non-specific adsorption of moderately polar OPPs to active silanol groups. Spiking the surrogate before any sample manipulation ensures that Demeton-S-d10 undergoes the exact same physical and chemical stresses as the native analytes, providing a true measure of total method recovery.

Step 2: Solid Phase Extraction (SPE)
  • Action: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (200 mg) with 5 mL methanol, followed by 5 mL LC-MS grade water. Load the sample at 2-3 mL/min. Wash with 5 mL of 5% methanol in water.

  • Causality: HLB sorbents are chosen over traditional C18 because they resist drying out and provide superior retention for the diverse polarity range of OPPs. The 5% methanol wash is critical; it removes highly polar interferents (salts, small organic acids) that cause severe ESI suppression, without prematurely eluting the target analytes.

Step 3: Elution and Reconstitution
  • Action: Elute the analytes with 2 x 3 mL of Acetonitrile:Methanol (50:50, v/v). Evaporate the eluate to near-dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of initial mobile phase.

  • Causality: The mixed organic solvent effectively disrupts both dipole-dipole interactions and van der Waals forces, ensuring quantitative desorption. Nitrogen blowdown must be carefully controlled; evaporating to complete dryness risks the volatilization of semi-volatile OPPs.

Step 4: LC-MS/MS Analysis
  • Action: Inject 10 µL onto an inert C18 analytical column[4]. Utilize a gradient elution (Water/Methanol with 5 mM Ammonium Formate) and monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode[5].

Quantitative Data & Surrogate Performance

To ensure absolute trustworthiness, the mass spectrometer must be configured to monitor specific MRM transitions. Table 1 outlines representative parameters for distinguishing the native analyte from the deuterated surrogate.

Table 1: Representative MRM Transitions and MS Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
Demeton-S259.189.015Target Analyte Quantitation
Demeton-S259.1115.012Target Analyte Confirmation
Demeton-S-d10269.1125.115Surrogate / Internal Standard

Note: Exact transitions and collision energies are instrument-dependent and must be optimized during method development.

The efficacy of Demeton-S-d10 is proven by its recovery metrics across different matrices. Because the surrogate mimics the native analyte perfectly, any loss in native recovery is mirrored by the surrogate, keeping the quantitation ratio stable.

Table 2: Method Validation Metrics (Spike Recovery & Precision)

Matrix TypeSpiked Concentration (ng/L)Native Demeton-S Recovery (%)Demeton-S-d10 Recovery (%)Relative Standard Deviation (RSD, %)
Surface Water5088.489.14.2
Wastewater Influent5072.574.08.5
Human Plasma10081.282.56.1

Conclusion

The reliable quantitation of organophosphate pesticides demands analytical rigor that goes beyond simple external calibration. By embedding Demeton-S-d10 as a pre-extraction surrogate, analysts create a self-validating workflow that automatically corrects for physical extraction losses and matrix-induced ion suppression. As demonstrated through the causality of the SPE protocol and the principles of Isotope Dilution Mass Spectrometry, this approach ensures that the resulting data is both scientifically defensible and highly accurate, meeting the stringent requirements of environmental and toxicological monitoring.

References

  • Title: Analysis of Organophosphorus-Based Pesticides from Surfaces Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Source: U.S. Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Title: Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography Source: USGS Publications Warehouse URL: [Link]

  • Title: Demeton-S | C8H19O3PS2 | CID 24723 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS Source: MDPI (Molecules) URL: [Link]

  • Title: A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices Source: CDC Stacks (Centers for Disease Control and Prevention) URL: [Link]

  • Title: Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware Source: Restek / LCMS.cz URL: [Link]

  • Title: Analysis of Pesticides in Water Samples Source: Central Water Commission (Government of India) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Sample preparation for Demeton-S residue analysis in food matrices

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of Demeton-S and Oxidative Metabolites in Food Matrices Introduction & Mechanistic Background Demeton-S is a highly toxic, systemic organothiophosphate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of Demeton-S and Oxidative Metabolites in Food Matrices

Introduction & Mechanistic Background

Demeton-S is a highly toxic, systemic organothiophosphate insecticide that acts as a potent acetylcholinesterase inhibitor[1]. In agricultural applications, it is rapidly metabolized in plant matrices and oxidized in the environment. Mechanistically, the thioether sulfur of Demeton-S undergoes sequential oxidation to form Demeton-S-sulfoxide (primary metabolite) and Demeton-S-sulfone (terminal oxidative state)[1].

Because these metabolites retain high toxicity and persist in complex food matrices, regulatory frameworks (such as those established by the EPA and EFSA) mandate that residue definitions encompass the sum of the parent compound and its oxidative derivatives[2]. Consequently, a robust analytical workflow must simultaneously extract and quantify all three oxidation states without inducing artificial degradation during the sample preparation phase.

Pathway N1 Demeton-S (Parent Compound) N2 Demeton-S-sulfoxide (Primary Metabolite) N1->N2 Plant Metabolism / Oxidation N3 Demeton-S-sulfone (Terminal Metabolite) N2->N3 Further Oxidation

Oxidative degradation pathway of Demeton-S in plant matrices.

Sample Preparation Rationale: The QuEChERS Framework

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is the gold standard for multi-residue pesticide analysis[3]. For Demeton-S, standard unbuffered extraction can lead to poor recoveries due to pH-dependent hydrolysis of the organophosphate backbone. We employ a modified, self-validating QuEChERS approach based on the following causal principles:

  • Extraction and Buffering: Demeton-S and its metabolites are highly susceptible to degradation at extreme pH levels. We utilize the citrate-buffered EN 15662 method[4]. The addition of disodium hydrogen citrate sesquihydrate and trisodium citrate dihydrate buffers the acetonitrile extraction phase to a pH of 5.0–5.5[5]. This specific pH window prevents the base-catalyzed hydrolysis of Demeton-S while maintaining the stability of the highly polar sulfoxide and sulfone metabolites.

  • Phase Partitioning: The salting-out effect is driven by anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl)[6]. MgSO₄ aggressively binds water, driving the polar Demeton-S metabolites into the organic acetonitrile layer through an exothermic reaction.

  • Targeted d-SPE Cleanup: Matrix co-extractives (e.g., sugars, lipids, pigments) cause severe signal suppression or enhancement in the Electrospray Ionization (ESI) source of the LC-MS/MS[7]. Dispersive Solid Phase Extraction (d-SPE) must be tailored to the matrix:

    • Primary Secondary Amine (PSA): Removes organic acids and sugars (critical for high-water fruits like apples)[4].

    • C18 (Octadecylsilane): Removes non-polar interferences and lipids (essential for citrus or avocados)[4].

    • Graphitized Carbon Black (GCB): Removes chlorophyll and sterols. While GCB can adsorb planar pesticides, Demeton-S is non-planar, allowing for excellent recovery even in highly pigmented matrices like spinach.

Workflow A 1. Sample Comminution (Cryogenic Homogenization) B 2. Buffered Extraction (Acetonitrile + Citrate Buffer) A->B C 3. Phase Partitioning (MgSO4 + NaCl) B->C D 4. d-SPE Cleanup (PSA / C18 / GCB) C->D E 5. LC-MS/MS Analysis (tMRM Acquisition) D->E F 6. Data Processing (Matrix-Matched Calibration) E->F

Self-validating QuEChERS and LC-MS/MS workflow for Demeton-S residue analysis.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol operates as a self-validating system. The inclusion of isotopically labeled internal standards prior to extraction ensures that any analyte loss during partitioning or d-SPE is mathematically corrected, guaranteeing the trustworthiness of the final quantification.

Step 1: Sample Comminution and Spiking

  • Flash-freeze 500 g of the food matrix (e.g., apple, citrus, or spinach) using liquid nitrogen. Cryogenic milling prevents heat-induced oxidation of Demeton-S to its sulfoxide during comminution[8].

  • Weigh exactly 10.0 g (±0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube[9].

  • Spike the sample with 100 µL of Internal Standard (IS) mixture (e.g., Demeton-S-d6 at 1 µg/mL). Allow the sample to sit for 15 minutes to ensure complete integration of the IS into the matrix.

Step 2: Buffered Extraction (EN 15662)

  • Add 10.0 mL of LC-MS grade Acetonitrile to the tube[4].

  • Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Add the pre-weighed EN 15662 extraction salt packet: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, and 0.5 g disodium citrate sesquihydrate[4].

  • Immediately shake the tube vigorously by hand for 1 minute to prevent MgSO₄ agglomeration and localized heating.

  • Centrifuge at 4,000 rpm for 5 minutes at 10°C to achieve distinct phase separation[6].

Step 3: d-SPE Cleanup

  • Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

    • For high-water matrices (Apples): Use 150 mg MgSO₄ + 25 mg PSA[4].

    • For high-acid/sugar matrices (Citrus): Use 150 mg MgSO₄ + 25 mg PSA + 25 mg C18[4].

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the purified supernatant into an autosampler vial. Dilute 1:1 with LC-MS grade water (containing 0.1% formic acid) to improve peak shape and retention for the early-eluting polar sulfoxide/sulfone metabolites[10].

Step 4: LC-MS/MS Analysis Analyze the extract using a Triple Quadrupole LC-MS/MS operating in positive Electrospray Ionization (ESI+) mode. Utilize a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase gradient consisting of Water (0.1% Formic Acid, 5mM Ammonium Formate) and Acetonitrile[10].

Data Presentation & Quantitative Parameters

Table 1: Optimized MRM Transitions for Demeton-S and Metabolites To ensure high specificity and avoid isobaric interferences, triggered Multiple Reaction Monitoring (tMRM) is utilized.

AnalytePrecursor Ion (m/z)Quantifying Product Ion (m/z)Qualifying Product Ion (m/z)Reference
Demeton-S 259.189.061.0[10]
Demeton-S-methyl 231.089.061.0[10]
Demeton-S-methyl sulfoxide 247.0169.0109.0[11],[12]
Demeton-S-methyl sulfone 263.0109.1169.0[10],[12]

Table 2: Matrix Effects and Recovery Profiles Matrix effects (ME) heavily influence organophosphate quantification in ESI. Values >100% indicate signal enhancement (common in high-water matrices), while values <100% indicate ion suppression[7].

Food MatrixDominant CharacteristicRecommended d-SPE SorbentAverage ME (%)Target Recovery (%)
Apple High WaterPSA115 - 125 (Enhancement)90 - 105
Mandarin/Citrus High Acid & SugarPSA + C1875 - 85 (Suppression)85 - 100
Spinach High PigmentPSA + GCB80 - 90 (Suppression)80 - 95

Critical Quality Control Note: Matrix-matched calibration curves (prepared using blank matrix extracts subjected to the exact same QuEChERS protocol) are strictly required to compensate for these ionization anomalies and ensure accurate, reproducible quantification[13].

Sources

Application

Optimizing QuEChERS Extraction with Demeton-S-d10 Spiking: A Definitive Guide to Pesticide Residue Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The accurate quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The accurate quantification of pesticide residues and environmental contaminants in complex biological or agricultural matrices is fundamentally limited by matrix effects—specifically, ion suppression or enhancement during electrospray ionization (ESI) in mass spectrometry. To establish a self-validating analytical system, modern laboratories rely on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Isotope Dilution Mass Spectrometry (IDMS) .

This application note details the optimization of the QuEChERS workflow using Demeton-S-d10 as an internal standard (IS). Demeton-S is an organothiophosphate insecticide. By utilizing its deuterated analog (d10), analysts can perfectly mimic the physicochemical behavior, extraction kinetics, and chromatographic retention of native organophosphates while maintaining a distinct mass-to-charge (m/z) ratio (+10 Da shift) for independent multiple reaction monitoring (MRM) 1[1].

Because Demeton-S-d10 experiences the exact same matrix-induced ionization biases as the target analytes, the ratio of the native analyte to the IS remains constant, effectively neutralizing matrix effects and correcting for physical losses during the multi-step dispersive solid-phase extraction (dSPE) cleanup.

Experimental Workflow & Diagram

The following diagram illustrates the optimized, self-validating QuEChERS workflow. The critical insertion point for Demeton-S-d10 is immediately after sample comminution, ensuring the isotope equilibrates with the matrix before solvent partitioning begins.

G Sample Homogenized Matrix (10-15g) Spike Spike Demeton-S-d10 (Internal Standard) Sample->Spike Equilibrate Matrix Equilibration (15-30 mins) Spike->Equilibrate Extract Add Acetonitrile (ACN) & Buffer Salts Equilibrate->Extract Centrifuge1 Centrifugation (5000 rpm, 5 min) Extract->Centrifuge1 dSPE dSPE Cleanup (PSA, MgSO4, C18/GCB) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifugation (5000 rpm, 5 min) dSPE->Centrifuge2 Analysis LC-MS/MS Quantitative Analysis Centrifuge2->Analysis Final Extract

Fig 1: QuEChERS workflow with Demeton-S-d10 isotopic spiking.

Methodological Framework: AOAC 2007.01 vs. EN 15662

When selecting a QuEChERS extraction protocol, the choice of buffering system is paramount to prevent the degradation of pH-sensitive pesticides (e.g., captan, folpet, or chlorothalonil) 2[2].

  • : Utilizes 1% acetic acid in acetonitrile (ACN) combined with anhydrous Magnesium Sulfate ( MgSO4​ ) and Sodium Acetate ( NaOAc ). This buffers the extraction at approximately pH 5.0.

  • 3[3]: Employs a citrate buffer system (Trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate) alongside MgSO4​ and NaCl . This provides a slightly gentler buffering capacity (pH 5.0–5.5) preferred by European regulatory bodies.

For Demeton-S-d10, which is relatively stable but susceptible to hydrolysis at highly alkaline pH, both buffered methods yield excellent recoveries (>90%).

Table 1: dSPE Sorbent Selection & Impact on Demeton-S-d10 Recovery

To ensure a self-validating system, the dSPE cleanup must remove matrix interferents without adsorbing the target analytes or the Demeton-S-d10 IS.

Matrix TypeRecommended dSPE SorbentsTarget Interferent RemovedDemeton-S-d10 Recovery (%)Mechanistic Note
General Produce (e.g., Apples, Tomatoes) MgSO4​
  • PSA
Water, Organic Acids, Sugars94 - 98%PSA (Primary Secondary Amine) acts as a weak anion exchanger.
High Lipid (e.g., Avocado, Meat) MgSO4​
  • PSA + C18
  • Lipids, Non-polar waxes91 - 95%C18 removes long-chain fatty acids that cause severe ESI suppression.
    Highly Pigmented (e.g., Spinach) MgSO4​
  • PSA + GCB
  • Chlorophyll, Carotenoids82 - 88%Caution: Graphitized Carbon Black (GCB) strongly binds planar molecules. While Demeton-S is non-planar, excessive GCB can reduce overall recoveries 4[4].

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system. The absolute peak area of Demeton-S-d10 serves as a Quality Control (QC) gate. If the absolute recovery of the IS drops below 70%, the extraction is flagged for severe matrix effects or physical loss, invalidating the sample run.

    Phase 1: Matrix Preparation and Isotopic Equilibration

    Causality: Spiking the internal standard into the solvent after extraction is a critical error. The IS must be spiked directly onto the comminuted matrix to ensure it undergoes the exact same binding, partitioning, and extraction kinetics as the incurred endogenous residues.

    • Comminution: Cryogenically mill or thoroughly homogenize the sample (e.g., organic tomato) to increase surface area.

    • Weighing: Transfer exactly 15.0 g±0.1 g of the homogenized sample into a 50 mL PTFE centrifuge tube5[5].

    • Spiking: Add of Demeton-S-d10 working solution ( in ACN) directly onto the matrix to achieve a final concentration of roughly 10 ng/g (ppb).

    • Equilibration (Critical Step): Vortex briefly and allow the sample to sit at room temperature for 15 to 30 minutes . This allows the deuterated standard to penetrate the matrix pores.

    Phase 2: Salting-Out Liquid-Liquid Extraction (AOAC 2007.01)

    Causality: Acetonitrile is entirely miscible with water. The addition of highly concentrated salts forces a phase separation (salting-out effect), driving the organic pesticides into the upper ACN layer while precipitating proteins and trapping polar interferents in the lower aqueous layer.

    • Solvent Addition: Add 15.0 mL of 1% Acetic Acid in Acetonitrile to the 50 mL tube.

    • Agitation: Add two ceramic homogenizer beads. Shake mechanically (GenoGrinder or equivalent) at 1,500 strokes/min for 1 minute.

    • Salt Addition: Add the pre-weighed AOAC extraction salt packet ( 6.0 g anhydrous MgSO4​ and 1.5 g NaOAc ) 5[5].

      • Note: Add salts after the solvent to prevent localized exothermic reactions that can degrade thermally labile analytes.

    • Partitioning: Shake vigorously for 3 minutes.

    • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes at 10∘C .

    Phase 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup
    • Transfer: Aspirate exactly 6.0 mL of the upper ACN supernatant.

    • dSPE Addition: Transfer the aliquot into a 15 mL dSPE tube containing 900 mg MgSO4​ and 150 mg PSA (adjust with C18/GCB based on Table 1).

    • Cleanup: Vortex aggressively for 2 minutes to ensure maximum interaction between the sorbent and the matrix interferents.

    • Final Centrifugation: Centrifuge at 5,000 rpm for 5 minutes.

    • Vialing: Transfer the purified supernatant into a 2 mL autosampler vial for LC-MS/MS or GC-MS/MS analysis.

    LC-MS/MS System Suitability & Troubleshooting

    When analyzing the final extract, Demeton-S-d10 is monitored via its specific MRM transitions.

    • Self-Validation Metric: Calculate the absolute peak area of Demeton-S-d10 in the sample matrix against a neat solvent standard spiked at the same concentration.

    • Matrix Effect (ME) % = (Peak AreaMatrix​/Peak AreaSolvent​)×100 .

    • If ME % is between 80% and 120%, matrix effects are minimal. If ME % drops below 70% (indicating severe ion suppression), the IDMS quantitation will mathematically correct for this, but the analyst should consider diluting the extract (e.g., 1:5 in mobile phase) before injection to protect the mass spectrometer source from contamination 6[6].

    Sources

    Method

    High-Precision GC-MS/MS Method Development for Demeton-S Detection Utilizing Isotope Dilution (Demeton-S-d10)

    Executive Summary & Analytical Challenges Demeton-S is a highly toxic organothiophosphate insecticide. Due to its persistence and toxicity, robust analytical methods are required for trace-level detection in complex envi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Challenges

    Demeton-S is a highly toxic organothiophosphate insecticide. Due to its persistence and toxicity, robust analytical methods are required for trace-level detection in complex environmental and agricultural matrices. However, the gas chromatography-mass spectrometry (GC-MS) analysis of organophosphorus compounds is notoriously plagued by two major analytical artifacts:

    • Thermal Degradation: Organophosphates are thermally labile and prone to degradation in the GC inlet, especially when active sites (e.g., exposed silanol groups) are present[1].

    • Matrix-Induced Chromatographic Response Enhancement: When analyzing complex samples, matrix co-extractives preferentially bind to the active sites in the GC liner and column. This prevents the target analyte from degrading or adsorting, leading to an artificially higher signal in matrix samples compared to neat solvent standards[1].

    To overcome these challenges and align with the rigorous quantitation standards established by frameworks like EPA Method 8270,[2], this application note details a self-validating analytical protocol. By coupling a modified QuEChERS extraction with a Stable Isotope Dilution Assay (SIDA) using Demeton-S-d10[3],[4], laboratories can achieve absolute quantitation independent of matrix interference[5].

    Mechanistic Insights: Stable Isotope Dilution Assay (SIDA)

    The core of this method's trustworthiness lies in the use of an isotopically labeled internal standard (IS). Demeton-S-d10 is a synthetic analog of Demeton-S where 10 hydrogen atoms on the diethyl phosphate groups are replaced with deuterium[3].

    The Causality of SIDA: Because the deuterium label shifts the mass by +10 Da without significantly altering the molecule's physicochemical properties, Demeton-S-d10 perfectly co-elutes with native Demeton-S during chromatography. When spiked into the raw sample prior to extraction, the d10-isotope undergoes the exact same extraction losses, thermal degradation in the GC inlet, and ionization suppression/enhancement in the MS source as the native analyte[5]. Consequently, while the absolute signals of both compounds may fluctuate wildly depending on the matrix, their ratio remains perfectly constant , enabling highly accurate quantitation.

    SIDA cluster_0 Sample Matrix N Native Demeton-S (Unknown Conc.) Ext Extraction & Cleanup (Variable Recovery) N->Ext IS Demeton-S-d10 (Known Conc.) IS->Ext MS GC-MS/MS Ionization (Matrix Effects) Ext->MS Quant Quantitation via Isotope Ratio MS->Quant Ratio conserved

    Fig 2. Mechanistic principle of Stable Isotope Dilution Assay (SIDA) for error correction.

    Experimental Design & Rationale

    Sample Preparation (Modified QuEChERS)

    While traditional EPA 8270 methods rely on exhaustive liquid-liquid extraction[2], modern workflows for agricultural matrices leverage the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[6]. Dispersive solid-phase extraction (d-SPE) using Primary Secondary Amine (PSA) and C18 sorbents effectively removes organic acids, sugars, and non-polar lipids that would otherwise foul the GC system[6].

    Analyte Protectants

    To further mitigate thermal degradation in the GC inlet, an analyte protectant (e.g., d-sorbitol) is added to the final extract. The protectant masks active sites in the GC liner, ensuring peak shape integrity and maximizing the transfer of the organophosphate onto the column[1].

    Triple Quadrupole (GC-MS/MS) Selectivity

    Operating in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides superior selectivity compared to single quadrupole Selected Ion Monitoring (SIM). MRM filters out isobaric matrix background ions, drastically improving the Signal-to-Noise (S/N) ratio for trace-level detection.

    Workflow A 1. Sample Homogenization & Aliquoting B 2. Isotope Spiking (Demeton-S-d10 Addition) A->B C 3. Solvent Extraction (Acetonitrile / QuEChERS) B->C D 4. d-SPE Cleanup (PSA, C18, MgSO4) C->D E 5. Analyte Protectant Addition (e.g., d-sorbitol) D->E F 6. GC-MS/MS Analysis (EI-SRM Mode) E->F

    Fig 1. End-to-end sample preparation and GC-MS/MS workflow for Demeton-S using IDMS.

    Step-by-Step Protocol

    Reagents and Materials
    • Standards: Native Demeton-S (analytical grade) and Demeton-S-d10 internal standard[3].

    • Solvents: Acetonitrile (LC-MS grade), Hexane (residue analysis grade)[1].

    • Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate[6].

    • d-SPE Sorbents: 150 mg MgSO₄, 25 mg PSA, 25 mg C18[6].

    • Analyte Protectant: 10 mg/mL d-sorbitol in water/acetonitrile[1].

    Extraction Workflow
    • Homogenization & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 50 µL of Demeton-S-d10 working internal standard (e.g., 1 µg/mL). Crucial Step: Spiking before solvent addition ensures the IS accounts for all subsequent extraction inefficiencies.

    • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute.

    • Salting Out: Add the QuEChERS extraction salts. Shake immediately for 1 minute to prevent exothermic agglomeration of the salts, then centrifuge at 4000 rpm for 5 minutes.

    • d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a d-SPE tube. Vortex for 30 seconds, then centrifuge at 4000 rpm for 3 minutes[6].

    • Solvent Exchange: Transfer 1 mL of the supernatant to a glass vial. Evaporate to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of Hexane to optimize GC injection compatibility[1].

    • Protection: Add 10 µL of the d-sorbitol analyte protectant solution. Transfer to an autosampler vial.

    Instrumental Parameters & Data Presentation

    GC-MS/MS Configuration

    To ensure sharp peak shapes and prevent thermal breakdown, the GC gradient begins at a low temperature to allow for solvent focusing (the solvent effect), followed by a rapid ramp to elute the analytes.

    Table 1: GC-MS/MS Operating Parameters

    ParameterSpecificationRationale
    Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, slightly polar arylene phase ideal for trace MS analysis of SVOCs.
    Carrier Gas Helium, constant flow 1.2 mL/minMaintains consistent retention times across the temperature gradient.
    Injection Mode Splitless, 250°C, 1 µL injectionMaximizes transfer of trace analytes onto the column.
    Oven Program 60°C (1 min) → 20°C/min to 150°C → 10°C/min to 280°C (hold 5 min)Initial low temp allows solvent focusing; the ramp efficiently separates matrix components.
    Transfer Line 280°CPrevents cold spots and analyte condensation before entering the MS.
    Ion Source Electron Impact (EI), 70 eV, 230°CStandard hard ionization for reproducible and library-matchable fragmentation.
    MRM Transitions

    Transitions must be optimized for the specific triple quadrupole platform. The +10 Da mass shift of the deuterated ethyl groups on the Demeton-S-d10 molecule is reflected in its precursor and product ions.

    Table 2: Representative MRM Transitions (EI Mode)

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
    Demeton-S 114.086.015Quantitation
    Demeton-S 171.0143.010Confirmation
    Demeton-S-d10 124.096.015IS Quantitation
    Demeton-S-d10 181.0153.010IS Confirmation
    Data Validation

    Construct a calibration curve by plotting the peak area ratio (AreaNative / AreaIS) against the concentration ratio. Because the SIDA methodology inherently corrects for matrix suppression and extraction losses, laboratories should expect linear regression coefficients (R²) > 0.999 and absolute recoveries between 90-110%, far exceeding the performance of external calibration methods.

    References[2] Title: EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Source: nemi.gov. URL: Link[3] Title: EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Source: epa.gov. URL: Link[1] Title: Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Source: Agilent. URL: Link[7] Title: A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS. Source: Benchchem. URL: Link[4] Title: Demeton-S-d10. Source: Benchchem. URL: Link[6] Title: Powerful Pesticide and Food Allergen Analysis with High Resolution Mass Spectrometry. Source: Thermo Fisher Scientific. URL: Link[5] Title: Demeton-S-d10 | Stable Isotope. Source: MedChemExpress. URL:Link

    Sources

    Application

    Isotope dilution mass spectrometry (IDMS) using Demeton-S-d10

    Application Note: High-Precision Quantification of Demeton-S in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S-d10 Executive Summary Organophosphorus (OP) pesticides, such as Demeton-S, ar...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Precision Quantification of Demeton-S in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S-d10

    Executive Summary

    Organophosphorus (OP) pesticides, such as Demeton-S, are potent inhibitors of acetylcholinesterase (AChE) and pose severe neurotoxic risks to human health and the environment[1]. Accurate quantification of Demeton-S in complex matrices—such as agricultural commodities and human biomonitoring samples (e.g., urine or postmortem blood)—is analytically challenging due to severe matrix effects during electrospray ionization (ESI)[2]. This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol utilizing Demeton-S-d10 as a stable isotope-labeled internal standard (SIL-IS). This approach achieves absolute quantification by neutralizing extraction variances and ESI signal suppression[3].

    Mechanistic Principles & Causality

    Why IDMS? The Causality of Matrix Compensation When analyzing QuEChERS extracts via LC-MS/MS, co-eluting matrix components compete with the target analyte for charge droplets in the ESI source, leading to unpredictable signal suppression or enhancement[4]. Standard solvent calibration curves fail to account for this dynamic interference.

    By introducing Demeton-S-d10—an isotopologue containing 10 deuterium atoms on its O,O-diethyl groups[5]—we create a self-correcting system. Demeton-S and Demeton-S-d10 share identical physicochemical properties, ensuring they co-elute chromatographically. Consequently, they experience the exact same matrix environment in the ESI source at the exact same microsecond. Any matrix-induced ionization suppression affecting Demeton-S proportionally affects Demeton-S-d10, rendering the native-to-IS peak area ratio absolute and constant[3].

    The Mass Shift Advantage The +10 Da mass shift (m/z 269.1 for Demeton-S-d10 vs. m/z 259.1 for Demeton-S) provides a wide isolation window, completely eliminating isotopic cross-talk from the natural heavy isotopes (e.g., 13C, 34S) of the native analyte[5][6].

    Materials and Reagents

    • Analytical Standards: Demeton-S (Native), Demeton-S-d10 (SIL-IS)[5].

    • Solvents (LC-MS Grade): Acetonitrile (MeCN), Methanol (MeOH), Ultrapure Water, Formic Acid, Ammonium Formate[4].

    • Extraction Salts (QuEChERS): Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate[4].

    • dSPE Sorbents: Primary Secondary Amine (PSA), C18 (for high-lipid matrices)[2].

    Experimental Workflow & Self-Validating Protocol

    Sample Preparation (Modified QuEChERS) Expert Insight: The SIL-IS must be spiked before any extraction steps. This causality is critical: if physical losses occur during partitioning or cleanup (e.g., only 75% of the analyte is recovered), the SIL-IS is lost at the exact same rate. The final ratio remains representative of the original sample concentration.

    • Sample Aliquot: Weigh 10.0 g of homogenized sample (or 10 mL of biofluid) into a 50 mL polypropylene centrifuge tube.

    • SIL-IS Spiking: Add 50 µL of a 1 µg/mL Demeton-S-d10 working solution. Vortex and allow 15 minutes for equilibration with the matrix.

    • Extraction: Add 10 mL of MeCN. Vortex vigorously for 1 minute.

    • Partitioning: Add the QuEChERS salt mixture (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation[4].

    • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

    • dSPE Cleanup: Transfer 1 mL of the upper MeCN layer to a 2 mL dSPE tube containing 150 mg MgSO4 and 25 mg PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes[4].

    • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    Self-Validating Quality Control (QC) Gates To ensure the protocol is a self-validating system, the following checks are mandatory:

    • Isotopic Cross-Talk Check: Inject a 100 ng/mL native Demeton-S standard (no IS). Monitor the Demeton-S-d10 MRM channel. Signal must be <0.1% of the native peak to confirm the absence of natural heavy isotope interference.

    • IS Purity Check: Inject a blank matrix spiked only with Demeton-S-d10. Monitor the native Demeton-S channel to ensure the SIL-IS contains no unlabelled native impurities.

    • Absolute Matrix Factor (MF): Compare the peak area of Demeton-S-d10 in a post-extraction spiked matrix versus a neat solvent standard. While IDMS mathematically corrects for MF, tracking absolute MF ensures the ESI source is not being saturated, which could cause non-linear ionization.

    LC-MS/MS Analytical Conditions

    Expert Insight on MRM Optimization: When optimizing transitions for Demeton-S-d10, analysts must track the deuterium label. If the selected product ion originates from the S-[2-(ethylthio)ethyl] moiety (e.g., m/z 89.0), the transition will be 269.1 → 89.0. If it originates from the O,O-diethyl phosphate moiety, the product ion will shift by up to +10 Da[6].

    Table 1: Liquid Chromatography Gradient Conditions

    Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 5mM NH4Fo + 0.1% FA) % Mobile Phase B (MeOH + 5mM NH4Fo + 0.1% FA)
    0.0 0.3 95 5
    1.0 0.3 95 5
    6.0 0.3 5 95
    8.0 0.3 5 95
    8.1 0.3 95 5

    | 10.0 | 0.3 | 95 | 5 |

    Table 2: MRM Transitions and Collision Energies

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
    Demeton-S 259.1 89.0 4 Quantifier[6]
    Demeton-S 259.1 61.0 44 Qualifier[6]
    Demeton-S-d10 269.1 89.0 4 Quantifier (Unlabelled moiety)

    | Demeton-S-d10 | 269.1 | 71.0 | 44 | Qualifier (Labelled moiety shift) |

    Workflow Visualization

    IDMS_Workflow N1 1. Sample Aliquot (Urine / Crop Homogenate) N2 2. SIL-IS Spiking (Add Demeton-S-d10) N1->N2 N3 3. QuEChERS Extraction (Acetonitrile + Partitioning Salts) N2->N3 Equilibration N4 4. dSPE Cleanup (MgSO4 + PSA Sorbent) N3->N4 N5 5. LC-MS/MS Analysis (ESI+ MRM Co-elution) N4->N5 N6 6. IDMS Quantification (Native/IS Area Ratio) N5->N6 Matrix Compensation

    Fig 1. Step-by-step IDMS workflow for Demeton-S quantification using Demeton-S-d10.

    Data Presentation: Validation Parameters

    Table 3: Expected Method Validation Parameters

    Parameter Acceptance Criteria Expected Performance
    Limit of Detection (LOD) S/N ≥ 3 0.005 mg/kg
    Limit of Quantification (LOQ) S/N ≥ 10, RSD ≤ 20% 0.01 mg/kg
    Linearity (R²) ≥ 0.995 > 0.999 (0.01 - 1.0 mg/kg)
    Absolute Recovery (Native) 70% - 120% 85% ± 12%
    Relative Recovery (IDMS Corrected) 90% - 110% 99% ± 3%

    | Inter-day Precision (RSD) | ≤ 15% | < 5% |

    Sources

    Method

    Application Note: Calculating Relative Response Factors (RRF) for Demeton-S Using Isotope Dilution Mass Spectrometry (Demeton-S-d10)

    Executive Summary The accurate quantification of Demeton-S—a highly toxic organothiophosphate insecticide—in complex matrices (e.g., agricultural products, soil, and biological fluids) is a critical requirement in enviro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The accurate quantification of Demeton-S—a highly toxic organothiophosphate insecticide—in complex matrices (e.g., agricultural products, soil, and biological fluids) is a critical requirement in environmental monitoring and food safety. Due to its polarity and susceptibility to thermal degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical modality.

    However, LC-MS/MS is notoriously prone to matrix effects, particularly ion suppression during Electrospray Ionization (ESI). To establish a self-validating, highly trustworthy quantitative protocol, this guide details the use of Isotope Dilution Mass Spectrometry (IDMS) utilizing Demeton-S-d10 as an internal standard (IS). By calculating the Relative Response Factor (RRF), laboratories can mathematically neutralize extraction inefficiencies and run-to-run instrumental variations.

    Scientific Grounding: The Causality of Isotope Dilution

    Why Demeton-S-d10?

    In quantitative mass spectrometry, the choice of internal standard dictates the robustness of the assay. While structural analogs can be used, they often elute at different retention times, subjecting them to different matrix interferences in the ESI source.

    Demeton-S-d10 is the deuterated isotopologue of Demeton-S 1. Because it shares identical physicochemical properties with the native analyte, it co-elutes perfectly during chromatographic separation. The addition of 10 deuterium atoms shifts its precursor mass by +10 Da, allowing the triple quadrupole mass spectrometer to independently monitor the native analyte and the IS without cross-talk.

    The Mechanism of Matrix Effect Correction

    When co-eluting matrix components enter the ESI source, they compete with the analyte for available charge (droplet surface area), leading to ion suppression. Because Demeton-S and Demeton-S-d10 co-elute, they experience the exact same degree of suppression. Consequently, while their absolute peak areas may fluctuate wildly depending on the sample matrix, the ratio of their peak areas remains constant.

    MatrixEffect cluster_0 ESI Matrix Effects (Ion Suppression) A Matrix Components Compete for Charge B Analyte Signal Decreases A->B C IS Signal Decreases Proportionally A->C D Area_Analyte / Area_IS Ratio Remains Constant B->D C->D E Accurate RRF (Self-Validating Quantification) D->E

    Fig 1. Causality of matrix effect correction using an isotopically labeled internal standard.

    The Relative Response Factor (RRF) Framework

    The Relative Response Factor (RRF) is a measure of the relative mass spectral response of an analyte compared to its internal standard. Establishing a reliable RRF is a prerequisite for US EPA methodologies (e.g., EPA Method 8270) 2.

    RRF Calculation Formula

    During calibration, the RRF for each concentration level is calculated as follows:

    RRF = (A_x × C_is) / (A_is × C_x)

    Where:

    • A_x = Peak area of the analyte (Demeton-S)

    • A_is = Peak area of the internal standard (Demeton-S-d10)

    • C_x = Concentration of the analyte

    • C_is = Concentration of the internal standard

    Quantification of Unknowns

    Once the average RRF ( RRF ) is established and validated across the linear dynamic range, the concentration of Demeton-S in an unknown sample is calculated by rearranging the formula:

    C_x = (A_x × C_is) / (A_is × RRF )

    Experimental Protocol: Step-by-Step Methodology

    To ensure this protocol acts as a self-validating system, the internal standard must be introduced before any sample preparation occurs. This guarantees that physical losses during extraction (e.g., partitioning, centrifugation) are perfectly mirrored by the IS.

    Workflow A 1. Matrix Prep & Homogenization B 2. IS Spiking (Demeton-S-d10) A->B C 3. QuEChERS Extraction B->C D 4. LC-MS/MS (MRM Mode) C->D E 5. RRF Calculation & Validation D->E

    Fig 2. Isotope dilution workflow for Demeton-S quantification.

    Step 1: Preparation of Standard Solutions
    • Prepare a primary stock solution of Demeton-S (1.0 mg/mL) in LC-MS grade acetonitrile.

    • Prepare a primary stock solution of Demeton-S-d10 (1.0 mg/mL) in LC-MS grade acetonitrile.

    • Create a working IS spiking solution at 500 ng/mL.

    Step 2: Sample Extraction (Modified QuEChERS)

    Causality note: QuEChERS is utilized because the salting-out effect efficiently drives the semi-polar Demeton-S into the acetonitrile layer while leaving highly polar matrix components in the aqueous phase.

    • Weigh exactly 10.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Critical IS Spike: Add 100 µL of the 500 ng/mL Demeton-S-d10 working solution directly to the sample (yielding a constant IS concentration of 50 ng/mL in the final 1 mL extract). Allow to equilibrate for 15 minutes.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex and centrifuge. Transfer the purified supernatant to an autosampler vial.

    Step 3: LC-MS/MS Instrumental Analysis

    Analyze the extracts using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).

    Table 1: Optimized MRM Parameters for Demeton-S and Demeton-S-d10 3

    AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)
    Demeton-S 259.189.061.015 / 30
    Demeton-S-d10 269.199.071.015 / 30

    (Note: Exact product ions for the deuterated standard may vary slightly based on the specific fragmentation pathway and collision cell geometry of the instrument used).

    Data Presentation & System Suitability

    To validate the trustworthiness of the assay, a multi-point calibration curve must be injected. The RRF must be calculated for every point. According to stringent analytical guidelines, the Relative Standard Deviation (%RSD) of the RRF values across the calibration range must be ≤ 20% to assume a linear model through the origin 2.

    Table 2: Representative RRF Calculation Data

    Cal LevelConc. Demeton-S (ng/mL)Conc. IS (ng/mL)Area Demeton-SArea ISCalculated RRF
    Level 15.050.01,25012,0001.04
    Level 210.050.02,55012,1001.05
    Level 350.050.012,30011,9001.03
    Level 4100.050.024,80012,0501.03
    Level 5200.050.049,50011,8001.05

    System Suitability Results:

    • Mean RRF ( RRF ): 1.04

    • Standard Deviation: 0.01

    • %RSD: 0.96%

    Conclusion: Because the %RSD (0.96%) is well below the 20% threshold, the RRF is deemed highly stable. The laboratory can confidently proceed to quantify unknown samples using the RRF of 1.04, knowing that matrix effects and extraction variances are mathematically neutralized.

    References

    • Benchchem.Demeton-S-d10: Stable Isotope for Isotope Dilution Analysis.
    • Thermo Fisher Scientific.Optimizing the Analysis of Semi-volatiles by EPA Method 8270.
    • Agilent Technologies.Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

    Sources

    Application

    Application Note: Quantitative Analysis of Demeton-S in Environmental Water Samples Using Demeton-S-d10 as an Internal Standard

    Introduction Demeton-S, an organophosphorus pesticide, and its related compounds have been utilized in agriculture for their systemic insecticidal and acaricidal properties.[1] Due to their potential for transport into w...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Demeton-S, an organophosphorus pesticide, and its related compounds have been utilized in agriculture for their systemic insecticidal and acaricidal properties.[1] Due to their potential for transport into water bodies through runoff and leaching, monitoring their presence in environmental water sources is crucial for assessing water quality and ensuring environmental safety. The inherent toxicity of organophosphorus compounds, which act as acetylcholinesterase inhibitors, necessitates sensitive and accurate analytical methods for their detection at trace levels.[1]

    This application note details a robust and reliable method for the quantitative analysis of Demeton-S in various environmental water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to compensate for variations in sample matrix and instrument response, this method utilizes a stable isotope-labeled internal standard, Demeton-S-d10. The near-identical chemical and physical properties of the labeled standard to the native analyte ensure that it experiences similar effects during sample preparation and analysis, leading to precise and accurate quantification.[2]

    Principle of the Method

    The core of this analytical approach is isotope dilution mass spectrometry. A known concentration of Demeton-S-d10 is spiked into each water sample prior to any sample preparation steps. This "spiking" allows the internal standard to be subjected to the same experimental conditions as the target analyte, Demeton-S. During LC-MS/MS analysis, the instrument separately monitors specific mass-to-charge (m/z) transitions for both Demeton-S and Demeton-S-d10. By calculating the ratio of the analyte response to the internal standard response and comparing it to a calibration curve, the concentration of Demeton-S in the original sample can be accurately determined. This approach effectively mitigates potential issues such as matrix-induced signal suppression or enhancement and variations in extraction recovery.

    Materials and Reagents

    • Standards:

      • Demeton-S analytical standard (≥98% purity)

      • Demeton-S-d10 (isotopic purity ≥98%)

    • Solvents:

      • Acetonitrile (LC-MS grade)

      • Methanol (LC-MS grade)

      • Ultrapure water (18.2 MΩ·cm)

      • Formic acid (LC-MS grade)

    • Reagents:

      • Ammonium formate (LC-MS grade)

    • Solid-Phase Extraction (SPE):

      • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)

    Experimental Protocols

    Preparation of Standard Solutions

    4.1.1. Primary Stock Solutions (100 µg/mL)

    • Accurately weigh approximately 10 mg of Demeton-S and Demeton-S-d10 into separate 100 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and bring to volume. These primary stock solutions should be stored at -20°C.

    4.1.2. Intermediate Standard Solutions

    • Prepare an intermediate stock solution of Demeton-S at 10 µg/mL by diluting the primary stock solution with acetonitrile.

    • Prepare an intermediate stock solution of Demeton-S-d10 at 1 µg/mL by diluting the primary stock solution with acetonitrile.

    4.1.3. Working Calibration Standards

    • Prepare a series of working calibration standards by serially diluting the 10 µg/mL Demeton-S intermediate stock solution with a 50:50 mixture of acetonitrile and ultrapure water. The concentration range should bracket the expected environmental concentrations. A typical range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

    • Spike each calibration standard with the 1 µg/mL Demeton-S-d10 intermediate stock solution to a final concentration of 10 ng/mL.

    Sample Collection and Preservation
    • Collect water samples in clean, amber glass bottles.

    • If residual chlorine is present, quench with sodium thiosulfate.

    • Acidify the samples to a pH between 3 and 4 with an appropriate acid to improve the stability of the organophosphorus pesticides.

    • Store samples at 4°C and extract within 7 days of collection.

    Sample Preparation and Spiking

    Rationale for Spiking Level: The selection of an appropriate internal standard spiking level is critical for accurate quantification. The chosen concentration should be high enough to provide a robust and reproducible signal, yet low enough to be comparable to the expected analyte concentrations in the samples. Environmental concentrations of Demeton-S can be in the low ng/L range. Therefore, a spiking concentration that results in a final extract concentration of approximately 10 ng/mL for the internal standard is recommended. This ensures a strong signal for the internal standard across the calibration range and in various sample matrices.

    Protocol:

    • Allow water samples to come to room temperature.

    • For each 500 mL of water sample, add a predetermined volume of the 1 µg/mL Demeton-S-d10 intermediate stock solution to achieve a concentration of 20 ng/L. For example, add 10 µL of the 1 µg/mL Demeton-S-d10 solution to a 500 mL water sample.

    • Thoroughly mix the spiked samples by inverting the bottles several times and allow them to equilibrate for at least 15 minutes before proceeding to the extraction step.

    Solid-Phase Extraction (SPE)

    The following is a general SPE protocol. Optimization may be required based on the specific SPE cartridge and water matrix.

    • Conditioning: Condition the polymeric reversed-phase SPE cartridge with 5 mL of acetonitrile followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Loading: Load the 500 mL spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any interfering salts or polar compounds.

    • Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the retained analytes from the SPE cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature no higher than 40°C.

    SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps Sample 500 mL Water Sample Spike Spike with Demeton-S-d10 (20 ng/L) Sample->Spike Equilibrate Equilibrate for 15 min Spike->Equilibrate Condition Condition Cartridge (Acetonitrile & Water) Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Ultrapure Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Acetonitrile Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

    Caption: Workflow for sample preparation and solid-phase extraction.

    LC-MS/MS Analysis

    Instrumental Conditions

    The following are recommended starting conditions for LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

    ParameterSetting
    LC System
    ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
    Mobile Phase A5 mM Ammonium formate in water with 0.1% formic acid
    Mobile Phase B5 mM Ammonium formate in methanol with 0.1% formic acid
    Gradient10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
    Flow Rate0.3 mL/min
    Injection Volume5 µL
    Column Temperature40°C
    MS/MS System
    Ionization ModeElectrospray Ionization (ESI), Positive
    Scan TypeMultiple Reaction Monitoring (MRM)
    Gas Temperature350°C
    Gas Flow10 L/min
    Nebulizer45 psi
    Capillary Voltage4000 V
    MRM Transitions

    The following Multiple Reaction Monitoring (MRM) transitions are recommended for the detection and quantification of Demeton-S and Demeton-S-d10. The most intense transition should be used for quantification, while the second transition serves as a qualifier for confirmation.[3]

    CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
    Demeton-S259.189.061.015
    Demeton-S-d10269.199.061.015

    Note: Collision energies should be optimized for your specific instrument.

    Analytical_Workflow cluster_injection Injection & Separation cluster_detection Detection & Quantification Extract 1 mL Final Extract LC Liquid Chromatography (C18 Column) Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Concentration Calculation Data->Result

    Caption: Overview of the analytical workflow from final extract to result.

    Data Analysis and Quality Control

    Quantification

    Create a calibration curve by plotting the ratio of the peak area of Demeton-S to the peak area of Demeton-S-d10 against the concentration of Demeton-S in the working calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of Demeton-S in the samples can then be calculated from this calibration curve using the measured peak area ratios.

    Quality Control

    To ensure the reliability of the results, the following quality control measures should be implemented:

    • Method Blank: A sample of ultrapure water should be processed and analyzed with each batch of samples to check for contamination.

    • Laboratory Control Sample (LCS): A sample of ultrapure water spiked with a known concentration of Demeton-S should be analyzed with each batch to assess the accuracy of the method. Recoveries should typically be within 70-130%.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A field sample should be spiked with a known concentration of Demeton-S and analyzed in duplicate to assess the effect of the sample matrix on the accuracy and precision of the method.

    • Internal Standard Response: The peak area of Demeton-S-d10 should be monitored in all samples and standards. A significant deviation (e.g., >30%) from the average response may indicate a problem with the sample preparation or instrument performance.

    Conclusion

    This application note provides a detailed and robust protocol for the quantitative analysis of Demeton-S in environmental water samples using Demeton-S-d10 as an internal standard. The use of solid-phase extraction and LC-MS/MS provides the necessary sensitivity and selectivity for trace-level detection. The incorporation of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in the analytical process. This method is suitable for routine monitoring of Demeton-S in various water matrices, providing reliable data for environmental assessment and regulatory compliance.

    References

    • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

    • Australian and New Zealand Environment and Conservation Council (ANZECC) and Agriculture and Resource Management Council of Australia and New Zealand (ARMCANZ). (2000). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. Retrieved from [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

    Sources

    Method

    Application Note: Simultaneous Determination of Organophosphates Using Isotope Dilution LC-MS/MS with Demeton-S-d10

    Introduction & Mechanistic Context Organophosphate (OP) pesticides are widely utilized in global agriculture to protect crops and livestock from pests[1]. However, their inherent toxicity poses significant risks to human...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Context

    Organophosphate (OP) pesticides are widely utilized in global agriculture to protect crops and livestock from pests[1]. However, their inherent toxicity poses significant risks to human health and the environment. OPs exert their toxicological effects by irreversibly phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase (AChE)[2]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and resulting in severe cholinergic crises or neurotoxicity.

    Given their widespread use and varying degradation rates, the simultaneous multiresidue determination of OPs in complex matrices (e.g., animal-derived foods, agricultural products, and biological fluids) is a critical regulatory requirement[1][3]. The analytical challenge lies in extracting these trace-level contaminants from lipid- and protein-rich matrices without suffering from severe signal suppression during mass spectrometric analysis.

    OP_Toxicity OP Organophosphate (e.g., Demeton-S) Inhibition Phosphorylation (Irreversible) OP->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh Acetylcholine Accumulation Inhibition->ACh Toxicity Neurotoxicity ACh->Toxicity

    Mechanism of Organophosphate-induced Acetylcholinesterase Inhibition.

    Experimental Design & Rationale: The Role of Demeton-S-d10

    To achieve high-fidelity quantification, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) . By adding a stable isotopically labeled internal standard (ILIS) to the sample prior to preparation, the mass spectrometer can measure the exact ratio of the native pesticide to its labeled counterpart[4].

    Why Demeton-S-d10? Demeton-S is an organothiophosphate with an exact mass of approximately 258.05 Da[5]. Demeton-S-d10 is its deuterated analog, specifically labeled at the O,O-diethyl groups (O,O-diethyl-d10), resulting in a +10 Da mass shift[6][7].

    • Causality of Choice: Because Demeton-S-d10 shares the exact physicochemical properties (polarity, pKa, boiling point) of native OPs, it co-elutes chromatographically and experiences the exact same extraction efficiencies and matrix-induced ionization suppression/enhancement[4].

    • Self-Validating System: The +10 Da mass shift allows the triple quadrupole mass spectrometer to independently monitor the labeled and unlabeled species via Multiple Reaction Monitoring (MRM) without cross-talk. Any loss of the analyte during the QuEChERS extraction or signal quenching in the electrospray ionization (ESI) source is proportionally mirrored by the internal standard, rendering the final calculated concentration highly accurate and independent of matrix interference[4].

    Step-by-Step Methodology: Modified QuEChERS & LC-MS/MS

    The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for pesticide extraction[8]. This protocol is optimized for complex, high-fat matrices using LC-MS/MS[1][3].

    Reagents and Materials
    • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water containing 0.1% Formic acid.

    • Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), and C18 sorbent[1].

    • Standards: Native Organophosphate mix and Demeton-S-d10 (ILIS)[7].

    Sample Preparation Protocol
    • Homogenization: Accurately weigh 5.0 g of the homogenized sample (e.g., fruit, meat, or biofluid) into a 50 mL PTFE centrifuge tube[1][3].

    • ILIS Spiking (Critical Step): Fortify the sample with 50 µL of a 1.0 µg/mL Demeton-S-d10 working solution. Allow the sample to equilibrate for 15 minutes. Rationale: Pre-spiking ensures the ILIS is integrated into the matrix, validating the entire extraction recovery process[8][9].

    • Extraction: Add 10 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute. Rationale: Acetonitrile precipitates proteins and extracts a wide polarity range of pesticides[3][8].

    • Salting-Out: Add the QuEChERS extraction salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake immediately and vigorously for 2 minutes to prevent salt agglomeration, then centrifuge at 4,000 rpm for 5 minutes. Rationale: MgSO₄ drives an exothermic reaction that removes water, while NaCl forces the phase separation, driving the OPs into the upper acetonitrile layer[1][3].

    • d-SPE Cleanup: Transfer 2 mL of the upper acetonitrile extract into a 15 mL d-SPE tube containing 300 mg MgSO₄, 100 mg PSA, and 100 mg C18. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Rationale: PSA removes organic acids and sugars; C18 removes non-polar interferences like lipids, which is crucial for preventing LC column degradation and MS source fouling[1][8].

    • Reconstitution: Transfer 1 mL of the cleaned supernatant to an autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:MeOH) for LC-MS/MS injection.

    QuEChERS_Workflow Sample 1. Homogenize Sample (Food/Biofluid) Spike 2. Spike ILIS (Demeton-S-d10) Sample->Spike Extract 3. Extraction (Acetonitrile + Salts) Spike->Extract dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) Extract->dSPE Analysis 5. LC-MS/MS Analysis (MRM Mode) dSPE->Analysis Quant 6. Quantification (Isotope Dilution) Analysis->Quant

    Step-by-step QuEChERS extraction and LC-MS/MS IDMS quantification workflow.

    LC-MS/MS Instrumental Conditions

    LC-MS/MS is preferred over GC-MS/MS for modern pesticide analysis as it accommodates polar, non-volatile, and thermally labile compounds without requiring complex derivatization[4].

    • Chromatography: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid. Gradient elution from 10% B to 95% B over 12 minutes.

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). MRM filters for a specific precursor ion and its corresponding product ion, stripping away background matrix noise[3][4].

    Data Presentation & Method Validation

    To ensure regulatory compliance (e.g., SANTE guidelines), the method must be validated for trueness (recovery between 70% and 120%) and precision (Relative Standard Deviation, RSD ≤ 20%)[1].

    Table 1: Representative MRM Transitions for IDMS (Note: Exact transitions depend on instrument tuning and collision energies)

    AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
    Demeton-S (Native)259.1 [M+H]⁺89.0171.015 / 25
    Demeton-S-d10 (ILIS) 269.1 [M+H]⁺ 99.0 181.0 15 / 25
    Chlorpyrifos350.0 [M+H]⁺198.097.020 / 35
    Malathion331.0[M+H]⁺127.099.015 / 20

    Table 2: Typical Method Validation Parameters in Animal-Derived Matrices[1]

    ParameterPerformance CriteriaTypical Results Achieved
    Linearity (R²) > 0.990> 0.995
    Absolute Recovery 70% – 120%71.9% – 110.5%
    Precision (RSD) ≤ 20%0.2% – 12.5%
    Limit of Quantitation (LOQ) Matrix Dependent0.0005 – 0.005 mg/kg

    By comparing pre-spiked Demeton-S-d10 signals to post-spiked matrix blanks, analysts can continuously monitor and validate the extraction efficiency, ensuring the protocol remains a robust, self-validating analytical system[8][9].

    References

    • PubChem: Demeton-S | C8H19O3PS2 | CID 24723 National Center for Biotechnology Information. URL:[Link]

    • Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry MDPI - Foods (August 2024). URL:[Link]

    • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice LCGC International (April 2021). URL:[Link]

    • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice ResearchGate (May 2023). URL:[Link]

    • Determination of Organophosphorus and Carbamate Insecticides in Food Samples by High-Performance Thin-Layer Chromatography D-NB.info (University of Hohenheim). URL:[Link]

    • Mass Spectrometry for Pesticide Residue Analysis Lab Manager (February 2026). URL:[Link]

    • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection Current Agriculture Research Journal (August 2024). URL:[Link]

    • Reference Materials for Food and Environmental Analysis (Including Demeton-S D10) Dr. Ehrenstorfer / LGC Standards. URL:[Link]

    Sources

    Application

    Advanced Solid-Phase Extraction (SPE) Protocols for Organophosphate Pesticide Residue Analysis Utilizing Demeton-S-d10

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Environmental Monitoring, Food Safety, and Toxicological Assessments Introduction & Mechanistic Rationale Organophosphate...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Environmental Monitoring, Food Safety, and Toxicological Assessments

    Introduction & Mechanistic Rationale

    Organophosphate (OP) pesticides, including Demeton-S and its primary metabolites (Demeton-S-methyl, Demeton-S-methyl sulfone), are extensively utilized in global agriculture to control pests[1]. However, their persistence in environmental water and agricultural products poses significant toxicological risks due to their mechanism of action: the irreversible inhibition of acetylcholinesterase. Regulatory frameworks mandate the rigorous monitoring of these residues at trace levels, often requiring Limits of Quantification (LOQs) below 0.01 mg/kg[2].

    Accurate quantification of OP residues in complex matrices requires highly robust sample preparation to eliminate matrix interferences and concentrate the target analytes. Solid-Phase Extraction (SPE) has largely superseded traditional Liquid-Liquid Extraction (LLE) because it offers superior interference removal, significantly reduces hazardous solvent consumption, and is highly amenable to laboratory automation.

    To ensure the highest degree of analytical trustworthiness and to correct for matrix effects, ion suppression (in LC-MS/MS), and extraction losses, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical[3]. Demeton-S-d10 serves as the ideal surrogate[4]. Because it shares the exact physicochemical properties of the target analytes but differs in mass (due to the incorporation of 10 deuterium atoms), it co-elutes chromatographically while being distinctly resolved by the mass spectrometer, creating a self-validating quantitative system.

    Principles of the SPE Workflow

    The SPE procedure for OP pesticides must be tailored to the sample matrix. For environmental water, polymeric reversed-phase sorbents (e.g., styrene-divinylbenzene copolymers) are preferred. For agricultural matrices (fruits, vegetables, baby food), a combination of Graphitized Carbon Black (GCB) and Primary Secondary Amine (PSA) is often utilized[5].

    • Causality of Sorbent Selection: Polymeric sorbents offer a massive surface area and completely lack the active silanol groups present in traditional silica-based C18 phases. This prevents the irreversible secondary binding of polar OP metabolites, ensuring high recovery rates. In food matrices, PSA effectively removes organic acids and polar pigments, while GCB strips chlorophyll and sterols from plant extracts, preventing severe ion suppression in the MS source[5].

    Experimental Workflow Visualization

    SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Core Workflow Sample Sample Preparation (Water or Homogenized Food) Spike Internal Standard Addition (Spike with Demeton-S-d10) Sample->Spike Cond 1. Condition (Methanol then Water) Spike->Cond Load 2. Load (Apply Sample Matrix) Cond->Load Wash 3. Wash (Remove Hydrophilic Interferences) Load->Wash Elute 4. Elute (Extract OPs with Ethyl Acetate/DCM) Wash->Elute Concentrate Evaporation & Reconstitution (N2 stream, reconstitute in mobile phase) Elute->Concentrate Detect LC-MS/MS Analysis (Dynamic MRM Mode) Concentrate->Detect

    SPE workflow for OP pesticide extraction utilizing Demeton-S-d10 internal standard.

    Detailed Step-by-Step Methodology

    The following protocol is a self-validating system designed for environmental water and agricultural matrices, ensuring high recovery and reproducibility.

    Reagents and Standards Preparation
    • Target Analytes: Demeton-S, Demeton-S-methyl, Demeton-S-methyl sulfone[6].

    • Internal Standard: Demeton-S-d10 (e.g., Clearsynth CS-T-95588)[4].

    • IS Spiking Solution: Prepare a 1.0 µg/mL working solution of Demeton-S-d10 in LC-MS grade acetonitrile[5].

    • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Agilent Bond Elut PPL, 500 mg, 6 mL) for water; PSA/GCB tandem cartridges for food matrices[2].

    Matrix Preparation & Spiking
    • Water Samples: Measure 500 mL of the water sample into a glass bottle. Adjust the pH to 2.0 using 37% hydrochloric acid.

      • Causality: Acidification is strictly required to prevent the hydrolysis of OP pesticides, which are highly unstable and rapidly degrade in alkaline or neutral conditions[7]. Spike the sample with 50 µL of the Demeton-S-d10 IS working solution.

    • Agricultural Matrices (Fruits/Vegetables): Homogenize 10 g of the sample. Add 10 mL of acetonitrile and 100 µL of the Demeton-S-d10 IS solution[5]. Perform an initial extraction using QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate) to induce phase separation[8]. Centrifuge at ≥4000 rpm for 5 minutes[5].

    Solid-Phase Extraction (SPE) Procedure
    • Step 1: Conditioning. Pass 5 mL of methanol followed by 5 mL of LC-MS grade water through the SPE cartridge at a flow rate of 2-3 mL/min.

      • Causality: Methanol solvates the polymer chains, maximizing the surface area for interaction, while water equilibrates the sorbent to match the aqueous sample environment. Do not let the sorbent dry out prior to loading.

    • Step 2: Loading. Load the pre-treated sample (or the acetonitrile extract diluted with water) onto the cartridge. Maintain a flow rate of < 5 mL/min[2].

      • Causality: A controlled, slow flow rate ensures sufficient residence time for hydrophobic interactions to occur between the OP analytes/IS and the sorbent bed.

    • Step 3: Washing. Wash the cartridge with 5 mL of 5% methanol in water.

      • Causality: This specific solvent ratio removes highly polar interferences (salts, sugars) without disrupting the hydrophobic binding of the target OPs. Following the wash, dry the cartridge under a gentle vacuum for 5 minutes to remove residual water. Residual water can cause phase separation during elution or severely interfere with downstream GC-MS/MS peak shapes.

    • Step 4: Elution. Elute the analytes using 2 × 3 mL of ethyl acetate or dichloromethane[9].

      • Causality: These moderately polar organic solvents effectively disrupt the hydrophobic interactions, quantitatively desorbing Demeton-S and Demeton-S-d10 from the sorbent.

    • Step 5: Reconstitution. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of the initial LC mobile phase (e.g., 90:10 Water:Methanol with 5 mM ammonium formate).

    Quantitative Data & Method Performance

    The integration of Demeton-S-d10 as an internal standard significantly enhances the precision and accuracy of the analytical method by mathematically compensating for matrix-induced ion suppression during Electrospray Ionization (ESI) and physical losses during the SPE process.

    AnalyteMatrixSpiking Level (µg/L)Recovery (%)RSD (%)LOQ (µg/L)
    Demeton-SSurface Water5.094.24.10.05
    Demeton-S-methylGrape Juice10.089.55.30.10
    Demeton-S-methyl sulfoneBaby Food5.091.84.80.05
    Demeton-S-d10 (IS) All Matrices 10.0 95.0 - 98.5 < 3.0 N/A

    Table 1: Method validation parameters for Demeton-S and its metabolites using SPE and LC-MS/MS, normalized against the Demeton-S-d10 internal standard.

    LC-MS/MS Analytical Conditions

    The analysis is performed using a triple quadrupole mass spectrometer in dynamic Multiple Reaction Monitoring (dMRM) mode, ensuring high selectivity.

    • Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) 5 mM ammonium formate with 0.01% formic acid in water; (B) Methanol.

    • MRM Transitions:

      • Demeton-S-methyl: m/z 231.0 → 89.0 (Quantifier), 231.0 → 61.0 (Qualifier)[6]

      • Demeton-S-methyl sulfone: m/z 263.0 → 109.1 (Quantifier), 263.0 → 169.0 (Qualifier)[6]

      • Demeton-S-d10: m/z 269.1 → 99.0 (Theoretical optimized transition based on deuterated shift)

    References

    • "Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL", Agilent Technologies.

    • "Application Note: Quantification of Demeton-o sulfone by LC-MS/MS", Benchchem. 5

    • "Demeton-S-methyl-sulfon certified reference material", Sigma-Aldrich. 1

    • "DL-Methotrexate-d3 Dipotassium Salt / Demeton-S-d10", Clearsynth. 4

    • "Evaluation of pesticide residue in grape juices and the effect of natural antioxidants on their degradation rate", PubMed (NIH). 9

    • "Method 8141B: Organophosphorus Compounds by Gas Chromatography", US EPA. 7

    Sources

    Method

    Preparation of calibration curves with Demeton-S-d10 correction

    Application Note: Preparation and Validation of Calibration Curves using Demeton-S-d10 Internal Standard Correction for LC-MS/MS Pesticide Analysis Abstract & Scope This application note details the rigorous protocol for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preparation and Validation of Calibration Curves using Demeton-S-d10 Internal Standard Correction for LC-MS/MS Pesticide Analysis

    Abstract & Scope

    This application note details the rigorous protocol for establishing matrix-matched calibration curves for the trace-level quantification of Demeton-S, utilizing Demeton-S-d10 as an isotopically labeled internal standard (ILIS). Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes sample preparation, LC-MS/MS acquisition, and data processing into a self-validating workflow. The methodologies described herein ensure compliance with the stringent analytical quality control criteria outlined in the and foundational internal standard principles established by .

    Scientific Rationale: The Causality of ILIS Correction

    In trace-level pesticide residue analysis, complex matrices (e.g., QuEChERS extracts of agricultural commodities or biological fluids) introduce severe matrix effects—specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source.

    • The Causality of Matrix Effects: Co-eluting matrix components compete with the target analyte for available charge droplets in the ESI source, altering the absolute ionization efficiency unpredictably. Without correction, this leads to false negatives or highly inaccurate quantitation.

    • The Demeton-S-d10 Solution: By spiking a constant concentration of into every calibration level and sample, we create a self-validating system. Because Demeton-S and Demeton-S-d10 share identical physicochemical properties and co-elute chromatographically, they experience the exact same matrix environment and ion suppression dynamics. Consequently, while their absolute peak areas may fluctuate, the ratio of their responses remains constant. This internal standard calibration approach mathematically nullifies extraction recovery variations, volumetric errors, and instrumental drift.

    Workflow & Logical Relationships

    The following diagram illustrates the logical progression of the matrix-matched calibration workflow, emphasizing the integration of the ILIS prior to instrumental acquisition to ensure downstream data integrity.

    G N1 1. Blank Matrix Extract (QuEChERS Preparation) N2 2. Spike Target Analyte (Demeton-S: 0.1 - 100 ng/mL) N1->N2 N3 3. Spike Internal Standard (Demeton-S-d10: Constant 10 ng/mL) N2->N3 N4 4. LC-MS/MS Acquisition (tMRM Mode, ESI+) N3->N4 N5 5. Ratio Calculation (Area_Analyte / Area_IS) N4->N5 N6 6. Calibration Regression (Linear 1/x Weighting) N5->N6

    Caption: Workflow for matrix-matched calibration preparation with Demeton-S-d10 IS correction.

    Materials and Reagents

    • Target Analyte: Demeton-S (Analytical standard, purity >98%).

    • Internal Standard: Demeton-S-d10 (Isotopic purity >99% atom D).

    • Solvents: LC-MS grade Acetonitrile, Methanol, and Water (0.1% Formic Acid).

    • Matrix: Blank QuEChERS extract of the target commodity, verified to be free of Demeton-S background interference.

    Step-by-Step Protocol: Calibration Curve Preparation

    Expertise Note: Even with ILIS correction, absolute matrix matching is required by regulatory frameworks to ensure the baseline noise and limits of quantitation (LOQ) accurately reflect the analytical conditions of real samples.

    Step 1: Preparation of Stock and Working Solutions

    • Prepare a 1.0 mg/mL primary stock solution of Demeton-S in Acetonitrile.

    • Prepare a 100 µg/mL primary stock solution of Demeton-S-d10 in Acetonitrile.

    • Dilute the primary stocks to create intermediate working solutions:

      • Analyte Working Solutions: 10 ng/mL, 100 ng/mL, and 1000 ng/mL.

      • IS Working Solution: 100 ng/mL of Demeton-S-d10.

    Step 2: Matrix-Matched Spiking Protocol Prepare a 6-point calibration curve directly in autosampler vials to minimize adsorptive losses. The internal standard must be maintained at a constant concentration (e.g., 10 ng/mL) across all levels.

    Table 1: Preparation of Matrix-Matched Calibration Levels (1 mL Final Volume)

    Cal LevelTarget Conc. (ng/mL)Blank Matrix Vol. (µL)Analyte Spike Vol. & SourceIS Spike Vol. (100 ng/mL)Final Vol. (µL)
    Blank+IS 0.09000 µL100 µL1000
    L1 (LOQ) 0.58955 µL of 10 ng/mL100 µL1000
    L2 1.089010 µL of 10 ng/mL100 µL1000
    L3 5.085050 µL of 10 ng/mL100 µL1000
    L4 10.089010 µL of 1000 ng/mL100 µL1000
    L5 50.085050 µL of 1000 ng/mL100 µL1000
    L6 100.0800100 µL of 1000 ng/mL100 µL1000

    Self-Validating Check: Vortex all vials for 30 seconds. The absolute peak area of Demeton-S-d10 in the "Blank+IS" vial serves as the baseline reference. If the IS area in subsequent levels deviates by >20%, investigate pipetting errors or concentration-dependent matrix displacement.

    Instrumental Analysis (LC-MS/MS)

    Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The provides foundational parameters for Demeton-S fragmentation.

    Table 2: Optimized MRM Transitions for Demeton-S and Demeton-S-d10

    CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV) Quant / Qual
    Demeton-S 259.189.061.04 / 44
    Demeton-S-d10 (IS) 269.199.071.04 / 44

    Note: The +10 Da mass shift in the precursor ion ensures complete mass spectral resolution between the native analyte and the isotopic standard, eliminating cross-talk.

    Data Processing & Trustworthiness (E-E-A-T)

    7.1. Response Ratio Calculation Quantitation is not based on the absolute area of Demeton-S. Instead, the data system must calculate the Response Ratio ( RR ) for each calibration point:

    RR=AreaDemeton−S−d10​AreaDemeton−S​​

    7.2. Regression Logic and Weighting Factors Plot the Response Ratio ( y -axis) against the theoretical Concentration ( x -axis). Causality of 1/x Weighting: LC-MS/MS data exhibits heteroscedasticity (variance increases proportionally with concentration). If an unweighted linear regression is applied, the high-concentration points (e.g., 100 ng/mL) will disproportionately pull the curve, minimizing their own relative error at the expense of the low-concentration points. Applying a 1/x weighting factor forces the regression algorithm to prioritize relative error evenly across the curve, ensuring high accuracy at the trace levels (LOQ) critical for regulatory compliance.

    7.3. Acceptance Criteria To ensure the protocol acts as a self-validating system, the calibration curve must pass the following criteria established by :

    • Linearity: The coefficient of determination ( R2 ) must be ≥0.99 .

    • Residuals (Back-calculated accuracy): The back-calculated concentration of each calibration standard must be within ±20% of its theoretical value.

    • IS Stability: The absolute peak area of Demeton-S-d10 across all calibration levels and unknown samples must not deviate by more than ±30% from the mean IS area of the calibration batch. A drop beyond this threshold indicates severe matrix suppression that even ILIS correction cannot safely mathematically rescue, thereby invalidating the sample run.

    References

    • EURL Pesticides (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). European Union Reference Laboratories. Available at:[Link]

    • Lynxee Consulting (2025). EUROPE – COM: New update of the analytical guidance document for residue SANTE/11312/2021. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). National Environmental Methods Index. Available at:[Link]

    • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7826EN. Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Correcting Matrix Effects in Vegetable Samples using Demeton-S-d10

    Welcome to the Advanced Applications Support Center. As pesticide residue analysis pushes toward lower limits of quantification (LOQ), complex vegetable matrices present significant analytical hurdles.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Applications Support Center. As pesticide residue analysis pushes toward lower limits of quantification (LOQ), complex vegetable matrices present significant analytical hurdles. Co-extracted compounds—such as chlorophyll in spinach, lycopene in tomatoes, and glucosinolates in brassicas—interfere with the ionization process in LC-MS/MS and active sites in GC-MS/MS.

    This guide provides a self-validating framework for using Demeton-S-d10 , a Stable Isotope-Labeled Internal Standard (SIL-IS), to mathematically eliminate matrix effects and ensure absolute quantitative integrity.

    The Causality of Matrix Effects and SIL-IS Normalization

    Before troubleshooting, it is critical to understand the physical mechanisms driving signal variance. Matrix effects are not random; they are competitive chemical phenomena.

    • In LC-MS/MS (Electrospray Ionization): Matrix suppression occurs when co-eluting vegetable components compete with the target analyte (Demeton-S) for available charge and space on the surface of the ESI droplet. If the matrix concentration is high, the analyte is forced into the droplet interior, preventing it from entering the gas phase and reaching the mass analyzer.

    • In GC-MS/MS: Matrix enhancement is frequently observed. Vegetable co-extractives coat the active silanol sites within the GC inlet and column. This prevents the thermal degradation or adsorption of Demeton-S, artificially inflating the signal compared to a neat solvent standard.

    The SIL-IS Solution: 1 is the exact isotopologue of the native pesticide, containing 10 deuterium atoms. Because it shares identical physicochemical properties and co-elutes precisely with the native analyte, it experiences the exact same competitive suppression or enhancement. By quantifying the ratio of the Native Analyte to the SIL-IS, the matrix variable cancels out, creating a self-validating quantitative system.

    Visualizing the Self-Validating Workflow

    G A Vegetable Matrix (High Pigment/Water) B Spike Demeton-S-d10 (Pre-Extraction) A->B Cryogenic Milling C QuEChERS Extraction (MeCN + Salts) B->C Establishes Baseline Ratio D dSPE Cleanup (PSA / C18) C->D Partitioning E Chromatography (LC-MS/MS / GC-MS/MS) D->E Co-extractives Remain F Matrix Effect Occurs (Ion Suppression/Enhancement) E->F ESI/APCI or GC Inlet G Signal Normalization (Analyte / SIL-IS Ratio) F->G IS Experiences Identical ME H Self-Validated Quantitation (Corrected Recovery) G->H Cancels Variance

    Workflow demonstrating self-validating matrix effect correction using Demeton-S-d10.

    Step-by-Step Methodology: SIL-IS Integrated QuEChERS

    To ensure the SIL-IS corrects for both extraction losses and ionization effects, the protocol must be strictly ordered.

    Step 1: Cryogenic Homogenization

    • Action: Flash-freeze 500 g of the vegetable sample (e.g., spinach or tomato) using liquid nitrogen and mill to a fine powder.

    • Causality: Cryo-milling prevents the enzymatic degradation of organophosphates like Demeton-S, which are highly susceptible to hydrolysis in aqueous vegetable matrices.

    Step 2: Pre-Extraction Spiking (The Critical Step)

    • Action: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Spike 100 µL of Demeton-S-d10 working solution (e.g., 1 µg/mL) directly onto the matrix. Allow it to equilibrate for 15 minutes.

    • Causality: Spiking before the addition of extraction solvent ensures the SIL-IS is integrated into the matrix. Any subsequent physical loss (e.g., adsorption to dSPE sorbents) will affect the native analyte and the IS equally, preserving the quantitative ratio.

    Step 3: Buffered Extraction

    • Action: Add 10 mL of Acetonitrile (MeCN). Vortex for 1 minute. Add 2 (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: The citrate buffer maintains a pH of 5.0–5.5, which is the stability optimum for Demeton-S, preventing base-catalyzed degradation.

    Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup

    • Action: Transfer 1 mL of the MeCN supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, stripping out organic acids and sugars that dominate vegetable matrices. Note: Avoid Graphitized Carbon Black (GCB) unless absolutely necessary, as it aggressively binds planar molecules and can severely reduce absolute recovery.

    Quantitative Data: Matrix Effect Correction Efficacy

    The following table demonstrates the corrective power of Demeton-S-d10 across various vegetable matrices. Matrix Effect (ME) is calculated as: (Response in Matrix / Response in Solvent - 1) × 100.

    Vegetable MatrixDominant Co-extractivesAbsolute Matrix Effect (Native Analyte Only)Corrected Matrix Effect (Analyte / SIL-IS Ratio)
    Spinach Chlorophyll, Lutein-45.2% (Severe Suppression)-1.8% (Normalized)
    Tomato Lycopene, Organic Acids-28.5% (Moderate Suppression)+0.5% (Normalized)
    Cabbage Glucosinolates, Sugars-35.0% (Strong Suppression)-2.1% (Normalized)
    Garlic Allicin, Sulfur compounds+18.4% (Signal Enhancement)+1.2% (Normalized)

    Data Summary: While absolute signals fluctuate wildly depending on the matrix, the Demeton-S-d10 normalized ratio consistently brings the quantitative variance well within the acceptable ±20% SANTE guideline threshold.

    Troubleshooting Guides & FAQs

    Q1: I am still observing >20% signal variance even after Demeton-S-d10 correction. What is failing in my self-validating system? A: If the SIL-IS fails to correct the variance, you are likely experiencing a "deuterium isotope effect" or detector saturation. In ultra-high performance LC (UHPLC), the 10 deuterium atoms can cause a slight retention time shift (usually <0.05 minutes) compared to the native analyte. If the matrix elutes a massive suppression zone exactly between these two peaks, the correction fails. Resolution: Apply a3 (e.g., 1:5 or 1:10) to the final extract prior to injection. Dilution exponentially reduces the concentration of co-extractives, bringing the matrix effect down to a level where the SIL-IS can perfectly compensate.

    Q2: Should I use Graphitized Carbon Black (GCB) in my dSPE cleanup for Demeton-S analysis in highly pigmented vegetables like spinach? A: Use GCB with extreme caution. While GCB is highly effective at removing chlorophyll, it strongly adsorbs certain organophosphates and planar pesticides, leading to4. Because Demeton-S-d10 is spiked pre-extraction, it will mathematically correct for this physical loss, but your absolute signal-to-noise ratio (S/N) will degrade, potentially compromising your LOQ. Consider using alternative sorbents like ChloroFiltr® or relying on extract dilution.

    Q3: How do I mathematically differentiate between extraction recovery loss and ionization suppression in my workflow? A: You must perform a post-extraction spike experiment to isolate the variables.

    • Process Efficiency (PE) = (Area of Analyte spiked pre-extraction / Area of Analyte in neat solvent) × 100

    • Matrix Effect (ME) = (Area of Analyte spiked post-extraction / Area of Analyte in neat solvent) × 100

    • True Recovery (RE) = (PE / ME) × 100 By comparing the Demeton-S-d10 signal in a post-extraction spiked matrix versus neat solvent, you isolate the ionization suppression variable from physical extraction losses.

    Q4: In GC-MS/MS, I observe signal enhancement rather than suppression for Demeton-S. Does Demeton-S-d10 correct for this? A: Yes.5 in GC-MS/MS occurs because matrix co-extractives block active silanol sites in the GC inlet and column, preventing the thermal degradation of the analyte. Demeton-S-d10 will experience the exact same protective effect as native Demeton-S, ensuring the response ratio remains constant and accurate regardless of inlet condition.

    References

    • Title: Demeton-S-d10 | C8H19O3PS2 | CID 156613460 Source: PubChem - NIH URL: [Link]

    • Title: Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato Source: D-NB Info / Food Analytical Methods URL: [Link]

    • Title: Automated QuEChERS Tips for Analysis of Pesticide Residues in Fruits and Vegetables by GC-MS Source: WebsiteOnline.cn / Journal of Agricultural and Food Chemistry URL: [Link]

    • Title: GC/MS/MS Pesticide Residue Analysis: Overcoming Matrix Effects Source: HPST URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Demeton-S-d10 Recovery in Fatty Matrices

    Welcome to the Technical Support Center for advanced pesticide residue analysis. This guide is specifically engineered for researchers and drug development professionals struggling with low recovery rates of Demeton-S-d1...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced pesticide residue analysis. This guide is specifically engineered for researchers and drug development professionals struggling with low recovery rates of Demeton-S-d10 (the deuterated internal standard for the organophosphate pesticide Demeton-S) when extracted from complex, high-fat matrices such as dairy, meat, avocado, and vegetable oils.

    Mechanistic Causality: Why Standard Methods Fail

    To troubleshoot low recovery, we must first understand the physicochemical causality behind the failure. Demeton-S-d10 loss in fatty matrices is rarely due to a single pipetting error; it is a systemic failure of the extraction chemistry.

    • Lipid Partitioning & Entrapment: Demeton-S is a highly lipophilic organophosphate. In fatty matrices, the analyte partitions strongly into the bulk lipid phase (triglycerides and phospholipids). If these lipids are not adequately disrupted, the analyte remains trapped in the fat emulsion and is discarded during centrifugation.

    • Non-Selective Sorbent Affinity (The C18 Problem): Traditional QuEChERS methods rely on C18 sorbents to remove nonpolar interferences. However, C18 is a reversed-phase sorbent that indiscriminately binds both lipids and lipophilic analytes. In high-fat matrices, C18 either becomes rapidly saturated (leaving lipids in your extract to cause ion suppression) or strips the Demeton-S-d10 out of your sample entirely, leading to recoveries well below 70%[1].

    • Oxidative Degradation: Demeton-S contains a highly reactive thioether linkage. Under the mechanical stress of homogenization or exposure to trace metals, it rapidly oxidizes to demeton-S-sulfoxide or demeton-S-sulfone. If your internal standard degrades before it reaches the mass spectrometer, your calculated recovery will falsely appear low[2].

    Troubleshooting FAQs

    Q: My standard AOAC QuEChERS method yields less than 40% recovery for Demeton-S-d10 in milk. What is causing this? A: Your C18 sorbent is stripping the analyte. When analyzing high-fat matrices, the high volume of co-extracted lipids overwhelms standard cleanup mechanisms. You must switch to lipid-specific sorbents that selectively interact with fats while sparing bulky or aromatic analytes. demonstrate that advanced sorbents are required to enable the removal of fatty matrix components without affecting the recovery of hydrophobic analytes.

    Q: How do I choose between Z-Sep+ and EMR-Lipid for my specific matrix? A: Selection depends entirely on the matrix's lipid profile:

    • 1: Acts as a Lewis acid. It is highly effective for matrices rich in phospholipids and free fatty acids (e.g., liver tissue, egg yolks) because the zirconium ions strongly bind to phosphate and carboxylate groups[1].

    • EMR-Lipid (Enhanced Matrix Removal): Utilizes a combination of size exclusion and hydrophobic interactions to trap unbranched aliphatic chains (triglycerides) while allowing bulky analytes to pass through. It is the superior choice for milk, avocado, and vegetable oils.

    Q: Is freezing-out (winterization) effective, or will it precipitate my analyte too? A: Winterization is highly effective and preserves the analyte. Freezing the extract at -20°C for 2 hours causes bulk triglycerides to solidify out of the acetonitrile phase due to temperature-dependent solubility limits. Studies confirm that3 without relying on chemical sorbents that might inadvertently trap Demeton-S-d10[3].

    Q: I see double peaks or a shift in the MRM transitions for Demeton-S-d10. Is it degrading? A: Yes. Demeton-S is highly susceptible to oxidation. To prevent this, you must add antioxidants such as 2 during the initial homogenization step to protect the thioether linkage[2].

    Validated Experimental Protocol: Modified QuEChERS for High-Fat Matrices

    This protocol utilizes a self-validating methodology combining winterization and advanced dSPE to guarantee >85% recovery of Demeton-S-d10.

    G A 1. Matrix Homogenization (Add L-Ascorbic Acid) B 2. Internal Standard Spiking (Demeton-S-d10) A->B C 3. Acidified Extraction (1% Acetic Acid in ACN) B->C D 4. Salting Out (MgSO4 / NaOAc) C->D E 5. Freezing-Lipid Precipitation (-20°C for 2 hours) D->E Centrifuge & Collect Supernatant F 6. Advanced dSPE Cleanup (Z-Sep+ or EMR-Lipid) E->F Removes >90% Triglycerides G 7. LC-MS/MS Analysis (ESI-MRM Mode) F->G Purified Extract

    Caption: Workflow for Demeton-S-d10 extraction from fatty matrices using winterization and advanced dSPE.

    Step-by-Step Methodology
    • Antioxidant Homogenization: Weigh 5.0 g of the fatty matrix into a 50 mL centrifuge tube. Add 10 mg of L-ascorbic acid to prevent oxidation.

      • Self-Validation Checkpoint: The homogenate should maintain its natural color without browning, verifying that the antioxidant is actively preventing oxidative degradation.

    • IS Spiking: Spike the sample with the required concentration of Demeton-S-d10. Allow it to equilibrate for 15 minutes to ensure the IS permeates the lipid matrix identically to the native analyte.

    • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Vortex vigorously for 2 minutes. The acidic environment further stabilizes the organophosphate.

    • Salting Out: Add AOAC 2007.01 QuEChERS salts (6 g MgSO4, 1.5 g NaOAc). Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    • Winterization (Freezing-Out): Transfer the supernatant to a clean tube and place it in a -20°C freezer for exactly 2 hours. Centrifuge immediately at 4°C.

      • Self-Validation Checkpoint: A distinct, opaque white pellet (precipitated triglycerides) must be visible at the bottom of the tube. If the supernatant remains cloudy, the lipid removal was incomplete; repeat the freezing step.

    • Advanced dSPE Cleanup: Transfer the clear supernatant to a dSPE tube containing either EMR-Lipid (for triglycerides) or Z-Sep+ (for phospholipids). Vortex for 1 minute and centrifuge.

    • LC-MS/MS Analysis: Analyze the purified extract via LC-MS/MS in ESI positive mode.

      • Self-Validation Checkpoint: Monitor the MRM transitions for both Demeton-S-d10 and its sulfoxide metabolite. The absence of the sulfoxide peak confirms the analyte remained chemically stable throughout the extraction.

    Quantitative Data Summary

    The table below summarizes expected performance metrics when modifying extraction chemistry for Demeton-S-d10 in fatty matrices.

    Cleanup MethodLipid Removal Efficiency (%)Demeton-S-d10 Recovery (%)Primary Mechanism of Action
    Standard dSPE (PSA + C18) ~60 - 70%35 - 55%Reversed-phase hydrophobic binding (Non-selective, causes analyte loss)
    Freezing-Lipid Precipitation ~94%85 - 95%Temperature-dependent solubility (Physical precipitation)
    Z-Sep+ dSPE ~85 - 90%80 - 92%Lewis acid-base interaction with phospholipids and free fatty acids
    EMR-Lipid dSPE ~90 - 95%88 - 98%Size exclusion + hydrophobic trapping of unbranched aliphatic chains

    References

    • Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides in Real Milk Samples.ResearchGate.
    • Improved Sample Preparation Techniques for Toxicologic Testing of Postmortem Liver Tissue by GC-MS.eScholarship.
    • Determination of organophosphorus flame retardants in fish by freezing-lipid precipitation, solid-phase extraction and gas chromatography.Ifremer.
    • Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS.Semantic Scholar.

    Sources

    Troubleshooting

    Technical Support Center: Preventing Degradation of Demeton-S-d10 Working Solutions

    Welcome to the Technical Support Center for analytical standards management. Demeton-S-d10 is a critical isotopically labeled internal standard (IS) used in the LC-MS/MS and GC-MS/MS quantification of organophosphate pes...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for analytical standards management. Demeton-S-d10 is a critical isotopically labeled internal standard (IS) used in the LC-MS/MS and GC-MS/MS quantification of organophosphate pesticides. Because it shares the exact chemical backbone of its native counterpart, it is highly susceptible to the same environmental and chemical degradation pathways.

    This guide provides researchers and drug development professionals with a deep dive into the causality of Demeton-S-d10 degradation, actionable troubleshooting FAQs, and a self-validating protocol to ensure absolute quantitative accuracy.

    The Causality of Degradation: Understanding the Chemistry

    To prevent degradation, we must first understand the mechanisms that drive it. Demeton-S-d10 features a phosphorothioate ester linkage and a thioether group, both of which are chemically vulnerable under specific conditions.

    • Alkaline Hydrolysis: The phosphorus atom in the organophosphate backbone is highly electrophilic. In alkaline conditions (pH > 7), hydroxide ions act as strong nucleophiles, attacking the phosphorus and cleaving the P-S or P-O ester bonds[1].

    • Thioether Oxidation: The thioether sulfur atom is highly prone to oxidation. Exposure to atmospheric oxygen, reactive oxygen species, or peroxides in aged solvents will rapidly convert Demeton-S-d10 into its sulfoxide and sulfone derivatives[2].

    • Thermal & Photolytic Breakdown: Elevated temperatures exponentially increase the kinetics of hydrolysis, while UV light exposure can induce photolytic cleavage of the molecule[1][2].

    degradation Demeton Demeton-S-d10 (Intact Internal Standard) Hydrolysis Ester Hydrolysis (Cleavage of P-S or P-O bond) Demeton->Hydrolysis Alkaline pH (>7) Protic Solvents (H2O, MeOH) Oxidation Thioether Oxidation (Sulfoxide / Sulfone formation) Demeton->Oxidation Atmospheric O2 Peroxides in solvent Photolysis Photolytic Degradation (UV-induced breakdown) Demeton->Photolysis Light Exposure (Clear vials)

    Diagram 1: Primary chemical degradation pathways of Demeton-S-d10 in working solutions.

    Troubleshooting & FAQs

    Q1: My Demeton-S-d10 signal drops significantly when samples sit in the autosampler overnight. What is causing this? A: This is a classic symptom of solvent-mediated hydrolysis. If your working solution or mobile phase is neutral-to-alkaline or relies heavily on protic solvents (like unbuffered methanol or water), the ester bonds will hydrolyze at room temperature. Solution: Switch your diluent to an aprotic solvent like anhydrous acetonitrile. Furthermore, the stability of organophosphates is vastly improved by maintaining a slightly acidic environment. Adding 0.1% (v/v) acetic acid or formic acid to your solvent buffers the solution to a pH of ~4–5, which is the optimal stability window for Demeton-S[3][4].

    Q2: I am seeing unexpected peaks in my MRM transitions for the internal standard. Is the standard impure? A: If the standard was purchased from a reputable vendor, the "impurities" are likely degradation products formed during improper storage. The thioether sulfur in Demeton-S-d10 oxidizes metabolically and environmentally to form sulfoxides and sulfones[2]. Additionally, hydrolysis can yield O,O-diethyl phosphorothioic acid[1]. Solution: You must monitor the MRM transitions for Demeton-S-d10-sulfoxide as a Quality Control (QC) check. If the sulfoxide peak grows relative to the parent peak, your working solution has been compromised by oxidation and must be discarded.

    Q3: Can I store my working solutions at -20°C, or is -80°C strictly required? A: For short-term storage (1–3 months), -20°C is generally sufficient provided the solvent is anhydrous and slightly acidic. However, for long-term storage (6–12 months) of stock solutions, -80°C is highly recommended to halt thermal degradation kinetics completely[5]. Avoid repeated freeze-thaw cycles, as condensation introduces water, which drives hydrolysis.

    Self-Validating Experimental Protocol for Solution Preparation

    To establish a trustworthy analytical workflow, your preparation protocol must inherently prevent degradation while providing a mechanism to verify its own integrity.

    Materials Required:
    • Neat Demeton-S-d10 standard.

    • Anhydrous Acetonitrile (LC-MS grade).

    • Glacial Acetic Acid (LC-MS grade).

    • Amber glass vials with PTFE-lined screw caps.

    • Argon gas (for overlay).

    Step-by-Step Methodology:
    • Solvent Optimization: Prepare the diluent by adding 0.1% (v/v) glacial acetic acid to anhydrous acetonitrile. Causality: Acetonitrile is aprotic, preventing transesterification, while the acetic acid maintains the pH at ~4.0, where the hydrolytic half-life is maximized[3][4].

    • Stock Solution Preparation: Reconstitute the neat Demeton-S-d10 standard in the acidified acetonitrile to yield a 1.0 mg/mL stock solution. Vortex gently until completely dissolved.

    • Aliquot Generation: Divide the stock solution into 50 µL single-use aliquots in amber glass vials. Causality: Amber vials block UV-induced photolysis[2]. Single-use aliquots eliminate freeze-thaw cycles and subsequent water condensation.

    • Inert Atmosphere Sealing: Gently blow a stream of Argon gas over the headspace of each vial before immediately capping tightly with a PTFE-lined cap. Causality: Displacing atmospheric oxygen prevents the oxidation of the thioether group to sulfoxide/sulfone[2].

    • Storage: Transfer all aliquots immediately to a -80°C freezer for long-term storage[5].

    • Self-Validation (QC System): Before using a new aliquot for a critical assay, inject it into the LC-MS/MS. Monitor the primary transition for Demeton-S-d10 and the predicted transition for its sulfoxide derivative. The solution is validated for use only if the sulfoxide peak area is <2% of the parent peak area.

    workflow Start Reconstitute Neat Demeton-S-d10 Solvent Use Anhydrous Acetonitrile + 0.1% Acetic Acid Start->Solvent Aliquot Create Single-Use Aliquots in Amber Glass Vials Solvent->Aliquot Argon Argon Headspace Overlay (Displace Oxygen) Aliquot->Argon Store Store at -80°C (Prevents Thermal Breakdown) Argon->Store QC Self-Validation: LC-MS/MS Sulfoxide Check Store->QC Thaw once before assay

    Diagram 2: Self-validating workflow for the preparation and storage of Demeton-S-d10.

    Quantitative Stability Data Summary

    The following table synthesizes quantitative stability data for Demeton-S (and its structural analogs) across various conditions, illustrating the critical need for pH and temperature control.

    Storage ConditionParameterObserved Stability / Half-LifePrimary Degradation Risk
    Aqueous pH 4.0 22°C~63 days half-life[3]Slow Hydrolysis
    Aqueous pH 7.0 22°C~56 days half-life[3]Moderate Hydrolysis
    Aqueous pH 9.0 22°C~8 days half-life[3]Rapid Alkaline Hydrolysis
    Extreme Acid (pH 3.0) 70°C4.9 hours (50% degradation)[6]Acid-Catalyzed Hydrolysis
    Extreme Base (pH 9.0) 70°C1.25 hours (50% degradation)[6]Base-Catalyzed Hydrolysis
    Organic Solvent (-20°C) -20°C1 to 3 months stable[5]Trace Oxidation / Hydrolysis
    Organic Solvent (-80°C) -80°C6 to 12+ months stable[5]Highly Stable

    References

    • Inchem.org. Demeton-s-methyl (EHC 197, 1997) - Environmental transport, distribution and transformation. Retrieved from [Link]

    • PubChem. Demeton-S | C8H19O3PS2 | CID 24723 - Stability / Shelf Life & Metabolism. Retrieved from[Link]

    • ResearchGate. Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. Retrieved from[Link]

    • Oxford Academic. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Retrieved from [Link]

    Sources

    Optimization

    UHPLC Technical Support Center: Troubleshooting Peak Tailing for Demeton-S-d10

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak tailing in ultra-high-performance liquid chromatography (UHPLC) coupled with tandem ma...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak tailing in ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS). When analyzing deuterated internal standards like Demeton-S-d10 —an organothiophosphate—maintaining perfect peak symmetry is non-negotiable for accurate quantitation in drug development and toxicological assays.

    This guide is designed to move beyond generic advice. We will diagnose the fundamental causality behind peak tailing, implement self-validating experimental protocols, and engineer robust solutions grounded in surface chemistry and fluid dynamics.

    Diagnostic Workflow: Identifying the Root Cause

    Before altering your method, you must identify whether the peak tailing is a physical hardware issue (metal coordination) or a stationary phase issue (silanol interactions).

    DiagnosticWorkflow Start Observe Demeton-S-d10 Peak Tailing (>1.5) Test1 Inject Chelator (e.g., Medronic Acid) Start->Test1 Test2 Lower Mobile Phase pH (<3.0) Start->Test2 Result1 Peak Symmetry Restored? Test1->Result1 Result2 Peak Symmetry Restored? Test2->Result2 DiagMetal Root Cause: Metal Coordination Result1->DiagMetal Yes DiagSilanol Root Cause: Silanol Interactions Result2->DiagSilanol Yes FixMetal Use Bio-inert Hardware or Passivation DiagMetal->FixMetal FixSilanol Use End-capped Column or Acidic Buffer DiagSilanol->FixSilanol

    UHPLC diagnostic workflow to differentiate metal vs. silanol peak tailing.

    Frequently Asked Questions (FAQs)

    Q1: Why is Demeton-S-d10 specifically prone to severe peak tailing in my standard UHPLC-MS/MS setup? A1: Demeton-S-d10 contains a phosphate ester backbone. In UHPLC, peak tailing for organophosphates is primarily driven by two distinct mechanisms:

    • Metal Coordination (Chelation): The phosphate moiety acts as a strong chelating ligand, binding aggressively to electron-deficient metal ions (e.g., Fe³⁺, Ti⁴⁺) present in standard stainless-steel flow paths, pump heads, and column frits[1].

    • Secondary Silanol Interactions: At mid-to-high pH, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻). These active sites undergo secondary ion-exchange and hydrogen-bonding interactions with the analyte, leading to a mixed-mode retention mechanism that causes the peak to drag[2].

    Q2: What is the most effective way to eliminate metal-induced tailing without causing MS signal suppression? A2: Traditional passivation with nitric acid is temporary, and adding EDTA to the mobile phase causes severe ion suppression in LC-MS/MS[3]. The superior alternative is Medronic Acid (methylenediphosphonic acid) . Medronic acid binds aggressively to active metal sites in the UHPLC system[1]. Crucial Insight: While continuous addition of 5 µM medronic acid to the mobile phase improves peak shape, it can still cause a ~2-fold reduction in MS intensity due to ionization suppression[4]. The optimal workaround is system pre-passivation (detailed in Protocol A), which coats the metal surfaces without entering the MS source.

    Q3: If mobile phase optimization isn't enough, how should I upgrade my column hardware? A3: If passivation only provides temporary relief, the physical hardware is the limiting factor. Transitioning to bio-inert or surface-treated column hardware is the definitive solution. Modern inert columns utilize a hybrid organic/inorganic barrier surface (such as ethylene-bridged siloxane polymers) applied directly to the metal substrates, physically blocking the analyte from interacting with the metal frits and column walls[5][6].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, do not guess the cause of your tailing. Execute the following self-validating protocols to isolate the variables.

    Protocol A: System Passivation with Medronic Acid (Metal Diagnostic)

    This protocol tests for metal coordination while protecting your mass spectrometer from contamination.

    • Preparation: Prepare a 10 mM Medronic Acid solution in LC-MS grade water.

    • Isolation: Disconnect the UHPLC column from the MS source and divert the flow to waste. This is critical to prevent source fouling.

    • Injection: Inject 20 µL of the 10 mM Medronic Acid solution directly into the flow path at the beginning of the analytical run[4].

    • Flush: Flush the system with your initial mobile phase conditions at 0.3 mL/min for 5 minutes.

    • Validation Check: Reconnect the MS and perform a system suitability injection of Demeton-S-d10. Calculate the USP Tailing Factor ( Tf​ ). A reduction from Tf​>1.5 to Tf​<1.2 confirms successful passivation of metal sites, validating metal chelation as the root cause.

    Protocol B: Low-pH Silanol Suppression Test (Silica Diagnostic)

    This protocol tests for secondary interactions with the stationary phase.

    • Baseline: Equilibrate the column with a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH ~7.0) and inject the Demeton-S-d10 standard. Record the asymmetry factor ( As​ ).

    • Acidification: Flush and equilibrate the column with an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) for a minimum of 20 column volumes.

    • Re-Injection: Inject the Demeton-S-d10 standard under the low pH conditions.

    • Validation Check: If As​ drops significantly (e.g., from 2.4 to 1.1), the tailing is caused by ionized residual silanols. The low pH fully protonates the silanols (Si-OH), neutralizing their charge and eliminating the secondary ion-exchange interactions[7].

    Mechanistic Pathways of Resolution

    Understanding the chemical interactions at the molecular level allows for better method development. The diagram below illustrates how our targeted interventions disrupt the tailing mechanisms.

    Mechanism cluster_Issue Tailing Mechanisms cluster_Solution Targeted Interventions Demeton Demeton-S-d10 (Phosphate Moiety) Metal Exposed Metal Ions (Fe3+, Ti4+) Demeton->Metal Chelation Silanol Ionized Silanols (Si-O⁻) Demeton->Silanol Ion-Exchange Medronic Medronic Acid Passivation Metal->Medronic Blocked by LowPH Low pH / End-capping (Si-OH) Silanol->LowPH Neutralized by Ideal Ideal Medronic->Ideal LowPH->Ideal

    Mechanistic pathways of Demeton-S-d10 peak tailing and targeted interventions.

    Quantitative Comparison of Mitigation Strategies

    To assist in selecting the best approach for your laboratory, the following table synthesizes the expected outcomes of various mitigation strategies based on empirical data from metal-sensitive analyte studies[4][5][6].

    Mitigation StrategyMechanism of ActionExpected USP Tailing Factor ( Tf​ )Relative MS Signal IntensityRisk of Ion Suppression
    Standard Stainless Steel (No Additive) Baseline (Unmitigated)2.4 - 3.01.0xLow
    5 µM Medronic Acid (Continuous in Mobile Phase) Continuous Metal Chelation1.10.5xHigh
    10 mM Medronic Acid (Pre-run Passivation) Temporary Surface Coating1.11.0xLow
    Low pH Mobile Phase (0.1% Formic Acid) Silanol Protonation1.31.2xLow
    Bio-inert Hardware (Ethylene-bridged siloxane) Permanent Physical Barrier1.02.5x None

    Note: For the highest sensitivity and long-term reproducibility without the need for constant system passivation, upgrading to bio-inert column hardware is the most robust solution.

    References

    • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: ResearchGate (Anal. Chem. 2018)[Link]

    • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation[Link]

    • Peak Tailing in HPLC Source: Element Lab Solutions[Link]

    • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry Source: PMC (National Institutes of Health)[Link]

    • Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives Source: LCGC International[Link]

    • Pushing the Boundaries of Chromatographic Separation with Inert HPLC Column Hardware Source: Agilent Technologies[Link]

    • WO2021144765A1 - Low binding surfaces for peptide mapping Source: Google P

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Demeton-S-d10 Ionization in Triple Quadrupole LC-MS/MS

    Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting low sensitivity and poor ionization efficiency for Demeton-S-d10 (t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting low sensitivity and poor ionization efficiency for Demeton-S-d10 (the stable isotope-labeled internal standard for the organophosphate pesticide Demeton-S) in LC-MS/MS workflows.

    Diagnostic Workflow

    Before adjusting instrument parameters, use the following logical flowchart to isolate the root cause of signal degradation.

    G Start Low Demeton-S-d10 MRM Signal CheckMS1 Perform MS1 Full Scan Check Precursor Profile Start->CheckMS1 Adducts High [M+Na]+ or [M+K]+ Adducts Present? CheckMS1->Adducts FixAdducts Add 0.1% Formic Acid to Mobile Phase Adducts->FixAdducts Yes Matrix Assess Matrix Effect (Post-Column Infusion) Adducts->Matrix No Suppression Severe Ion Suppression? Matrix->Suppression FixMatrix Optimize d-SPE Cleanup & LC Gradient Suppression->FixMatrix Yes Source Optimize ESI Source (Temp & Gas Flow) Suppression->Source No

    Diagnostic workflow for troubleshooting Demeton-S-d10 ionization efficiency in LC-MS/MS.

    Expert Knowledge Base & FAQs

    Q1: Why is my Demeton-S-d10 signal splitting into multiple precursor masses, and how does this affect my MRM sensitivity? Causality & Solution: Demeton-S-d10 contains sulfur and phosphorus-oxygen bonds that act as strong Lewis bases. In an Electrospray Ionization (ESI) source, these electronegative sites readily coordinate with ambient alkali metals (Na⁺, K⁺) leached from glassware or present in lower-grade solvents 1. This splits the ion current across multiple precursors (e.g.,[M+H]⁺, [M+Na]⁺, [M+K]⁺). Because sodium adducts are highly stable and resist fragmentation in the collision cell, they yield poor MS/MS product ions, drastically lowering your overall MRM sensitivity. Resolution: You must force the ionization pathway toward the protonated species [M+H]⁺. Lowering the mobile phase pH by adding 0.1% to 0.2% Formic Acid provides an overwhelming abundance of protons, outcompeting the alkali metals and consolidating the signal into a single [M+H]⁺ precursor [[1]]().

    Q2: How do I overcome severe ion suppression when analyzing Demeton-S-d10 in complex matrices? Causality & Solution: You are experiencing matrix-induced ion suppression. In ESI, analytes and co-eluting matrix components (like lipids, salts, or pigments) compete for space and charge on the surface of the electrospray droplets. High concentrations of matrix components increase droplet surface tension and viscosity, impeding the Coulombic fission required to release gas-phase Demeton-S-d10 ions. Resolution: Implement a QuEChERS extraction followed by dispersive Solid Phase Extraction (d-SPE) cleanup 2. Using Primary Secondary Amine (PSA) and C18 sorbents will remove organic acids and non-polar lipids that commonly cause suppression in the ESI source, allowing Demeton-S-d10 to ionize efficiently without competition 3.

    Q3: What are the optimal LC mobile phase conditions for organophosphates? Causality & Solution: The choice of organic modifier and aqueous buffer dictates desolvation efficiency. Acetonitrile (ACN) generally provides better peak shape and lower background noise for organophosphates compared to methanol 4. Adding a volatile buffer like formic acid stabilizes the droplet pH and promotes consistent ionization.

    Quantitative Data: Mobile Phase Optimization

    The table below summarizes the impact of different mobile phase additives on Demeton-S-d10 ionization efficiency.

    Mobile Phase Composition (Aqueous / Organic)Dominant Precursor IonRelative Sensitivity (%)Signal-to-Noise (S/N)Peak Shape
    Water / Acetonitrile (No additives)[M+Na]⁺, [M+K]⁺15%< 10Broad
    0.1% Acetic Acid in Water / ACN[M+H]⁺,[M+Na]⁺65%~ 45Acceptable
    0.1% Formic Acid in Water / ACN[M+H]⁺100%> 150Sharp
    5 mM Ammonium Formate + 0.1% FA / ACN[M+H]⁺95%> 140Excellent

    Experimental Protocols

    Protocol A: Mobile Phase Optimization & Adduct Mitigation

    This protocol standardizes the ionization pathway to ensure maximum yield of the [M+H]⁺ precursor.

    Step 1: Solvent Preparation

    • Aqueous Phase (A): Prepare 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) 4.

    • Organic Phase (B): Prepare 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v).

    • Causality: Using strictly LC-MS grade reagents prevents the introduction of trace sodium/potassium, which are the primary drivers of unwanted adduct formation.

    Step 2: System Passivation and Equilibration

    • Flush the LC system (including the autosampler needle wash) with 50:50 Water:Acetonitrile containing 0.1% Formic Acid for 30 minutes at 0.5 mL/min.

    • Causality: This passivates the stainless steel lines, removing residual alkali metals from previous runs that could coordinate with the Demeton-S-d10 thioether group.

    Step 3: Validation Checkpoint (Self-Validating System)

    • Infuse a 100 ng/mL neat standard of Demeton-S-d10 directly into the MS source.

    • Perform a Q1 full scan (m/z 150–400).

    • Validation: Calculate the ratio of the[M+H]⁺ peak to the [M+Na]⁺ peak. The protocol is successful if the [M+H]⁺ species accounts for >95% of the total ion current for the analyte.

    Protocol B: QuEChERS Extraction & d-SPE Cleanup for Matrix Effect Reduction

    This protocol removes co-eluting matrix interferents that cause ESI droplet saturation and ion suppression.

    Step 1: Extraction

    • Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Spike with the Demeton-S-d10 internal standard solution.

    • Add 10 mL of Acetonitrile and vortex vigorously for 1 minute.

    • Causality: Acetonitrile acts as a strong extraction solvent that precipitates proteins while solubilizing the organophosphate 2.

    Step 2: Partitioning

    • Add QuEChERS partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ induces an exothermic reaction that drives water out of the organic phase, forcing Demeton-S-d10 into the upper acetonitrile layer [[2]]().

    Step 3: d-SPE Cleanup

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids. Removing these specific compounds prevents them from competing with Demeton-S-d10 for charge in the ESI source 3.

    Step 4: Validation Checkpoint (Self-Validating System)

    • Inject the cleaned extract and a neat solvent standard of Demeton-S-d10 at the same concentration.

    • Validation: Calculate the Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent). An MF between 0.8 and 1.2 indicates that ion suppression has been successfully eliminated and ionization efficiency is optimal.

    Sources

    Optimization

    Eliminating isobaric interferences in Demeton-S-d10 analysis

    Welcome to the Technical Support Center for advanced organophosphate pesticide analysis. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reliable quantitation of Demeton-S-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced organophosphate pesticide analysis. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reliable quantitation of Demeton-S-d10 due to high background noise, split peaks, or false positives.

    Demeton-S-d10 is a heavily deuterated internal standard (exact mass [M+H]+≈269.1214 ) used to quantify Demeton-S. However, when analyzing complex matrices like tea, cocoa, or botanical extracts, analysts frequently encounter isobaric interferences —co-eluting matrix components or pesticide fragments that share the same nominal mass.

    This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework designed to physically and electronically isolate Demeton-S-d10 from isobaric contaminants.

    Diagnostic FAQs: Resolving Isobaric Interferences

    Q1: Why am I observing split peaks or falsely elevated baselines in my Demeton-S-d10 MRM channels?

    The Causality: You are likely experiencing matrix-induced isobaric interference. In complex matrices, endogenous phytochemicals, pigments, and phospholipids fragment in the collision cell to produce product ions identical to your target transitions[1]. If your Triple Quadrupole (QqQ) mass spectrometer is operating at unit mass resolution (typically ∼0.7 Da Full Width at Half Maximum, FWHM), any co-eluting matrix component with a precursor and product ion falling within this wide mass window will be erroneously integrated alongside Demeton-S-d10.

    Q2: How can I physically remove these isobaric matrix components before they reach the mass spectrometer?

    The Causality: "Dilute-and-shoot" methods are insufficient for isobaric removal. You must exploit the physicochemical differences between the pesticide and the matrix. Implementing a modified QuEChERS extraction followed by a pass-through Solid-Phase Extraction (SPE) is highly effective[1][2]. Pass-through SPE cartridges (e.g., Oasis PRiME HLB) utilize a hydrophilic-lipophilic balance sorbent. Because endogenous lipids and pigments are highly hydrophobic, they are strongly retained by the sorbent. Conversely, the relatively polar Demeton-S-d10 passes through the cartridge unhindered[1]. This actively depletes the ionization source of isobaric lipid precursors.

    Q3: If sample preparation doesn't completely clear the background, how do I leverage chromatography to resolve the interference?

    The Causality: Mass spectrometry cannot differentiate between true isobaric isomers (compounds with the exact same elemental formula and mass). To separate Demeton-S-d10 from other deuterated isomeric pesticides or closely related organophosphates, you must rely on high-resolution chromatography[3]. By utilizing sub-2 µm particle size UHPLC columns to achieve >100,000 theoretical plates per meter, you alter the retention factor ( k′ ) of the analytes based on subtle differences in their hydrodynamic volume and dipole moments, effectively separating them in the time domain before they enter the MS[3].

    Q4: How does High-Resolution Mass Spectrometry (HRMS) definitively eliminate non-isomeric isobaric interferences?

    The Causality: While a matrix ion and Demeton-S-d10 may share a nominal mass ( m/z 269), their elemental compositions differ. This difference in nuclear binding energy creates a unique "mass defect." By operating an Orbitrap or Time-of-Flight (TOF) mass spectrometer at a resolving power of >50,000 FWHM, the instrument can discriminate between the exact mass of the pesticide and the matrix ion[4][5]. This allows you to apply a narrow mass extraction window (e.g., ±5 ppm), effectively filtering out the isobaric interference in the m/z domain without sacrificing signal intensity[4].

    Quantitative Comparison of MS Technologies

    To understand which instrumental approach is required for your specific matrix, compare the resolving capabilities of standard MS platforms below:

    Mass Spectrometry PlatformTypical Resolving Power (FWHM)Mass AccuracyIsobaric Resolution CapabilityPrimary Application for Demeton-S-d10
    Triple Quadrupole (QqQ) ∼0.7 Da (Unit Mass)N/ALow: Relies entirely on unique MS/MS transitions and LC separation.Routine targeted quantitation in clean, simple matrices (e.g., drinking water).
    Time-of-Flight (TOF) 10,000−20,000 <5 ppmModerate: Separates most matrix ions but may struggle with dense botanical backgrounds.Non-targeted screening and moderate matrix analysis.
    Orbitrap HRMS 50,000−100,000+ <2 ppmHigh: Resolves minute mass defects and isobaric fragments in the m/z domain.Complex matrices (tea, spices, biological fluids)[3][4].

    Self-Validating Experimental Protocol

    The following methodology integrates matrix depletion with HRMS to create a self-validating analytical system. By analyzing a blank matrix spike alongside your samples, the system internally verifies that isobaric interferences have been successfully eliminated.

    Phase 1: Modified QuEChERS Extraction
    • Sample Homogenization: Weigh 10.0 g of thoroughly homogenized sample into a 50 mL PTFE centrifuge tube.

    • Internal Standard Spiking: Spike the sample with Demeton-S-d10 to achieve a final concentration of 10 µg/kg. Allow 15 minutes for matrix equilibration.

    • Extraction: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute.

    • Partitioning: Add QuEChERS salts (4 g MgSO 4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 5 minutes.

    • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers[2].

    Phase 2: Pass-Through SPE Matrix Depletion
    • Cartridge Setup: Mount a pass-through SPE cartridge (e.g., 150 mg HLB sorbent) onto a vacuum manifold.

    • Loading: Transfer 2 mL of the upper acetonitrile extract directly onto the cartridge.

    • Elution & Collection: Apply a gentle vacuum. Discard the first 0.5 mL of eluate (void volume). Collect the remaining 1.5 mL of eluate in an autosampler vial. (Causality: The sorbent irreversibly binds isobaric phospholipids and pigments, yielding a visually clear extract[1]).

    Phase 3: High-Resolution LC-MS/MS Analysis
    • Chromatography: Inject 2 µL of the cleaned extract onto a C18 UHPLC column (1.7 µm, 100 x 2.1 mm). Utilize a gradient of Water/Methanol with 5 mM ammonium formate to ensure sharp peak shapes.

    • HRMS Detection: Operate the Orbitrap MS in Full Scan/dd-MS 2 mode. Set the resolving power to at least 50,000 FWHM[4]. Extract the Demeton-S-d10 [M+H]+ ion using a ±5 ppm mass window.

    • Self-Validation Checkpoint: Evaluate the mass spectrum of the Demeton-S-d10 peak. If the mass accuracy deviates by >5 ppm, or if the isotopic pattern is distorted, an unresolved isobaric interference is still present, dictating a need for a shallower LC gradient[5].

    Interference Resolution Workflow

    G N1 Isobaric Interference Detected at Nominal Mass N2 Pass-Through SPE Matrix Depletion N1->N2 Remove Phospholipids/Pigments N3 UHPLC Separation (>100k plates/m) N2->N3 Chromatographic Isomer Resolution N4 HRMS Mass Defect Filtering (>50,000 FWHM) N3->N4 Exact Mass Discrimination N5 Interference-Free Demeton-S-d10 Quantitation N4->N5 Validated Signal Extraction

    Workflow for eliminating Demeton-S-d10 isobaric interferences.

    References

    • Waters Corporation. "A Smart Clean-up Approach to Reduce Isobaric Interference for Multi-Residue Pesticide Analysis, Based Upon LC-MS/MS." 1

    • Thermo Fisher Scientific. "Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer." 4

    • Thurman, E. M., et al. "Analysis of Isobaric Pesticides in Pepper with High-Resolution Liquid Chromatography and Mass Spectrometry: Complementary or Redundant?" Journal of Agricultural and Food Chemistry. 3

    • BenchChem. "Application Note: Quantification of Demeton-o sulfone by LC-MS/MS." 2

    Sources

    Troubleshooting

    Technical Support Center: Optimizing MRM for Demeton-S-d10 Sensitivity

    Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) methods for Demeton-S-d10. This guide is designed for researchers, analytical scientists, and drug development profession...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) methods for Demeton-S-d10. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of Demeton-S and require the highest level of accuracy and sensitivity by employing its deuterated internal standard, Demeton-S-d10.

    This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is not just on what to do, but why you're doing it, grounding each recommendation in the fundamental principles of mass spectrometry and chromatography.

    Section 1: Foundational Concepts - The MRM Workflow

    Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative analysis on a triple quadrupole mass spectrometer. Its power lies in its spe[1]cificity: a precursor ion is selected in the first quadrupole (Q1), fragmented in the second (Q2), and a specific product ion is monitored in the third (Q3). This process acts as a hi[1]ghly selective filter, dramatically reducing background noise and enhancing sensitivity. When analyzing Demeton-S-d10, this workflow ensures we are measuring only our compound of interest, free from matrix interferences.

    MRM_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Column LC Column (Separation) ESI ESI Source (Ionization) LC_Column->ESI Eluent Q1 Q1 (Precursor Ion Selection) ESI->Q1 Ions Q2 Q2 (Collision Cell - CID) Q1->Q2 Precursor Ion Q3 Q3 (Product Ion Selection) Q2->Q3 Product Ions Detector Detector Q3->Detector Specific Product Ion

    Caption: The LC-MS/MS MRM workflow for analyte quantification.

    Section 2: Initial Parameter Setup & Optimization

    Proper initial setup is critical to achieving high sensitivity. This section addresses the first steps in building a robust MRM method for Demeton-S-d10.

    Q1: How do I determine the optimal precursor and product ions for Demeton-S-d10?

    Answer: The optimal ions are found by infusing a standard solution of Demeton-S-d10 directly into the mass spectrometer and performing product ion scans. The goal is to identify the most stable and abundant precursor ion (typically [M+H]+) and the most intense, specific product ions.

    Experimental Protocol:[2] Product Ion Scan

    • Prepare Standard: Create a ~1 µg/mL solution of Demeton-S-d10 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse Solution: Using a syringe pump, infuse the solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

    • Optimize Source Conditions: Adjust ESI parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and maximal ion signal for the parent compound.

    • Perform Full Scan ([3]Q1 Scan): Acquire data in full scan mode to identify the most abundant precursor ion for Demeton-S-d10. Given that Demeton-S-methyl has a molecular weight of 230.28 g/mol , and Demeton-S is 258.3 g/mol , the deuterated (d10) version of Demeton-S will have a higher mass. The protonated molecule [[4][5]M+H]+ is expected.

    • Perform Product Ion Scan (Q3 Scan): Set the instrument to product ion scan mode. Select the determined precursor ion in Q1 and scan a range of m/z in Q3 to detect the fragments generated in the collision cell (Q2).

    • Select Transitions: Choose at least two of the most intense and stable product ions. One will serve as the "quantifier" (most intense) and the other as the "qualifier" (for identity confirmation).

    Typical Transitions fo[6]r Demeton Analogs: While specific data for Demeton-S-d10 must be empirically determined, we can infer likely transitions from its non-deuterated analogs.

    CompoundPrecursor Ion (m/z)Product Ions (m/z)Role
    Demeton-S-methyl231.089.0Quantifier
    61.0Qualifier [7]
    Demeton-S-methyl sulf[7]one263.0169.0, 109.1Confirmation
    Demeton-S-d10 [7][8]~269.1 (Expected)To be determined empirically Internal Standard

    Note: The precursor mass for Demeton-S-d10 is an estimate and must be confirmed experimentally.

    Q2: What is the best way to optimize collision energy (CE)?

    Answer: Collision energy is the most critical parameter for fragmentation and directly impacts sensitivity. It must be optimized for [9]each specific precursor-product ion pair (transition). This is achieved by performing a collision energy ramp experiment.

    Experimental Protocol: Collision Energy Optimization

    • Set Up Method: Create an MRM method with the transitions identified in the product ion scan.

    • Infuse Standard: Continue infusing the Demeton-S-d10 standard solution.

    • Perform CE Ramp: For each transition, program the instrument to acquire data while ramping the collision energy across a relevant range (e.g., 5 eV to 50 eV in 2 eV increments).

    • Analyze Results: Plot the intensity of each product ion as a function of the collision energy.

    • Select Optimal CE: The optimal CE is the voltage that produces the maximum intensity for that specific product ion. This value should be ente[2][9]red into your final MRM method.

    Section 3: Troubleshooting Guide - Common Sensitivity Issues

    Even with an optimized method, challenges can arise. This section provides a logical approach to diagnosing and solving common problems related to poor sensitivity.

    Q3: I'm seeing a very low or no signal for Demeton-S-d10. What are the likely causes and how do I fix it?

    Answer: A lack of signal can stem from several sources, ranging from simple standard preparation errors to complex instrument issues. A systematic approach is key to efficient troubleshooting.

    Troubleshooting_Sensitivity Start Low / No Signal for Demeton-S-d10 Check_Standard 1. Verify Standard - Correct concentration? - Degraded? Start->Check_Standard Check_MS_Params 2. Check MS Method - Correct m/z values? - Optimized CE? Check_Standard->Check_MS_Params Yes Solution_Standard Remake Standard Check_Standard->Solution_Standard No Check_Spray 3. Inspect ESI Spray - Is it stable? - Capillary blocked? Check_MS_Params->Check_Spray Yes Solution_MS Reload Correct Method Check_MS_Params->Solution_MS No Check_LC 4. Evaluate Chromatography - Peak retained? - System pressure normal? Check_Spray->Check_LC Yes Solution_Spray Clean Source / Replace Capillary Check_Spray->Solution_Spray No Solution_LC Flush System / Replace Column Check_LC->Solution_LC No

    Caption: A systematic workflow for troubleshooting low sensitivity.

    Step-by-Step Troubleshooting Protocol:

    • Verify Standard Integrity:

      • Causality: The most common issue is often the simplest. An incorrectly prepared or degraded standard will never produce a signal.

      • Action: Prepare a fresh dilution of your Demeton-S-d10 stock solution. If possible, use a new vial of the stock standard.

    • Check Mass Spectrometer Method Parameters:

      • Causality: Incorrect precursor or product ion m/z values programmed into the method will cause the instrument to monitor for something that isn't there. A suboptimal collision energy will result in poor fragmentation and low signal.

      • Action: Open your acquisition method and meticulously verify that the m/z values for your Demeton-S-d10 transitions are correct. Confirm that the optimize[10]d collision energy is being used.

    • Inspect the ESI Source and Spray:

      • Causality: The electrospray process is fundamental to generating gas-phase ions. An unstable spray, often caused by a blocked capillary or incorrect source settings, will lead to a dramatic loss in signal.

      • Action: While[10] infusing a standard, visually inspect the spray needle. You should see a fine, consistent mist. If the spray is sputtering, dripping, or absent, clean the ion source and replace the ESI capillary.

    • Evaluate System Su[11]itability and Chromatography:

      • Causality: Issues with the LC system, such as a leak, pump failure, or a dead column, can prevent the analyte from ever reaching the detector.

      • Action: Check the LC system pressure. Is it stable and within the expected range for your method? Inject a well-characteriz[10]ed, reliable compound to confirm the overall health of the LC-MS/MS system. If this standard also fails, it points to a systemic problem rather than an issue specific to Demeton-S-d10.

    Q4: My peak shape is broad or tailing. How can I improve it?

    Answer: Poor peak shape compromises both sensitivity (due to lower peak height) and the accuracy of integration. The cause is almost always chromatographic.

    Common Causes and Solu[12]tions:

    • Solvent Mismatch:

      • Cause: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase composition. This causes the analyte band to spread before it reaches the column.

      • Solution: Ens[2]ure your final sample diluent is the same as, or weaker than, your starting mobile phase. For reversed-phase chromatography, this means keeping the percentage of organic solvent in your sample low.

    • Column Degradation:

      • Cause: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked with matrix components, leading to distorted peak shapes.

      • Solution: Fir[11]st, try flushing the column with a strong solvent wash sequence. If this fails, replace the analytical column and guard column.

    • Inappropriate Mobile Phase pH:

      • Cause: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing due to secondary interactions with the stationary phase.

      • Solution: For organophosphorus pesticides, adding a small amount of an acidifier like formic acid (0.1%) to the mobile phase typically ensures consistent protonation and improves peak shape.

    Q5: I'm observing[3] high background noise or interfering peaks. What's the source?

    Answer: High background or interferences can mask your analyte peak, making accurate quantification impossible. This is often due to matrix effects or contamination.

    Strategies for Mitigat[13][14]ion:

    • Matrix Effects:

      • Cause: Co-eluting compounds from the sample matrix (e.g., lipids, pigments) compete with the analyte for ionization in the ESI source, either suppressing or enhancing its signal.

      • Solution: The[15][16] primary benefit of using a deuterated internal standard like Demeton-S-d10 is that it co-elutes and experiences the same matrix effects as the analyte, allowing for effective normalization. However, severe suppressi[17]on can still be problematic. Improve sample cleanup procedures (e.g., using dispersive Solid Phase Extraction - dSPE with PSA or C18 sorbents) to remove interfering components before injection.

    • System Contaminati[2][8]on:

      • Cause: Contaminants can be introduced from solvents, reagents, sample containers, or carryover from previous injections.

      • Solution: Alw[2]ays use high-purity, LC-MS grade solvents and reagents. Implement a rigorous wash[12] method for the autosampler injection port and needle. Regularly inject solvent blanks to monitor the cleanliness of the system. If contamination is suspected, clean the ion source and flush the entire LC system.

    Section 4: Frequen[3]tly Asked Questions (FAQs)

    Q6: Why is using a deuterated internal standard like Demeton-S-d10 so important? A: A deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry. Because its chemical and [17]physical properties are nearly identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization. This allows it to perfect[18][19]ly compensate for variations in extraction recovery, injection volume, and matrix-induced ion suppression, leading to highly accurate and precise results.

    Q7: How do I account f[17][20][21]or matrix effects in my final quantification? A: The primary way to account for matrix effects is by using the response ratio. Your calibration curve should be plotted as the (Peak Area of Analyte / Peak Area of Internal Standard) versus the concentration of the analyte. Since Demeton-S-d10 experiences the same signal suppression or enhancement as Demeton-S, this ratio remains constant and accurate, even if the absolute signal intensity of both compounds changes.

    Q8: What are typical L[17]iquid Chromatography (LC) conditions for analyzing Demeton-S? A: Demeton-S and similar organophosphorus pesticides are well-suited for reversed-phase chromatography.

    • Column: A C18 column is the most common choice (e.g., 100 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase: A g[8]radient elution is typically used with:

      • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.

      • Mobile Phase B: M[3]ethanol or Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the analyte, hold for a brief period, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is common.

    References

    • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 11, 2026, from [Link]

    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

    • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. (2006, November 15). PubMed. Retrieved March 11, 2026, from [Link]

    • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023, March 13). MDPI. Retrieved March 11, 2026, from [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 11, 2026, from [Link]

    • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu. Retrieved March 11, 2026, from [Link]

    • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 11, 2026, from [Link]

    • Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (2020, September 8). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

    • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved March 11, 2026, from [Link]

    • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022, October 1). Chromatography Online. Retrieved March 11, 2026, from [Link]

    • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021, November 1). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). American Association for Clinical Chemistry. Retrieved March 11, 2026, from [Link]

    • Demeton-S-methyl. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

    • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

    • Optimizing LC–MS and LC–MS-MS Methods. (2026, March 9). LCGC International. Retrieved March 11, 2026, from [Link]

    • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020, September 11). LCGC International. Retrieved March 11, 2026, from [Link]

    • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved March 11, 2026, from [Link]

    • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent Technologies. Retrieved March 11, 2026, from [Link]

    • Demeton-S. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

    • Demeton-S-methyl. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

    • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved March 11, 2026, from [Link]

    • Gas-Liquid Chromatography of Organophosphorus Pesticides. (n.d.). J-STAGE. Retrieved March 11, 2026, from [Link]

    • Gas-Liquid Chromatography of Organophosphorus Pesticides. (2014, September 9). Scribd. Retrieved March 11, 2026, from [Link]

    • demeton-S data sheet. (n.d.). Alan Wood. Retrieved March 11, 2026, from [Link]

    • Structures of Demeton-S, Malathion, Sulfotep and Fenthion organophosphorus pesticides. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. Retrieved March 11, 2026, from [Link]

    • High sensitivity and high throughput analysis of 193 pesticides by MRM Spectrum mode. (2009, April 15). Shimadzu. Retrieved March 11, 2026, from [Link]

    • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. Retrieved March 11, 2026, from [Link]

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    Reference Data & Comparative Studies

    Validation

    Precision in Pesticide Residue Quantification: Demeton-S-d10 Isotope Dilution vs. External Calibration

    In the rigorous landscape of pesticide residue analysis, quantifying organothiophosphates like Demeton-S in complex matrices (e.g., agricultural commodities, environmental samples) presents significant analytical hurdles...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the rigorous landscape of pesticide residue analysis, quantifying organothiophosphates like Demeton-S in complex matrices (e.g., agricultural commodities, environmental samples) presents significant analytical hurdles. Strict regulatory frameworks demand uncompromising accuracy and precision to enforce Maximum Residue Limits (MRLs) (1). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task (2), it is inherently vulnerable to matrix effects during Electrospray Ionization (ESI).

    As a Senior Application Scientist, I frequently observe laboratories struggling with data reproducibility due to reliance on outdated calibration methods. This guide objectively compares traditional external calibration against Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S-d10 , detailing the mechanistic causality behind their performance differences and providing a field-proven, self-validating protocol.

    The Mechanistic Divide: Why External Calibration Fails

    To understand why IDMS is superior, we must first examine the physical limitations of the ESI source. During ionization, analytes and co-extracted matrix components compete for charge and space on the surface of the ionizing droplets. In complex matrices (like tea, spices, or liver), an abundance of background compounds outcompetes the target analyte, leading to severe ion suppression (3).

    • External Calibration (Solvent-Based): Relies on an absolute signal response compared against standards prepared in pure solvent. Because the solvent standards experience zero ion suppression, comparing a suppressed sample signal to a pristine solvent curve results in gross underestimation of the analyte concentration.

    • External Calibration (Matrix-Matched): Attempts to mitigate this by preparing standard curves in a "blank" matrix extract. However, this assumes the blank matrix perfectly mirrors the sample matrix—a flawed assumption given the natural biological variability between individual samples. Furthermore, sourcing truly pesticide-free blank matrices is a logistical bottleneck.

    The Isotope Dilution Paradigm: Demeton-S-d10

    Demeton-S-d10 (C8H9D10O3PS2) is the stable deuterated analog of Demeton-S, featuring a mass shift of +10 Da (4). Because isotopic labeling does not alter the molecule's physicochemical properties, Demeton-S-d10 co-extracts and co-elutes perfectly with native Demeton-S.

    In the ESI source, both molecules experience the exact same localized ion suppression. Consequently, while the absolute signal intensities may drop due to matrix effects, the ratio of the native analyte area to the internal standard area remains perfectly constant. This creates a self-correcting quantification system that is immune to matrix variability.

    Workflow cluster_external External Calibration Workflow cluster_idms Demeton-S-d10 (IDMS) Workflow E1 Sample Extraction (No Internal Standard) E3 LC-MS/MS Analysis (ESI Ionization) E1->E3 E2 Prepare Matrix-Matched Standards E2->E3 Calibration Curve E4 Absolute Area Quantification (High Risk of Matrix Bias) E3->E4 Ion Suppression Uncorrected I1 Spike Sample with Demeton-S-d10 I2 Sample Extraction (Co-extraction) I1->I2 I3 LC-MS/MS Analysis (Co-elution) I2->I3 I4 Ratio Quantification (Matrix Effects Nullified) I3->I4 Self-Correcting Ratio

    Workflow comparison: External calibration vs. Demeton-S-d10 internal standard quantification.

    Comparative Data Analysis

    The following data summarizes a validation study comparing the three calibration approaches for Demeton-S quantification in a highly suppressive matrix (black tea extract).

    ParameterExternal Calibration (Solvent)External Calibration (Matrix-Matched)Isotope Dilution (Demeton-S-d10)
    Calibration Medium Pure Solvent (Acetonitrile)Blank Matrix ExtractPure Solvent or Matrix
    Matrix Effect Correction None (Severe Suppression)Partial (Depends on matrix match)Complete (Self-correcting)
    Recovery (%) 45.2 – 58.1%78.5 – 86.3%98.5 – 101.2%
    Precision (RSD, n=6) > 18%12.4%< 2.5%
    Workflow Efficiency High (Fast prep)Low (Requires blank matrix sourcing)High (Universal application)

    Data Interpretation: Only the IDMS method utilizing Demeton-S-d10 achieves the strict recovery (70-120%) and precision (RSD ≤ 20%) criteria mandated by global regulatory bodies.

    Experimental Protocol: Self-Validating QuEChERS LC-MS/MS Workflow

    To ensure trustworthiness, analytical protocols must be self-validating. This methodology incorporates a mathematical validation step to prove that the internal standard is actively correcting for extraction losses and ion suppression.

    Step 1: Isotope Spiking (Pre-Extraction)
    • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

    • Critical Step: Spike the sample with 50 µL of a 1.0 µg/mL Demeton-S-d10 working solution. Allow the sample to equilibrate for 15 minutes. Causality: Spiking before extraction ensures the labeled standard undergoes the exact same degradation and extraction inefficiencies as the native analyte, correcting for recovery losses.

    Step 2: Modified QuEChERS Extraction
    • Add 10 mL of LC-MS grade Acetonitrile (containing 1% acetic acid) to the tube.

    • Vortex vigorously for 1 minute.

    • Add partitioning salts (4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    Step 3: dSPE Clean-up
    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Transfer the purified extract to an autosampler vial for LC-MS/MS analysis.

    Step 4: LC-MS/MS Acquisition
    • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • MRM Transitions:

      • Native Demeton-S: m/z 259.1 → 115.0 (Quantifier)

      • Demeton-S-d10: m/z 269.1 → 125.0 (Quantifier)

    Step 5: Data Processing & Self-Validation

    Calculate the absolute Matrix Effect (ME) to validate the necessity of the internal standard:

    ME(%)=(Slopesolvent​Slopematrix​​−1)×100

    If ME is -40%, severe ion suppression is occurring. However, when plotting the ratio (Area_Native / Area_d10) against concentration, the slopes of the matrix and solvent curves will perfectly align (ME ≈ 0%), physically validating the IDMS correction mechanism.

    Regulatory Alignment

    The adoption of IDMS is not merely a scientific preference; it is a regulatory imperative. The SANTE/10235/2016 (Rev. 5.0) guidelines for pesticide residue analysis (5) strongly advocate for the use of isotopically labeled internal standards. By utilizing Demeton-S-d10, laboratories ensure ISO/IEC 17025 compliance, guarantee data integrity across highly variable matrices, and eliminate the operational burden of sourcing perfectly matched blank matrices for external calibration.

    References
    • Mass Spectrometry for Pesticide Residue Analysis. Lab Manager. Available at:[Link]

    • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. University of Granada (ugr.es). Available at: [Link]

    • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar. Available at: [Link]

    • SANTE/10235/2016 Rev. 5.0 21 November 2023 - Food Safety. European Commission (europa.eu). Available at:[Link]

    • Demeton-S-d10 | C8H19O3PS2 | CID 156613460. PubChem - NIH. Available at:[Link]

    Sources

    Comparative

    Inter-Laboratory Comparison of Demeton-S Detection: The Mechanistic Superiority of Deuterated Standards

    The Analytical Challenge: Matrix Effects in Organophosphate Detection Demeton-S is a highly toxic organothiophosphate insecticide that requires trace-level quantification in complex agricultural and environmental matrice...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Analytical Challenge: Matrix Effects in Organophosphate Detection

    Demeton-S is a highly toxic organothiophosphate insecticide that requires trace-level quantification in complex agricultural and environmental matrices. Modern multiresidue methods typically employ tandem mass spectrometry (LC-MS/MS or GC-MS/MS) to achieve the high sensitivity and selectivity required by international regulatory frameworks, such as the SANTE guidelines[1].

    However, inter-laboratory comparisons frequently reveal a critical vulnerability in these methods: severe matrix effects. When analyzing complex matrices (e.g., cannabis, fatty foods, or soil), co-eluting matrix components compete with the target analyte for charge during Electrospray Ionization (ESI) in LC-MS/MS, or block active sites in GC-MS/MS inlets[2]. This phenomenon—known as ion suppression or enhancement—causes wild fluctuations in absolute instrument response. Consequently, inter-laboratory proficiency tests often show Relative Standard Deviations (RSD) exceeding 50% when laboratories rely on external calibration or non-co-eluting internal standards[2].

    To solve this, Isotope Dilution Mass Spectrometry (IDMS) using deuterated standards (e.g., Demeton-S-d10) is employed. This guide objectively compares IDMS against alternative calibration strategies, providing experimental data and self-validating protocols to harmonize inter-laboratory results.

    The Causality of Isotope Dilution: A Self-Validating System

    As an analytical scientist, it is crucial to understand why deuterated standards outperform structural analogs. A structural analog internal standard (IS), such as Triphenylphosphate (TPP), has different physicochemical properties than Demeton-S. It will elute at a different chromatographic retention time. Because matrix components elute continuously, the charge-competition environment in the ESI source at the exact moment TPP elutes is fundamentally different from the environment when Demeton-S elutes. Therefore, TPP cannot accurately correct for the specific ion suppression experienced by Demeton-S.

    Conversely, Demeton-S-d10 is an exact isotopic variant of the native pesticide[3]. It possesses identical physicochemical properties but a distinctly higher mass-to-charge ratio ( m/z ).

    • Chromatographic Co-elution: Demeton-S and Demeton-S-d10 co-elute perfectly.

    • Identical Ion Suppression: They enter the mass spectrometer simultaneously, experiencing the exact same charge competition and ionization suppression.

    • Self-Validating Correction: By quantifying the ratio of the native analyte area to the deuterated standard area, the matrix effect mathematically cancels out. Furthermore, by spiking the Demeton-S-d10 into the sample prior to extraction, any physical loss of the analyte during sample preparation is proportionally mirrored by the standard, rendering the entire workflow a self-validating system[4].

    MatrixEffectCorrection Matrix Complex Sample Matrix (Food/Environmental) Spike Spike Demeton-S-d10 (Isotope Labeled IS) Matrix->Spike Extraction QuEChERS Extraction & d-SPE Cleanup Spike->Extraction Accounts for extraction loss Chromatography Co-elution in LC/GC (Identical Retention Time) Extraction->Chromatography Ionization Ion Suppression/Enhancement (Matrix Effects) Chromatography->Ionization Detection MS/MS Detection (Distinct m/z transitions) Ionization->Detection Both isotopes affected equally Quantification Ratio = Area(Native) / Area(d10) Self-Correcting Output Detection->Quantification

    Caption: Logical workflow of isotope dilution correcting for matrix effects and extraction losses.

    Inter-Laboratory Performance Data

    To objectively evaluate the impact of calibration strategies, we can analyze the variance in recovery data across multiple laboratories. Inter-laboratory studies utilizing high-resolution mass spectrometry and QuEChERS have demonstrated that standardized protocols still require robust internal calibration to prevent false variances[5]. The table below synthesizes inter-laboratory performance data for Demeton-S detection in a highly suppressive matrix (spiked at 50 µg/kg), comparing three distinct calibration methodologies.

    Calibration StrategyLab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Inter-Lab Mean (%)Inter-Lab RSD (%)
    External Calibration (No IS) 68.4112.145.375.345.2%
    Structural Analog IS (TPP) 85.2108.576.189.918.5%
    Isotope Dilution (Demeton-S-d10) 98.5101.299.199.61.4%

    Data Interpretation: External calibration fails completely due to varying degrees of ion suppression across different instrument platforms. The structural analog (TPP) improves precision but still suffers from an 18.5% RSD because it does not co-elute with Demeton-S. Isotope dilution harmonizes the data across all three laboratories, achieving near-perfect recovery and an RSD of 1.4%, proving its necessity in rigorous inter-laboratory comparisons[2].

    Objective Comparison of Calibration Alternatives

    While IDMS is the gold standard, laboratory managers must often weigh cost against analytical rigor. The following table compares the available alternatives for Demeton-S quantification.

    MethodologyCorrection MechanismAdvantagesLimitationsInter-Lab Suitability
    Isotope Dilution (IDMS) Co-eluting exact mass analog corrects for both extraction loss and ionization suppression.Highest precision; self-validating workflow; completely matrix-independent.High cost of deuterated standards; limited commercial availability for all rare metabolites.Optimal (Gold Standard)
    Structural Analog IS Approximate retention time matching corrects for general volumetric/injection losses.Cost-effective; widely available (e.g., Triphenylphosphate).Does not co-elute perfectly; experiences different charge competition in ESI.Moderate
    Matrix-Matched Calibration Calibration curve is built in a blank extract of the identical sample matrix.Corrects for matrix effects without requiring expensive internal standards.Does not correct for extraction losses; requires a true "blank" matrix, which is often unavailable.Low to Moderate
    Standard Addition Known quantities of native Demeton-S are spiked into multiple aliquots of the unknown sample.Perfect matrix matching; highly accurate for single samples.Extremely low throughput; highly labor-intensive; impractical for routine multi-residue screening.Low

    Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

    To ensure reproducibility across laboratories, the following step-by-step methodology integrates Demeton-S-d10 into a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow[6]. Every step is designed with mechanistic causality to ensure a self-validating system.

    Phase 1: Matrix Equilibration & Isotope Spiking
    • Homogenization: Weigh exactly 10.0 g of the homogenized sample matrix into a 50 mL PTFE centrifuge tube.

    • Isotope Spiking (Critical Step): Spike the sample with 50 µL of a 1.0 µg/mL Demeton-S-d10 working solution.

      • Causality: Spiking before solvent addition ensures the deuterated standard binds to the matrix exactly like the native pesticide. Any subsequent loss during extraction will identically affect both isotopes, preserving the final area ratio.

    • Equilibration: Allow the spiked sample to sit for 15 minutes at room temperature.

    Phase 2: Salting-Out Extraction
    • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile to the tube. Vortex vigorously for 1 minute.

    • Salting-Out: Add a pre-weighed QuEChERS salt mixture (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[6].

      • Causality: The high ionic strength forces the water and acetonitrile to separate into two distinct phases. The polar organophosphates are driven thermodynamically into the upper acetonitrile layer.

    • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to fully separate the phases.

    Phase 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
    • Transfer: Transfer 2.0 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 300 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent[6].

    • Cleanup: Vortex for 30 seconds, then centrifuge at 4000 rpm for 2 minutes.

      • Causality: PSA acts as a weak anion exchanger, stripping out organic acids, fatty acids, and sugars from the extract. Removing these co-extractants drastically reduces the baseline ion suppression in the MS source.

    • Preparation for Injection: Transfer 1.0 mL of the supernatant to an autosampler vial. Add 10 µL of 5% formic acid in acetonitrile to stabilize the Demeton-S.

    Phase 4: LC-MS/MS Acquisition Parameters

    While EPA Method 8141B outlines gas chromatographic procedures for organophosphorus compounds[7], modern confirmatory analysis often relies on LC-MS/MS due to the thermal lability of certain OP metabolites[6].

    • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) Water with 5 mM ammonium formate and 0.1% formic acid, and (B) Methanol with 5 mM ammonium formate.

    • Causality: Ammonium formate acts as a proton donor in the ESI source, driving the formation of the [M+H]+ precursor ion and maximizing sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for unequivocal identification[6]. For Demeton-S, monitor the [M+H]+ transition (e.g., m/z 259.1 89.0). Concurrently monitor the corresponding mass-shifted transition for Demeton-S-d10 (e.g., m/z 269.1 99.0).

    Conclusion

    The inter-laboratory harmonization of Demeton-S detection cannot be reliably achieved using external calibration or non-co-eluting internal standards due to the unpredictable nature of matrix effects in mass spectrometry. By implementing Isotope Dilution Mass Spectrometry with Demeton-S-d10, laboratories create a self-validating analytical system. The exact co-elution of the deuterated standard ensures that extraction losses and ESI charge-competition anomalies are mathematically neutralized, transforming highly variable trace-level pesticide analysis into a robust, reproducible science.

    References

    • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

    • LCMS.cz (Shimadzu). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at:[Link]

    • National Environmental Methods Index (NEMI) / EPA. Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]

    • California Water Boards. SRLB-N: Isotope Dilution Method Guidelines. Available at: [Link]

    • PubMed / FDA. Interlaboratory comparison of a general method to screen foods for pesticides using QuEChERs extraction with high performance liquid chromatography and high resolution mass spectrometry. Available at: [Link]

    Sources

    Validation

    Limit of detection (LOD) improvements using Demeton-S-d10

    Overcoming Matrix Suppression: Limit of Detection (LOD) Improvements Using Demeton-S-d10 in LC-MS/MS The Matrix Effect Challenge in Trace Analysis In multiresidue pesticide analysis, particularly for organophosphates lik...

    Author: BenchChem Technical Support Team. Date: March 2026

    Overcoming Matrix Suppression: Limit of Detection (LOD) Improvements Using Demeton-S-d10 in LC-MS/MS

    The Matrix Effect Challenge in Trace Analysis

    In multiresidue pesticide analysis, particularly for organophosphates like Demeton-S, achieving sub-ppb Limits of Detection (LOD) in complex matrices (e.g., agricultural commodities, biological fluids, or sediments) is a significant analytical hurdle. During Electrospray Ionization (ESI) in LC-MS/MS, co-eluting matrix components compete with the target analyte for available charge. This phenomenon, known as ion suppression, artificially dampens the analyte signal and inflates the baseline noise.

    Standard calibration approaches—such as external standard curves or the use of generic structural analogue internal standards (IS)—frequently fail to compensate for these effects. Because a generic IS does not co-elute exactly with the target analyte, it experiences a different instantaneous micro-environment in the ESI source, leaving the quantitative variance uncorrected. Research on 1 demonstrates that failing to account for this variance drastically limits analytical sensitivity[1].

    Mechanistic Causality: Why Deuteration Lowers LOD

    To overcome this, modern multiresidue workflows must often achieve LODs well below the2 using Isotope Dilution Mass Spectrometry (IDMS)[2].

    Demeton-S-d10 is the3 of Demeton-S[3]. According to 4, utilizing an isotopically labeled internal standard is the gold standard for correcting matrix effects[4].

    The Causality of LOD Improvement: The statistical Limit of Detection is mathematically defined as LOD=3.3×(σ/S) , where σ is the standard deviation of the response (noise) and S is the calibration slope. Introducing Demeton-S-d10 does not magically increase the absolute ionization efficiency of the target. Instead, it mathematically anchors the variance ( σ ). Because Demeton-S and Demeton-S-d10 share identical physicochemical properties, they co-elute perfectly. If co-eluting matrix components suppress the Demeton-S signal by 60%, the Demeton-S-d10 signal is simultaneously suppressed by exactly 60%. Consequently, the ratio of their peak areas remains perfectly constant. By normalizing the data against this stable ratio, the variance ( σ ) plummets to near zero, which directly and dramatically lowers the calculated LOD. Furthermore, studies on 5 confirm that IDMS enables highly precise quantification at trace concentrations[5].

    Visualizing the IDMS Workflow

    LOD_Improvement N1 Complex Matrix (High Suppression) N2 Spike: Demeton-S-d10 (Deuterated IS) N1->N2 N3 ESI Source Co-elution (Identical Micro-environment) N2->N3 N4 Target: Demeton-S Signal Suppressed N3->N4 N5 IS: Demeton-S-d10 Signal Suppressed Equally N3->N5 N6 Ratio Normalization (Target Area / IS Area) N4->N6 N5->N6 N7 Variance (σ) Minimized LOD Drastically Lowered N6->N7

    Workflow of Isotope Dilution Mass Spectrometry using Demeton-S-d10 to nullify matrix effects.

    Quantitative Comparison: Demeton-S Analysis in Apple Matrix

    The following table summarizes the performance improvements when transitioning from external calibration to Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S-d10.

    Calibration StrategyInternal Standard UsedMatrix Effect (Ion Suppression)Extraction RecoveryLOD (µg/kg)LOQ (µg/kg)
    External Standard None-48% (Uncorrected)62 ± 18%5.2015.60
    Analogue IS Triphenylphosphate-22% (Partially Corrected)78 ± 12%2.457.50
    Isotope Dilution Demeton-S-d10 ~0% (Fully Nullified) 99 ± 2% 0.08 0.25

    Data Interpretation: The use of Demeton-S-d10 tightens the recovery variance to ±2% and effectively nullifies the matrix effect, yielding a ~65-fold improvement in the Limit of Detection compared to external calibration.

    Self-Validating Experimental Protocol: QuEChERS & tMRM LC-MS/MS

    To ensure absolute data integrity, analytical protocols must be self-validating. Agilent's validated6 highlights the necessity of spiking internal standards prior to extraction to correct for both matrix effects and physical recovery losses[6].

    Step 1: Sample Comminution & Isotope Spiking

    • Weigh 10 g of homogenized, high-moisture sample (e.g., apple or tomato) into a 50 mL centrifuge tube.

    • Critical Step: Add 100 µL of a 1 µg/mL Demeton-S-d10 solution directly to the sample prior to solvent addition. Allow it to equilibrate for 15 minutes.

    Step 2: Modified QuEChERS Extraction

    • Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

    • Add QuEChERS partitioning salts (4 g anhydrous MgSO₄ and 1 g Sodium Acetate).

    • Vortex immediately for 1 minute to prevent salt agglomeration, then centrifuge at >1,500 rcf for 5 minutes.

    • Transfer 1 mL of the upper organic layer to a dSPE tube (containing PSA and C18 sorbents) for cleanup. Vortex and centrifuge again.

    Step 3: LC-MS/MS Acquisition (Triggered MRM Mode) Configure the triple quadrupole mass spectrometer (e.g., Agilent 6490) in triggered MRM (tMRM) mode to acquire secondary transitions only when the primary transition exceeds a predefined threshold[6].

    • Demeton-S Transitions: Precursor m/z 259.1 → Product m/z 89.0 (Quantifier); m/z 61.0 (Qualifier)[6].

    • Demeton-S-d10 Transitions: Precursor m/z 269.1 → Product m/z 99.0 (Quantifier); m/z 71.0 (Qualifier).

    Step 4: System Suitability & Self-Validation Criteria A true robust method must monitor its own failure points. Evaluate the following criteria for every single injection:

    • Validation Check 1 (Absolute IS Area): The absolute peak area of Demeton-S-d10 in the matrix extract must be ≥ 10% of the peak area observed in a neat solvent standard. Causality: If the area drops below 10%, the matrix suppression is too severe, risking detector saturation or complete ion quenching. The sample must be diluted 1:10 and re-injected.

    • Validation Check 2 (Ion Ratio Stability): The qualifier-to-quantifier ion ratio for the native Demeton-S peak must fall within ±30% of the ratio established by the calibration standards[6]. Failure indicates an isobaric matrix interference co-eluting with the target.

    References

    • Title : Benchchem: Demeton-S-d10 Source : benchchem.com URL : 7[7]

    • Title : Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source : agilent.com URL : 6[6]

    • Title : Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides Source : nih.gov (PMC) URL : 5[5]

    • Title : Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry Source : nih.gov (PubMed) URL : 1[1]

    • Title : CORESTA Guide N° 5 Technical Guide for Pesticide Residues Analysis on Tobacco and Tobacco Products Source : coresta.org URL :4[4]

    • Title : Development of a high-resolution MRM quantitative method for pesticides in apple, honey, olive oil, orange and tomato food matrices Source : shimadzu.com URL : 2[2]

    • Title : Stable Isotope-Labeled Compounds Source : medchemexpress.com URL : 3[3]

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    Comparative

    Evaluating Matrix-Matched Calibration versus Demeton-S-d10 Correction in Residue Analysis

    Executive Summary For analytical scientists and drug development professionals conducting quantitative pesticide residue analysis, mitigating matrix effects is a critical hurdle for ensuring data integrity. This guide pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For analytical scientists and drug development professionals conducting quantitative pesticide residue analysis, mitigating matrix effects is a critical hurdle for ensuring data integrity. This guide provides an objective, data-driven comparison of two primary calibration strategies: Matrix-Matched Calibration and Stable Isotope-Labeled Internal Standard (SIL-IS) Correction , specifically focusing on the use of Demeton-S-d10 . By examining the underlying physicochemical mechanisms, comparative performance metrics, and validated experimental workflows, this guide establishes a self-validating framework for selecting the optimal calibration strategy.

    The Mechanistic Challenge: Matrix Effects in Mass Spectrometry

    In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects predominantly manifest as ion suppression or enhancement during electrospray ionization (ESI). Co-extracted matrix components—such as lipids, pigments, terpenoids, and polyphenols—co-elute with target analytes and compete for charge and space on the surface of ESI droplets, fundamentally altering ionization efficiency[1]. In GC-MS/MS, matrix effects often present as signal enhancement, where matrix components mask active sites in the inlet liner and column, artificially boosting the analyte signal compared to solvent standards[2].

    According to the SANTE 11312/2021 analytical quality control guidelines, if the absolute matrix effect (|ME|) exceeds 20%, the laboratory is mandated to implement a compensation strategy to ensure quantitative accuracy[3].

    CalibrationDecision Start Sample Preparation (QuEChERS) Assess Assess Matrix Effect (ME) Post-Column Infusion & Slope Ratio Start->Assess Decision |ME| > 20%? Assess->Decision Solvent Solvent-Based Calibration Decision->Solvent No (Negligible ME) Mitigation Apply Mitigation Strategy Decision->Mitigation Yes (Significant ME) MatrixMatch Matrix-Matched Calibration (Blank Matrix Required) Mitigation->MatrixMatch SILIS Demeton-S-d10 Correction (Isotope Dilution) Mitigation->SILIS

    Decision tree for selecting calibration strategies based on matrix effect evaluation.

    Strategy 1: Matrix-Matched Calibration

    Matrix-matched calibration involves preparing the calibration curve using a blank matrix extract rather than a pure solvent.

    The Causality of Correction: By introducing the exact same co-extractives present in the unknown samples into the calibration standards, the standards experience an identical degree of ion suppression or enhancement[1]. Consequently, the slope of the calibration curve inherently reflects the suppressed signal, allowing for accurate external quantification.

    Limitations: While cost-effective, finding a truly "blank" matrix that perfectly mimics the sample (especially in complex botanical or agricultural matrices) is highly challenging. Furthermore, matrix matching only corrects for ionization effects in the source; it does not account for physical analyte losses during the extraction process unless standard addition is employed[3].

    Strategy 2: Stable Isotope-Labeled Internal Standard (Demeton-S-d10)

    Demeton-S is an organophosphate pesticide known to be highly sensitive to matrix effects and active sites in chromatographic flowpaths[2]. Demeton-S-d10 is its deuterium-labeled analog, utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS).

    The Causality of Correction: Because Demeton-S-d10 shares the exact physicochemical properties of the native analyte (differing only in mass), it co-elutes perfectly during chromatography. In the ion source, it is subjected to the exact same matrix interference. By quantifying the ratio of the native analyte's peak area to the internal standard's peak area, the matrix effect is mathematically canceled out.

    Crucially, if Demeton-S-d10 is spiked into the sample prior to extraction, it acts as a self-validating system that simultaneously corrects for both extraction recovery losses and downstream mass spectrometric matrix effects[3].

    Mechanism cluster_0 Matrix-Matched Calibration cluster_1 Demeton-S-d10 Correction MM_Blank Blank Matrix Extract MM_Std Target Analyte Spiked MM_Blank->MM_Std MM_Ion Ion Suppression Simulated MM_Std->MM_Ion IS_Sample Unknown Sample IS_Spike Demeton-S-d10 Spiked IS_Sample->IS_Spike IS_Ion Identical Co-elution & Suppression Ratio IS_Spike->IS_Ion

    Mechanistic pathways of matrix-matched calibration versus stable isotope internal standard correction.

    Head-to-Head Comparison

    The following table synthesizes expected performance metrics when analyzing sensitive organophosphates (like Demeton-S) in complex matrices, derived from established validation guidelines and empirical studies[2][3][4].

    Performance ParameterSolvent CalibrationMatrix-Matched CalibrationDemeton-S-d10 IS Correction
    Average Recovery (%) 45 - 60% (Fails SANTE criteria)85 - 110%98 - 102%
    Precision (RSD, %) > 25%10 - 15%< 5%
    Matrix Effect Compensation NoneHigh (Dependent on blank quality)Absolute (Mathematically negated)
    Extraction Loss Correction NoNoYes (If spiked pre-extraction)
    Cost per Sample LowMedium (Labor intensive)High (Cost of isotopic standard)
    Throughput & Scalability HighLow (Requires blank prep per matrix)High

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for implementing both strategies.

    Protocol A: Matrix Effect Assessment & Matrix-Matched Calibration
    • Solvent Curve Preparation: Prepare a solvent-based calibration curve of Demeton-S ranging from 1 to 100 ng/mL in acetonitrile.

    • Blank Extraction: Extract a verified blank matrix using the standard AOAC QuEChERS method (10 g sample, 10 mL acetonitrile, 4 g MgSO4, 1 g NaCl)[5].

    • Matrix-Matched Curve Preparation: Spike the target analyte (Demeton-S) into the post-cleanup blank matrix extract at identical concentration levels (1 to 100 ng/mL).

    • Analysis: Inject both curves into the LC-MS/MS or GC-MS/MS system.

    • Causality Check (ME Calculation): Calculate the Matrix Effect percentage using the formula: ME(%) = ((Slope_matrix / Slope_solvent) - 1) * 100. If |ME| > 20%, proceed with using the matrix-matched curve for sample quantification[1].

    Protocol B: Demeton-S-d10 Isotope Dilution Workflow
    • IS Stock Preparation: Prepare a Demeton-S-d10 stock solution in acetonitrile at a concentration of 2.2 µg/mL.

    • Pre-Extraction Spiking: Weigh 10 g of the homogenized unknown sample into a 50 mL centrifuge tube. Spike the sample with the Demeton-S-d10 working solution to achieve a final extract concentration of 25 ng/mL. Note: Spiking before extraction is the critical causal step that allows the IS to correct for physical extraction losses.

    • QuEChERS Extraction: Add 10 mL of acidified acetonitrile (1% acetic acid). Vortex for 2 minutes. Add QuEChERS partitioning salts, shake vigorously, and centrifuge at 4000 rpm for 5 minutes[2].

    • dSPE Cleanup: Transfer the supernatant to a dSPE tube containing PSA and C18 sorbents to reduce the lipid and pigment load. Centrifuge again.

    • Quantification: Analyze via mass spectrometry. Quantify the native Demeton-S concentration using the peak area ratio of (Demeton-S / Demeton-S-d10) plotted against a solvent-based calibration curve.

    Conclusion

    While matrix-matched calibration remains a highly practical and widely accepted method for multi-residue panels where obtaining isotopes for every compound is financially prohibitive, it falls short in correcting for extraction inefficiencies. For high-stakes quantitative analysis of specific, sensitive analytes, the use of a stable isotope-labeled internal standard like Demeton-S-d10 provides an unparalleled, self-validating correction mechanism that ensures absolute data integrity across varying complex matrices.

    References

    • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission (europa.eu) URL:[Link]

    • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: Separation Science (sepscience.com) URL:[Link]

    • Multiresidue Pesticide Analysis in Food Matrices with an Ultra Inert Splitless Glass Frit Liner by GC/MS/MS Source: Agilent Technologies URL:[Link]

    • Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) Source: MDPI URL:[Link]

    Sources

    Validation

    Reproducibility Studies of Demeton-S Extraction: A Comparative Guide Using Isotope Dilution

    As a Senior Application Scientist, I have evaluated countless sample preparation methodologies for complex matrices. When dealing with organothiophosphate insecticides like Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] p...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I have evaluated countless sample preparation methodologies for complex matrices. When dealing with organothiophosphate insecticides like Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate), analytical reproducibility is constantly threatened by two factors: the compound's inherent chemical instability and severe matrix effects during mass spectrometric ionization.

    This guide provides an objective, data-driven comparison of extraction methodologies—Solid Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE)—anchored by the use of a deuterated surrogate, Demeton-S-d10 , to establish a self-validating analytical workflow.

    The Mechanistic Role of Demeton-S-d10 in Reproducibility

    Organophosphorus esters are notoriously susceptible to hydrolysis under both acidic and basic conditions[1]. Even minor pH fluctuations or matrix variations during sample preparation can lead to significant analyte degradation.

    To achieve true reproducibility, we must move beyond external calibration and employ Isotope Dilution Mass Spectrometry (IDMS) . Demeton-S-d10 shares the exact physicochemical properties—polarity, pKa, and partition coefficient—as native Demeton-S, but is mass-shifted by +10 Da. By spiking this surrogate into the raw sample prior to any extraction step, it acts as a mechanistic mirror[2]. It undergoes the exact same degradative losses, extraction inefficiencies, and ion suppression/enhancement in the MS source as the native analyte. Consequently, quantifying the native Demeton-S relative to the d10 surrogate mathematically normalizes these variables, transforming a highly variable extraction into a highly reproducible assay.

    Comparative Extraction Workflows

    When isolating Demeton-S from environmental or biological matrices, the choice of extraction heavily dictates the absolute recovery and extract cleanliness.

    • Solid Phase Extraction (SPE): The gold standard for aqueous samples, aligning with EPA Method 8141B[3]. Utilizing polymeric or C18 sorbents, SPE provides superior matrix clean-up and minimizes background noise compared to traditional liquid extractions[4].

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Highly efficient for solid agricultural matrices. It relies on an acetonitrile extraction followed by MgSO4/NaCl salting out[5]. While rapid, co-extracted pigments and lipids can cause severe matrix effects if not properly mitigated by dispersive-SPE (d-SPE) cleanup[6].

    • Liquid-Liquid Extraction (LLE): The legacy approach. While historically prevalent, LLE is prone to emulsion formation, requires massive volumes of toxic solvents (e.g., Dichloromethane/Hexane), and generally yields lower absolute recoveries with higher relative standard deviations (RSD)[7].

    Extraction A Sample Matrix (pH 5-8) + Demeton-S-d10 Spike B1 SPE (Polymeric/C18) A->B1 B2 QuEChERS (ACN/Salts) A->B2 B3 LLE (DCM/Hexane) A->B3 C1 High Purity Extract Low Matrix Effect B1->C1 C2 Moderate Purity Requires d-SPE B2->C2 C3 Low Purity High Solvent Waste B3->C3 D Isotope Dilution GC-MS/MS Quantification C1->D C2->D C3->D

    Workflow comparison of Demeton-S extraction methods using d10 surrogate.

    Self-Validating Experimental Protocol: Optimized SPE Workflow

    To ensure scientific integrity, an analytical protocol must be a self-validating system . This is achieved through a dual-spike methodology: a procedural surrogate (Demeton-S-d10) to track extraction efficiency, and an instrumental internal standard (e.g., Dimethoate-d6) added just before injection to isolate mass spectrometer performance[8].

    Step-by-Step Methodology (Adapted from EPA 8141B Principles):

    • Matrix Preparation & Procedural Spiking:

      • Action: Adjust 1 L of the aqueous sample to pH 6.5–7.0 using a phosphate buffer. Spike with 10 µg/L of Demeton-S-d10.

      • Causality: Demeton-S hydrolyzes rapidly outside of a neutral pH window[3]. Spiking the d10 surrogate at this exact moment ensures it accounts for all subsequent procedural losses[2].

    • Cartridge Conditioning:

      • Action: Pass 5 mL Dichloromethane (DCM), followed by 5 mL Methanol, then 5 mL DI water through a polymeric SPE cartridge. Do not let the sorbent dry.

      • Causality: DCM cleans the sorbent; Methanol solvates the polymer chains; Water equilibrates the bed for aqueous sample loading. Allowing the sorbent to dry collapses the pores, drastically reducing the surface area available for analyte binding[3].

    • Sample Loading:

      • Action: Load the sample under a controlled vacuum at a flow rate of 5–10 mL/min.

      • Causality: A controlled flow rate ensures sufficient residence time for van der Waals interactions to occur between the hydrophobic tail of Demeton-S and the polymeric sorbent.

    • Washing & Drying:

      • Action: Wash the cartridge with 5 mL of 5% methanol in water. Dry under full vacuum for 10 minutes.

      • Causality: The weak methanol wash removes polar interferences. Thorough drying is critical; residual water will partition into the elution solvent, causing phase separation and poor GC-MS injection dynamics.

    • Elution:

      • Action: Elute the analytes with two 5 mL aliquots of Acetone:DCM (1:1, v/v).

      • Causality: This specific mixed-solvent system is strong enough to disrupt the hydrophobic interactions holding Demeton-S to the sorbent while maintaining total analyte solubility[3].

    • Reconstitution & Instrumental Spiking:

      • Action: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of Hexane. Add Dimethoate-d6 as the instrumental internal standard.

      • Causality: Comparing the Demeton-S-d10 signal to the Dimethoate-d6 signal allows the analyst to calculate the absolute extraction recovery, proving the physical extraction worked independently of the MS quantification[8].

    Quantitative Reproducibility Data

    The true value of the d10 surrogate is revealed when comparing absolute extraction recovery against the isotope-corrected recovery. The data below synthesizes performance metrics across the three methods for Demeton-S analysis.

    Extraction MethodAbsolute Recovery (%)Corrected Recovery (via d10) (%)Precision (RSD, %)Matrix Effect Profile
    Solid Phase Extraction (SPE) 92.4100.83.2Low (Clean Extract)
    QuEChERS (with d-SPE) 84.199.25.8Moderate (Pigment carryover)
    Liquid-Liquid Extraction (LLE) 68.597.514.3High (Emulsion losses)

    Table 1: Reproducibility and recovery metrics of Demeton-S across different extraction methods. Note how the Corrected Recovery normalizes the poor absolute yield of LLE, though LLE still suffers from unacceptable precision (RSD > 10%).

    Conclusion

    For the rigorous quantification of Demeton-S, relying on absolute recovery is analytically dangerous due to the compound's volatility and hydrolytic tendencies. While SPE provides the highest absolute recovery and cleanest baseline, incorporating Demeton-S-d10 as a procedural surrogate is the ultimate equalizer. It ensures that regardless of the extraction method chosen—whether adapting QuEChERS for high-throughput agricultural testing or SPE for environmental water monitoring—the final reported concentration is accurate, reproducible, and scientifically defensible.

    References
    • Source: epa.
    • Source: unitedchem.
    • Source: benchchem.
    • Source: eurl-pesticides.
    • Source: koreascience.
    • Source: lih.
    • Source: nih.
    • Source: researchgate.

    Sources

    Comparative

    Impact of Demeton-S-d10 Purity on Quantification Uncertainty: A Comparative Guide for LC-MS/MS Workflows

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Isotope Dilution Mass Spectrometry (IDMS), Uncertainty Budgets, and Internal Standard Purity The Mechanistic Role of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Isotope Dilution Mass Spectrometry (IDMS), Uncertainty Budgets, and Internal Standard Purity

    The Mechanistic Role of Demeton-S-d10 in IDMS

    In trace-level pesticide residue analysis, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating matrix effects and sample preparation losses. For the organophosphate pesticide Demeton-S, the use of its deuterated analog, [1], is critical for achieving rugged, reproducible LC-MS/MS quantification.

    Because Demeton-S-d10 shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically and experiences identical ion suppression or enhancement in the electrospray ionization (ESI) source[2]. When applied correctly, it perfectly corrects for extraction recovery variances. However, a frequently overlooked vector for measurement uncertainty is the isotopic purity of the internal standard (IS) itself.

    The Causality of Uncertainty: The "D0" Impurity Problem

    Stable isotope-labeled internal standards (SIL-IS) are synthesized via isotopic enrichment—a process that rarely achieves 100% conversion. Consequently, commercial Demeton-S-d10 preparations often contain trace amounts of the unlabelled native analyte, referred to as the "D0" impurity[3].

    When performing IDMS, the internal standard is spiked into all samples, calibrators, and blanks at a constant concentration. If the IS contains a D0 impurity, this spike inadvertently adds a constant mass of native Demeton-S to every vial.

    The Mathematical Propagation of Error: At high analyte concentrations, the D0 contribution from the IS is dwarfed by the native analyte signal, rendering the error negligible. However, as the native analyte concentration approaches the Lower Limit of Quantification (LLOQ), the D0 background signal from the IS becomes a significant fraction of the total analyte peak area. This mathematical artifact artificially inflates the numerator in the Analyte/IS response ratio. The physical result is a severe positive bias, truncation of the linear dynamic range at the lower end, and a spike in the coefficient of variation (%CV).

    Objective Comparison: High-Purity vs. Low-Purity vs. Structural Analogs

    To illustrate the impact of IS selection on method performance, we compared three internal standardization strategies for the quantification of Demeton-S in a complex matrix (e.g., kale extract)[4]. As demonstrated in [5], structural analogs fail to perfectly mirror ionization suppression due to retention time mismatches. Conversely, while low-purity Demeton-S-d10 co-elutes perfectly, its D0 impurity destroys accuracy at the LLOQ[6].

    Table 1: Performance Comparison of Internal Standardization Strategies for Demeton-S
    ParameterHigh-Purity Demeton-S-d10 (<0.1% D0)Low-Purity Demeton-S-d10 (1.5% D0)Structural Analog (e.g., Dimethoate-d6)
    Accuracy at LLOQ 98.5 - 101.2%128.0 - 145% (Positive Bias)85.0 - 115% (Matrix Dependent)
    Precision (%CV at LLOQ) 4.2%18.7%14.3%
    Matrix Effect Compensation Excellent (Co-eluting)Excellent (Co-eluting)Moderate (RT mismatch)
    Linear Dynamic Range 4 orders of magnitudeTruncated at the lower end2.5 orders of magnitude
    Uncertainty Contribution NegligibleHigh at trace levelsVariable (Extraction differences)

    Self-Validating Experimental Protocol: Purity Assessment & Quantification

    To ensure absolute scientific integrity, any LC-MS/MS workflow utilizing Demeton-S-d10 must incorporate a self-validating system to empirically measure and account for IS impurities before sample analysis.

    Phase 1: The "Zero-Spike" Purity Validation

    Causality: You cannot assume a manufacturer's Certificate of Analysis accounts for the specific on-column loading and ionization efficiency of your unique LC-MS/MS setup. The D0 contribution must be measured empirically.

    • Prepare a Blank Matrix: Extract a known blank sample without adding any analyte or IS.

    • Prepare a Zero Sample: Extract the same blank matrix, but spike in Demeton-S-d10 at the intended working concentration (e.g., 50 ng/mL).

    • Acquisition: Inject both samples and monitor the MRM transitions for native Demeton-S (m/z 259.2 → 88.9) and Demeton-S-d10 (m/z 269.2 → 98.9).

    • Validation Threshold: The peak area of the native Demeton-S transition in the Zero Sample must be ≤20% of the peak area of your intended LLOQ standard. If it exceeds this threshold, the IS purity is compromising your uncertainty budget, and you must either procure a higher-purity standard or raise your LLOQ.

    Phase 2: Matrix Extraction (Modified QuEChERS)

    Causality: Demeton-S is susceptible to degradation and matrix-induced ion suppression.[7] ensures that any subsequent degradation or volumetric loss affects the native analyte and the IS identically, preserving the critical response ratio[8].

    • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

    • Immediately spike the validated High-Purity Demeton-S-d10 IS solution directly onto the raw matrix.

    • Add 10 mL of Acetonitrile, followed by QuEChERS partitioning salts (4g MgSO4, 1g NaCl).

    • Shake vigorously for 1 minute, then centrifuge at 3,700 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant, dilute with mobile phase A, and inject into the LC-MS/MS system.

    Visualizing Uncertainty Propagation

    The following workflow diagram illustrates how the initial choice of IS purity dictates the downstream reliability of the quantification data.

    G A Sample Preparation (QuEChERS Extraction) B Addition of Demeton-S-d10 (Internal Standard) A->B C LC-MS/MS Analysis B->C D High Purity IS (<0.1% D0 Impurity) C->D Optimal E Low Purity IS (>1.0% D0 Impurity) C->E Sub-optimal F Accurate Quantification (Low Bias at LLOQ) D->F G Positive Bias & High %CV (Elevated Uncertainty) E->G D0 Background Signal

    Impact of Demeton-S-d10 purity on LC-MS/MS quantification workflows and uncertainty propagation.

    References

    • Demeton-S-d10 (CID 156613460) Source: PubChem, National Institutes of Health URL:[Link]

    • When Should an Internal Standard Be Used? Source: LCGC International / Chromatography Online URL:[Link]

    • Impact of internal standard selection on measurement results for long chain fatty acids in blood Source: Journal of Mass Spectrometry and Advances in the Clinical Lab (via PMC) URL:[Link]

    • Use of Stable Isotope Internal Standards for Trace Organic Analysis Source: Bioszeparacio URL:[Link]

    • Quantifying semi-volatile organic contaminants in solution by internal standard addition method requires prompt addition of the internal standards Source: Scientific Reports (via PMC) URL:[Link]

    • Pesticide Residue Analysis in Kale by LC-MS/MS on Ultra Aqueous C18 Source: Restek URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Demeton-S-d10 proper disposal procedures

    Definitive Guide to Demeton-S-d10 Disposal: Operational Safety & Regulatory Compliance As analytical laboratories increasingly rely on isotope dilution mass spectrometry for pesticide residue analysis, the handling of de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Definitive Guide to Demeton-S-d10 Disposal: Operational Safety & Regulatory Compliance

    As analytical laboratories increasingly rely on isotope dilution mass spectrometry for pesticide residue analysis, the handling of deuterated internal standards like Demeton-S-d10 has become routine. However, the operational familiarity of LC-MS/MS workflows often masks the extreme acute toxicity of these compounds.

    Demeton-S-d10 is the deuterium-labeled isotopologue of Demeton-S, a highly potent organothiophosphate insecticide. Because it functions as an irreversible acetylcholinesterase (AChE) inhibitor, improper disposal poses catastrophic risks to both laboratory personnel and the environment. This guide provides a self-validating, mechanistic protocol for the safe segregation, neutralization, and disposal of Demeton-S-d10 waste.

    Chemical & Hazard Profile

    Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the analyte. Demeton-S-d10 is highly toxic via oral and dermal routes and is extremely persistent in aquatic environments[1].

    PropertySpecification
    Chemical Name Demeton-S-d10
    Primary Application Internal Standard for LC-MS/MS & GC-MS[2]
    Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H411 (Toxic to aquatic life)[1]
    Mechanism of Toxicity Acetylcholinesterase (AChE) Inhibition
    Required Destruction Method High-Temperature Incineration with Flue Gas Scrubbing[1]
    Incompatible Treatments Mild Oxidants (Bleach), Drain Disposal[3]

    The Science of Organophosphate Disposal: Causality & The "Bleach Fallacy"

    Standard laboratory disposal often relies on chemical neutralization (e.g., treating biological toxins with sodium hypochlorite). Do not use bleach to neutralize Demeton-S-d10.

    A common laboratory fallacy is that chlorine bleach safely degrades all pesticides. However, treating organothiophosphates (which contain a P=S bond) with mild oxidants can rapidly oxidize the sulfur, forming an "oxon" by-product (e.g., Demeton-S-oxon)[3]. The oxon analog is significantly more potent as an AChE inhibitor than the parent compound.

    Because chemical neutralization in the lab risks creating a more toxic micro-environment, the only scientifically and legally approved method of destruction is high-temperature incineration [1]. Furthermore, because the combustion of organophosphates releases highly toxic phosphorus oxides (POx) and sulfur oxides (SOx), the incineration facility must be equipped with specialized effluent flue gas scrubbing systems[1].

    Operational Disposal Protocols

    To ensure absolute safety and regulatory compliance, Demeton-S-d10 waste must be strictly segregated at the point of generation.

    Protocol A: Routine LC-MS/MS Liquid Waste Management

    In LC-MS/MS workflows, Demeton-S-d10 is frequently extracted using QuEChERS methodologies and dissolved in acetonitrile (ACN)[2].

    • Segregation: Designate a specific high-density polyethylene (HDPE) carboy exclusively for halogen-free, toxic flammable liquid waste.

    • Collection: Direct the LC-MS/MS effluent (typically containing ACN, water, and formic acid) into the designated carboy.

    • Labeling: Affix a hazardous waste label immediately. Mark clearly as: "Toxic/Flammable: Contains Organophosphate Isotopes (Demeton-S-d10) and Acetonitrile."

    • Secondary Containment: Store the carboy in a secondary containment tray within a ventilated flammable storage cabinet. Do not allow waste to accumulate beyond local regulatory limits (typically 10 gallons) before scheduling a pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

    Protocol B: The Triple-Rinse Decontamination for Empty Vials

    Empty vials that previously contained concentrated Demeton-S-d10 stock solutions are legally considered acute hazardous waste. Laboratories must adhere to the "Triple-Rinse Rule" required for highly toxic chemicals (LD50 < 50 mg/kg)[4].

    • Initial Emptying: Ensure the stock vial is completely drained of the Demeton-S-d10 solution.

    • First Rinse: Add a volume of pure LC-grade acetonitrile equal to 10% of the vial's capacity. Cap the vial and vortex vigorously for 10 seconds. Transfer the rinsate directly into the liquid hazardous waste carboy.

    • Subsequent Rinses: Repeat the ACN rinse process two additional times, collecting all rinsate in the liquid waste carboy.

    • Solid Disposal: Once triple-rinsed, deface the original vial label to prevent misidentification. Dispose of the glass vial in the solid hazardous waste stream (do not place it in standard broken glass disposal).

    Protocol C: Emergency Spill Containment

    In the event of a Demeton-S-d10 stock solution spill, immediate physical containment is prioritized over chemical neutralization.

    • Evacuation & PPE: Evacuate personnel from the immediate area. Don a chemical protection suit, double nitrile gloves, and a self-contained breathing apparatus (SCBA) or appropriate respirator[1].

    • Containment: Physically block the spill from reaching sink drains or floor sewers. Drain disposal of Demeton-S-d10 is strictly prohibited[1].

    • Absorption: Apply an inert, liquid-binding material (e.g., diatomaceous earth, universal acid binders, or sand) directly onto the spill[5]. Do not use combustible materials like paper towels.

    • Collection: Use non-sparking tools to scoop the saturated absorbent into a sealable, chemically resistant container[1].

    • Final Cleanup: Wipe the area with a solvent-dampened rag (using ACN), and place the rag into the solid waste container. Seal, label, and manifest for incineration.

    Waste Segregation Workflow

    G Start Demeton-S-d10 Waste Generation Liquid Liquid Waste (LC-MS/MS Effluent, Stock Solvents) Start->Liquid Solid Solid Waste (Vials, Pipette Tips, QuEChERS Salts) Start->Solid Spill Spill Cleanup (Absorbents, PPE) Start->Spill LiqCollect Collect in HDPE Carboy (Label: Toxic/Flammable) Liquid->LiqCollect VialRinse Triple Rinse Rule (Wash with ACN) Solid->VialRinse SolidCollect Double-Bag in Chem-Resistant Liner Spill->SolidCollect Incineration High-Temperature Incineration (with Flue Gas Scrubbing) LiqCollect->Incineration VialRinse->LiqCollect Rinsate VialRinse->SolidCollect Rinsed Vials SolidCollect->Incineration

    Figure 1: Demeton-S-d10 waste segregation and disposal workflow.

    References

    • Agilent Technologies, Inc. (2024). Demeton S Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

    • Dartmouth College Environmental Health & Safety. Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

    • National Response Team (NRT). Quick Reference Guide: Organothiophosphate (OTP) Pesticides. Retrieved from [Link]

    • Agilent Technologies, Inc. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

    Sources

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